Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
Description
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Properties
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-10-5(9)2-4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQOEBHZXFKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725514 | |
| Record name | Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723278-34-0 | |
| Record name | Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS No. 723278-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Thiazole Building Block
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a crucial heterocyclic intermediate, holding a significant position in the landscape of modern pharmaceutical synthesis. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a range of approved drugs.[1][2] This guide provides a comprehensive technical overview of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS No. 723278-34-0), delving into its chemical and physical properties, synthesis, analytical and quality control methodologies, and its pivotal role in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties
This compound is typically encountered as a yellow solid. A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis and for ensuring the quality and consistency of downstream products.
| Property | Value | Source |
| CAS Number | 723278-34-0 | [3] |
| Molecular Formula | C₆H₉BrN₂O₂S | [4] |
| Molecular Weight | 253.12 g/mol | [4] |
| Appearance | Yellow Solid | N/A |
| Solubility | Soluble in water. | [5] |
| Melting Point | 155 - 157 °C | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the methylene protons of the acetate group (around 3.5 ppm), a singlet for the thiazole ring proton, and a broad singlet for the amino protons.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon of the acetate group, and the carbons of the thiazole ring. The C2 carbon bearing the amino group would appear at a characteristic downfield shift (around 168-174 ppm), while the C4 and C5 carbons would also have distinct resonances.[6]
Synthesis and Manufacturing
The synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is most commonly achieved through the Hantzsch thiazole synthesis, a robust and widely utilized method for the formation of thiazole rings.[7][8] This reaction involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thiourea.
Reaction Scheme:
The synthesis typically proceeds by reacting a suitable γ-halo-β-ketoacetate with thiourea. The resulting aminothiazole ester can then be converted to its hydrobromide salt by treatment with hydrobromic acid.
Caption: Generalized Hantzsch synthesis for the target compound.
Experimental Protocol (Illustrative):
The following is a generalized, illustrative protocol based on the principles of the Hantzsch synthesis.[1][7]
-
Reaction Setup: To a stirred solution of a suitable γ-halo-β-ketoacetate (1 equivalent) in a polar solvent such as ethanol or methanol, add thiourea (1.1 to 1.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent is typically removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system.
-
Salt Formation: To form the hydrobromide salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrobromic acid. The resulting salt is then isolated by filtration and dried.
Analytical and Quality Control
Robust analytical methods are essential to ensure the purity and identity of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, particularly when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of such intermediates.
High-Performance Liquid Chromatography (HPLC) Method (Proposed):
While a specific validated method for this hydrobromide salt is not publicly available, a typical reverse-phase HPLC method for a related 2-aminothiazole derivative can be adapted as follows:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation of impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 250 nm or 272 nm)[9] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Method Validation Considerations:
A comprehensive validation of the HPLC method should be performed according to ICH guidelines and would include an assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Applications in Drug Development: A Key Intermediate for Cefditoren
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a critical starting material in the synthesis of Cefditoren , a third-generation oral cephalosporin antibiotic.[10] Cefditoren exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11]
Synthesis of Cefditoren from Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate:
The synthesis of Cefditoren is a multi-step process where the 2-aminothiazole moiety of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is incorporated into the cephalosporin backbone. The synthesis involves the acylation of the 7-amino group of the cephem nucleus with a derivative of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The thiazole-5-yl-acetate portion of the starting material is used to construct the C-3 side chain of Cefditoren.
Caption: Simplified workflow for the synthesis of Cefditoren Pivoxil.
Mechanism of Action of Cefditoren:
Cefditoren, the active form of the prodrug Cefditoren Pivoxil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12][13] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[12][14] By binding to and inactivating these proteins, Cefditoren disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.[12][14]
Caption: Mechanism of action of Cefditoren.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Avoid creating dust.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Protect from moisture.
Toxicity:
While a specific, detailed toxicological profile for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is not extensively documented in publicly available literature, related 2-aminothiazole compounds may cause skin and eye irritation.[5] It is prudent to handle this compound with the care afforded to potentially hazardous chemicals.
Conclusion
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a valuable and versatile building block in pharmaceutical synthesis, with its most prominent role being a key intermediate in the manufacture of the potent third-generation cephalosporin, Cefditoren. A thorough understanding of its synthesis, physicochemical properties, and analytical methodologies is essential for its efficient and safe utilization in drug discovery and development. The continued importance of the 2-aminothiazole scaffold in medicinal chemistry ensures that this compound will remain a relevant and important intermediate for the foreseeable future.
References
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Cefditoren. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]
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What is the mechanism of Cefditoren Pivoxil? (2024, July 17). In Patsnap Synapse. Retrieved January 6, 2026, from [Link]
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What is Cefditoren Pivoxil used for? (2024, June 14). In Patsnap Synapse. Retrieved January 6, 2026, from [Link]
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Spectracef (cefditoren) dosing, indications, interactions, adverse effects, and more. (n.d.). In Medscape. Retrieved January 6, 2026, from [Link]
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Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). In Pediatric Oncall. Retrieved January 6, 2026, from [Link]
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determination of cefditoren pivoxil in human plasma by high performance thin layer chromatographic. (2011, September 21). In International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). In Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 6, 2026, from [Link]
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Synthesis of some new 5- substituted of. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). In Molecules. Retrieved January 6, 2026, from [Link]
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Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2025, December 3). In ResearchGate. Retrieved January 6, 2026, from [Link]
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Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide chemical properties
An In-Depth Technical Guide to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
This guide provides a comprehensive technical overview of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, its strategic importance in synthesis, and its application in the discovery of novel therapeutics.
Core Chemical Identity and Properties
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a salt form of a substituted aminothiazole. The 2-aminothiazole moiety is a privileged scaffold in drug discovery, recognized for its versatile biological activities and its ability to engage in various biological interactions.[1][2] The hydrobromide salt form is often utilized to improve the compound's stability and handling characteristics as a solid.
Chemical Structure
The structure consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. It is substituted at three key positions:
-
C2-position: An amino group (-NH2), which is crucial for many of its biological activities and serves as a key synthetic handle.
-
C5-position: A methyl acetate group (-CH2COOCH3), providing a linker and ester functionality for further chemical modification.
-
Thiazole Nitrogen: Protonated and paired with a bromide counter-ion to form the hydrobromide salt.
Caption: 2D structure of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.
Physicochemical Data Summary
The following table summarizes the key identifying and physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 723278-34-0 | [3][4] |
| Molecular Formula | C₆H₉BrN₂O₂S | [3][4] |
| Molecular Weight | 253.11 g/mol | [3][4] |
| Common Synonyms | (2-Amino-thiazol-5-yl)-aceticacidmethylesterhydrobromide | [3] |
| Purity | Typically available at ≥97% | [4] |
| Storage | Room temperature, in a tightly-closed container | [4] |
The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry
The strategic value of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide stems directly from the proven utility of the 2-aminothiazole core. This heterocyclic system is a prominent feature in numerous FDA-approved drugs and clinical candidates.
Causality Behind Its Utility:
-
Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings, allowing chemists to modulate physicochemical properties like solubility and metabolism while retaining biological activity.
-
Hydrogen Bonding: The endocyclic nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as protein kinases.[5]
-
Structural Rigidity: The aromatic nature of the ring provides a rigid scaffold, which is advantageous for orienting substituents into optimal binding conformations within a target's active site, thereby minimizing the entropic penalty of binding.
-
Synthetic Tractability: The 2-aminothiazole ring is readily synthesized, most commonly via the Hantzsch thiazole synthesis, and the substituents can be easily modified, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[2]
Caption: The relationship between core properties of the 2-aminothiazole scaffold and its applications.
Synthesis and Reactivity
General Synthetic Approach: The Hantzsch Thiazole Synthesis
The most prevalent and field-proven method for constructing the 2-aminothiazole ring is the Hantzsch synthesis. While a specific protocol for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is proprietary to manufacturers, the general pathway can be reliably inferred. It involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.
For a related compound, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, the synthesis involves reacting ethyl 4-chloroacetoacetate with thiourea.[6] This provides a validated template for the likely synthesis of the title compound.
Conceptual Experimental Protocol:
-
Reactant Preparation: A solution of thiourea is prepared in a suitable solvent (e.g., water or ethanol).[6] A phase-transfer catalyst like tetrabutylammonium bromide may be added to facilitate the reaction.[6]
-
Carbonyl Addition: The α-haloketoester, in this case, a derivative of methyl 4-haloacetoacetate, is added to the thiourea solution. The reaction is typically conducted at a controlled temperature.[6]
-
Cyclization: The initial nucleophilic attack of the thiourea sulfur on the carbon bearing the halogen is followed by an intramolecular condensation between a thiourea nitrogen and the ketone carbonyl, leading to the formation of the thiazole ring after dehydration.
-
Isolation: The product, often precipitating as the hydrohalide salt, is then isolated by filtration, washed, and dried.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Applications in Drug Discovery and Development
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility is demonstrated by the numerous potent and selective drug candidates that incorporate the 2-aminothiazole scaffold.
-
Anticancer Agents: The 2-aminothiazole framework is a key component of several inhibitors targeting protein kinases, which are often dysregulated in cancer. Derivatives have shown potent antiproliferative activity against various cancer cell lines, including prostate cancer.[7] The scaffold's ability to be readily modified allows for systematic optimization to enhance potency and selectivity.[7]
-
Anti-inflammatory Agents: The scaffold has been successfully used to develop inhibitors of key inflammatory targets. For instance, novel 2-aminothiazole derivatives have been identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a crucial enzyme in T-cell signaling and inflammatory responses.[5]
-
Antimicrobial Research: The 2-aminothiazole nucleus is a versatile pharmacophore for developing new antimicrobial agents.[2] Its derivatives have been synthesized and tested against various bacterial and fungal strains, with some compounds showing encouraging activity.[2]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related aminothiazole and heterocyclic compounds can provide a reliable hazard profile.
General Hazard Profile (based on analogous compounds):
-
Skin Irritation (H315): May cause skin irritation upon contact.[8]
-
Serious Eye Irritation (H319): Can cause serious eye irritation.[8]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[8]
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[8]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][8] Keep away from incompatible substances such as strong oxidizing agents.
This self-validating protocol—using appropriate engineering controls (fume hood) and PPE, backed by immediate first aid readiness—ensures a high degree of safety when handling this and related chemical reagents.
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Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Significance of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide
Abstract
This technical guide provides a comprehensive analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a pivotal chemical intermediate in modern medicinal chemistry. We delve into the foundational importance of its core 2-aminothiazole scaffold, a privileged structure that is integral to a wide array of therapeutic agents. This document details the compound's physicochemical properties, outlines robust synthetic pathways, and presents a multi-technique approach for its complete structural elucidation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.
Section 1: The 2-Aminothiazole Scaffold: A Privileged Core in Drug Discovery
The Concept of a Privileged Structure
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 2-aminothiazole moiety is a quintessential example of such a scaffold.[1][2] Its prevalence across a spectrum of bioactive molecules stems from its unique electronic properties and its capacity to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites.[1]
Therapeutic Versatility of 2-Aminothiazole Derivatives
The 2-aminothiazole core is a cornerstone in the development of numerous clinically significant drugs. Its derivatives have demonstrated a remarkable range of biological activities, including:
-
Anticancer Agents: This scaffold is a key component of drugs like Dasatinib, a tyrosine kinase inhibitor used in cancer therapy.[3]
-
Antibacterial Agents: It forms the critical side chain of many third-generation cephalosporin antibiotics, such as Cefditoren, which are vital in treating bacterial infections.[4]
-
Anti-inflammatory and Antimicrobial Applications: The structural versatility of 2-aminothiazoles has led to their exploration and use in developing new anti-inflammatory and broad-spectrum antimicrobial compounds.[5][6]
A Note of Caution: The 2-Aminothiazole as a Potential Toxicophore
While the 2-aminothiazole ring is a powerful tool in drug design, it is also classified as a potential "toxicophore".[2] This designation arises from its susceptibility to metabolic activation, particularly through epoxidation of the C4-C5 double bond, which can form reactive metabolites.[1] These metabolites can covalently bind to cellular macromolecules, potentially leading to adverse drug reactions. Therefore, drug development professionals must exercise caution, implementing careful structural modifications and thorough toxicological screening when working with this scaffold to mitigate safety risks.[1][2]
Section 2: Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is the salt form of the parent compound, resulting from the protonation of the basic 2-amino-thiazole ring system by hydrobromic acid. This salt form often enhances stability and improves handling characteristics for laboratory use.
Structure:
-
Systematic Name: methyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide[7]
-
Core Scaffold: A 5-membered thiazole ring containing sulfur and nitrogen, with an amino group at the 2-position.
-
Substitution: A methyl acetate group (-CH₂COOCH₃) is attached to the 5-position of the thiazole ring.
-
Counter-ion: A bromide anion (Br⁻) is associated with the protonated form of the molecule.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 723278-34-0 | [7] |
| Molecular Formula | C₆H₉BrN₂O₂S | [7] |
| Molecular Weight | 253.12 g/mol | [7] |
| InChIKey | WLHQOEBHZXFKLQ-UHFFFAOYSA-N | [7] |
| Form | Typically a solid powder | |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO |
Section 3: Synthesis and Application
Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch synthesis.[8] This reaction is a classic cyclocondensation that provides a direct and efficient route to the core structure. The causality of this choice rests on its high yields and the ready availability of starting materials. The mechanism involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For 2-aminothiazoles specifically, thiourea is the ideal thioamide component.
Generalized Synthetic Workflow
The synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide can be logically broken down into two primary stages: the formation of the heterocyclic core followed by salt formation.
Caption: High-level workflow for the synthesis of the target compound.
Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system. Each step includes purification and analysis checkpoints to ensure the integrity of the material before proceeding.
Objective: To synthesize Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate.
Materials:
-
Methyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol (reagent grade)
-
Hydrobromic acid (48% aq. solution)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq.) in ethanol.
-
Addition of Reactant: To the stirring solution, add methyl 4-chloroacetoacetate (1.0 eq.) dropwise at room temperature. The choice of dropwise addition is to control any potential exotherm.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Free Base: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8, causing the free base to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to achieve high purity.
-
Salt Formation: Dissolve the purified free base in a minimal amount of cold ethanol. Slowly add an equimolar amount of 48% hydrobromic acid while stirring.
-
Final Product Isolation: The hydrobromide salt will precipitate from the solution. The precipitation can be completed by adding diethyl ether as an anti-solvent. Collect the final product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Industrial Application: A Key Intermediate for Cefditoren Pivoxil
The title compound is a crucial side-chain precursor in the industrial synthesis of Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic.[4][9][10] The 2-amino-1,3-thiazole moiety is acylated to the C-7 amino group of the 7-aminocephalosporanic acid (7-ACA) nucleus, a core component of cephalosporin antibiotics.[4] This specific side chain is instrumental in conferring broad-spectrum activity and stability against bacterial β-lactamase enzymes.[10]
Caption: Integration of the side chain into the cephalosporin core.
Section 4: Comprehensive Structural Elucidation
Unambiguous confirmation of the molecular structure requires a synergistic approach, employing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The hydrobromide salt form will cause a general downfield shift of proton signals compared to the free base due to the electron-withdrawing effect of the protonated ring.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment and Rationale |
| Methyl (Ester) | ~3.65 (s, 3H) | ~52.0 | Singlet integrating to 3 protons, characteristic of a methyl ester. |
| Methylene | ~3.80 (s, 2H) | ~35.0 | Singlet integrating to 2 protons, adjacent to the electron-withdrawing ester and thiazole ring. |
| Thiazole C4-H | ~7.10 (s, 1H) | ~125.0 | A singlet for the lone proton on the thiazole ring. |
| Thiazole C5 | - | ~130.0 | Quaternary carbon attached to the acetate side chain. |
| Thiazole C2 | - | ~170.0 | Carbon of the aminothiazole group, significantly downfield due to attachment to two nitrogen atoms. |
| Amino (-NH₂) | ~9.0-9.5 (br s, 2H) | - | A broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and residual water. |
| Ester Carbonyl | - | ~171.0 | Characteristic chemical shift for an ester carbonyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition. Using Electrospray Ionization (ESI) in positive mode, the analysis will detect the protonated parent molecule (the cation).
Expected High-Resolution MS (HRMS) Data:
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 173.0434 | ~173.0434 | Mass of the organic cation (C₆H₉N₂O₂S⁺). This is the primary confirmation of the molecular formula of the free base. |
| [M-OCH₃]⁺ | 142.0201 | ~142.0201 | A common fragment corresponding to the loss of the methoxy radical from the ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Strong, Broad | N-H | Stretch (Amine) |
| 3100 - 3000 | Medium | C-H | Stretch (Aromatic/Alkene) |
| ~1735 | Strong, Sharp | C=O | Stretch (Ester) |
| ~1640 | Strong | C=N / C=C | Ring Stretch (Thiazole) |
| ~1550 | Strong | N-H | Bend (Amine) |
| ~1200 | Strong | C-O | Stretch (Ester) |
Section 5: Conclusion
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is more than a simple chemical; it is a validated and highly valuable building block in the synthesis of life-saving medicines. Its structure, centered on the privileged 2-aminothiazole scaffold, has been thoroughly characterized by a suite of modern analytical techniques. Understanding its synthesis, properties, and the potential liabilities of its core structure is essential for any scientist working in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to utilize this important intermediate effectively and safely in the pursuit of novel therapeutic agents.
Section 6: References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed, National Center for Biotechnology Information.
-
Application Notes and Protocols for the Synthesis of Cefditoren Pivoxil Derivatives. Benchchem.
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed, National Center for Biotechnology Information.
-
Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH).
-
Preparation method of cefditoren pivoxil. Google Patents.
-
Cefditoren pivoxil synthesis. ChemicalBook.
-
Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide. CymitQuimica.
-
Preparation method of cefditoren pivoxil. Google Patents.
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
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- 5. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide [cymitquimica.com]
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- 9. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
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1H NMR spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a key intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the structural features of the molecule and their direct correlation with the observed spectral data. We will explore the theoretical underpinnings of the chemical shifts, multiplicities, and integration values for each proton environment. Furthermore, this guide presents a robust, field-proven protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The causality behind experimental choices is explained, grounding the practical steps in fundamental NMR theory to provide a self-validating methodology.
Part 1: The Molecule - Structure and Proton Environments
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (C₆H₉BrN₂O₂S) is a heterocyclic compound featuring a 2-aminothiazole core, a methyl acetate side chain at the 5-position, and a hydrobromide salt. The presence of the hydrobromide is crucial, as it protonates a basic site on the molecule—most likely the exocyclic amino group or the thiazole ring nitrogen—which significantly influences the electronic environment and, consequently, the ¹H NMR spectrum.
For the purpose of spectral assignment, we identify four distinct, non-equivalent proton environments in the molecule:
-
Hₐ: The three protons of the methyl ester group (-OCH₃).
-
Hₑ: The two protons of the methylene bridge (-CH₂-).
-
Hₑ: The single proton on the C4 position of the thiazole ring.
-
Hₙ: The protons of the amino/ammonium group (-NH₂/NH₃⁺).
Caption: Labeled proton environments for spectral assignment.
Part 2: Experimental Protocol for High-Fidelity Data Acquisition
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed as a self-validating system to minimize artifacts and ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.[1][2] The hydrobromide salt enhances solubility in polar solvents.
-
Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves the salt, and its ability to slow the exchange of labile N-H protons, often allowing them to be observed as distinct signals.[3][4] Deuterated chloroform (CDCl₃) can also be used, but may result in broader N-H signals.[5] The deuterated solvent provides the deuterium lock signal required for spectrometer stabilization.[6]
-
Dissolution & Filtration: Dissolve the sample completely in the solvent within a small vial. Vortex if necessary. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a small pipette packed with a tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[1][2][5] The final sample volume should be ~0.5-0.6 mL, corresponding to a height of about 4 cm in the tube.[1]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference to calibrate the chemical shift scale to 0.00 ppm.[7]
-
-
NMR Spectrometer Setup & Acquisition:
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks. Poor shimming results in broad or distorted lineshapes.[6]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse ¹H experiment.
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is adequate.
-
Acquisition Time: ~2-3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratio of protons.
-
-
Caption: Experimental workflow for ¹H NMR analysis.
Part 3: Detailed Spectral Analysis and Interpretation
The ¹H NMR spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is predicted to show four distinct signals corresponding to the labeled proton environments. The hydrobromide salt induces downfield (deshielding) shifts, particularly for protons near the protonated site.
| Signal Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Hₐ | -OCH₃ | 3.6 - 3.8 | Singlet (s) | 3H | Protons are deshielded by the adjacent electronegative oxygen atom. This range is characteristic of methyl esters.[7][8][9] |
| Hₑ | -CH₂- | 3.8 - 4.2 | Singlet (s) | 2H | The methylene group is flanked by two electron-withdrawing groups: the thiazole ring and the carbonyl group, causing a significant downfield shift.[10] |
| Hₑ | Thiazole C4-H | 7.2 - 7.6 | Singlet (s) | 1H | As a proton on an aromatic heterocyclic ring, it resonates in the aromatic region. The specific value is influenced by the substituents and protonation state of the ring.[11] |
| Hₙ | -NH₂ / -NH₃⁺ | 8.0 - 9.5 | Broad Singlet (br s) | 2H or 3H | Labile protons with variable chemical shifts. Protonation by HBr causes a strong deshielding effect, moving the signal significantly downfield. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.[3][12] |
In-Depth Signal Breakdown
-
Methyl Protons (Hₐ): This signal is expected to be a sharp singlet around 3.7 ppm, integrating to three protons. Its chemical shift is a classic reporter for the methyl ester functionality and is relatively insensitive to the protonation state of the rest of the molecule.[7][13] There are no adjacent protons, hence it appears as a singlet.
-
Methylene Protons (Hₑ): This singlet, integrating to two protons, is located in a highly deshielded environment. Its position between the aromatic thiazole ring and the carbonyl group places it further downfield than a typical alkyl proton. Like the methyl protons, it has no adjacent proton neighbors to couple with, resulting in a singlet.
-
Thiazole Proton (Hₑ): The lone proton on the thiazole ring is a key diagnostic signal. Thiazole is an aromatic system, and its protons typically resonate between 7.2 and 8.8 ppm.[11] The electron-donating amino group and the electron-withdrawing acetate side chain modulate its precise location. It appears as a singlet as there are no vicinal or geminal protons.
-
Amino/Ammonium Protons (Hₙ): This signal is the most variable. In the presence of HBr, the basic 2-amino group is likely protonated to form an ammonium salt (-NH₃⁺). This positive charge dramatically deshields the protons, shifting them far downfield. These protons are acidic and can exchange with residual water or with each other, which, along with coupling to nitrogen, leads to significant signal broadening.[3] A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the Hₙ signal will disappear or significantly diminish due to proton-deuterium exchange.
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for the structure of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. The four predicted signals—two singlets in the alkyl region corresponding to the methyl and methylene groups, one singlet in the aromatic region for the thiazole proton, and a broad downfield signal for the ammonium protons—are fully consistent with the proposed structure. Careful application of the described experimental protocol is essential for obtaining high-quality, interpretable data. This guide provides the necessary framework for researchers to confidently acquire, analyze, and interpret the ¹H NMR spectrum of this important chemical entity, ensuring structural verification and purity assessment in a drug development pipeline.
References
-
ResearchGate. ¹H NMR spectrum of methyl acetate. [Link]
-
Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. [Link]
-
ResearchGate. Proton NMR of 100% Methyl Acetate. [Link]
-
ResearchGate. Selected IR and 1 H NMR data for the aminothiazole compounds. [Link]
-
Samarra Journal of Pure and Applied Science. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
-
ACS Omega. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. [Link]
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University of Regensburg. methyl acetate NMR spectrum. [Link]
-
The University of Queensland. and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. [Link]
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KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
-
Widener University. Sample Preparation for NMR. [Link]
-
Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
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University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
University College London. NMR Sample Preparation. [Link]
-
SpringerLink. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. [Link]
-
SpectraBase. Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. [Link]
-
Michigan State University Chemistry. Proton NMR Table. [Link]
-
McMaster University. NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Wikipedia. Thiazole. [Link]
-
YouTube. (2023). NMR 5: Coupling Constants. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
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- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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An In-Depth Technical Guide to 13C NMR Spectral Data for Aminothiazole Derivatives
Introduction
The aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents. Its prevalence in pharmaceuticals necessitates robust and reliable analytical methods for structural elucidation and characterization. Among these, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive technique providing invaluable insights into the molecular framework of aminothiazole derivatives.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the 13C NMR spectral data of aminothiazole derivatives, moving beyond a simple catalog of chemical shifts to explain the underlying principles governing these values. By understanding the causality behind spectral features, researchers can more effectively utilize 13C NMR for structural verification, isomer differentiation, and the analysis of substituent effects.
Fundamental Principles of 13C NMR in the Context of Aminothiazoles
13C NMR spectroscopy probes the carbon backbone of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. In the aminothiazole ring, the presence of two different heteroatoms (nitrogen and sulfur) and the aromatic nature of the ring create a unique electronic landscape, resulting in characteristic chemical shift ranges for the three ring carbons: C2, C4, and C5.
The key factors influencing the 13C chemical shifts in aminothiazole derivatives are:
-
Hybridization: All three ring carbons are sp2 hybridized, placing their chemical shifts in the typical downfield region for aromatic and olefinic carbons.
-
Electronegativity of Heteroatoms: The nitrogen and sulfur atoms exert significant influence on the electron density of the adjacent carbon atoms. The imine-like nitrogen at position 3 is highly electronegative and strongly deshields the C2 and C4 carbons.
-
Mesomeric and Inductive Effects: The lone pair of electrons on the amino group at C2 and the heteroatoms within the ring participate in resonance, significantly affecting the electron distribution and, consequently, the chemical shifts. Substituents on the thiazole ring further modulate these effects.
Characteristic 13C NMR Chemical Shifts of the Aminothiazole Core
The 13C NMR spectrum of the parent 2-aminothiazole provides a fundamental reference for understanding the spectra of its derivatives. The chemical shifts for the ring carbons are well-established and serve as a basis for assigning the spectra of more complex analogues.
| Carbon Atom | Typical Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |
| C2 | ~169 |
| C4 | ~139 |
| C5 | ~108 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative average from various sources.
The C2 carbon, bonded to three heteroatoms (two nitrogens and a sulfur), is the most deshielded and appears furthest downfield. The C4 carbon, adjacent to the imine nitrogen, is also significantly deshielded. In contrast, the C5 carbon is the most shielded of the ring carbons, appearing at the highest field.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra
Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following protocol is a self-validating system designed to ensure reliable and reproducible results for aminothiazole derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Purity: Ensure the aminothiazole derivative is of high purity to avoid signals from impurities complicating the spectrum.
-
Mass: Weigh approximately 10-50 mg of the compound. The natural abundance of 13C is low (~1.1%), so a higher concentration is generally required compared to 1H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The most common solvents for aminothiazole derivatives are Deuterated Dimethyl Sulfoxide (DMSO-d6) and Deuterated Chloroform (CDCl3).
-
Causality: DMSO-d6 is an excellent choice for a wide range of aminothiazole derivatives due to its high polarity and ability to dissolve both polar and non-polar compounds. CDCl3 is suitable for less polar derivatives. The choice of solvent can slightly influence the chemical shifts due to solvent-solute interactions.[2]
-
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution by gentle vortexing or inversion.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 300 MHz. Higher field strengths will provide better signal dispersion and sensitivity.
-
Tuning and Matching: Before acquisition, ensure the probe is properly tuned to the 13C frequency and matched to the impedance of the instrument. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.
-
Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample volume. This is critical for obtaining sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses the entire expected range of 13C chemical shifts, typically from 0 to 220 ppm.[3]
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is often sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate. For quantitative measurements, a longer delay (5 times the longest T1 relaxation time) is necessary.
-
Proton Decoupling: Employ broadband proton decoupling to collapse the carbon signals into singlets, which simplifies the spectrum and improves the signal-to-noise ratio.
-
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak. For DMSO-d6, the central peak of the septet is at 39.52 ppm. For CDCl3, the triplet is at 77.16 ppm.
-
Workflow for 13C NMR Analysis of Aminothiazole Derivatives
The Influence of Substituents on 13C NMR Chemical Shifts
Substituents on the aminothiazole ring, particularly at the C4 and C5 positions, can cause significant changes in the 13C NMR chemical shifts. These changes, known as substituent-induced chemical shifts (SCS), provide valuable information about the electronic properties of the substituents and their interaction with the thiazole ring.
General Trends
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl groups, generally cause a downfield shift (deshielding) of the carbon atoms they are attached to and other carbons in the ring due to the withdrawal of electron density.
-
Electron-Donating Groups (EDGs): EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, typically cause an upfield shift (shielding) of the attached carbon and other ring carbons by increasing the electron density through inductive and/or mesomeric effects.
Positional Effects of Substituents
The magnitude and direction of the chemical shift change depend on the nature of the substituent and its position on the thiazole ring.
Substituents at C4:
-
An electron-donating group (e.g., -CH3) at C4 will shield C4 and, to a lesser extent, C2 and C5.
-
An electron-withdrawing group (e.g., a phenyl ring) at C4 will deshield C4 and have a more complex effect on C2 and C5, influenced by both inductive and mesomeric effects.
Substituents at C5:
-
An electron-donating group at C5 will primarily shield C5 and C4.
-
An electron-withdrawing group (e.g., -Br) at C5 will deshield C5 and can also influence the chemical shifts of C4 and C2.
Tabulated 13C NMR Data for Selected Aminothiazole Derivatives
The following table summarizes the 13C NMR chemical shifts for a selection of aminothiazole derivatives, illustrating the effects of different substituents. All data is in ppm relative to TMS.
| Compound | Substituent(s) | C2 | C4 | C5 | Solvent | Reference |
| 2-Aminothiazole | None | 169.2 | 139.0 | 108.1 | DMSO-d6 | [4] |
| 2-Amino-4-methylthiazole | 4-CH3 | 167.9 | 148.9 | 106.1 | DMSO-d6 | [5] |
| 2-Amino-5-bromothiazole | 5-Br | 170.1 | 142.1 | 96.5 | DMSO-d6 | [6] |
| 2-Amino-4-phenylthiazole | 4-Ph | 168.8 | 150.2 | 101.9 | DMSO-d6 | [7] |
| 2-Amino-4-(4-chlorophenyl)thiazole | 4-(4-Cl-Ph) | 169.1 | 148.9 | 102.8 | DMSO-d6 | [8] |
Visualizing Electronic Effects of Substituents
The electronic effects of substituents on the aminothiazole ring can be visualized by considering their influence on the electron density.
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IR spectroscopy of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide
Authored by: A Senior Application Scientist
Introduction
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of more complex pharmaceutical agents.[][2][3][4] Its structure combines a reactive 2-aminothiazole core with an ester functional group, making it a versatile intermediate. For researchers and drug development professionals, confirming the identity, purity, and structural integrity of such intermediates is paramount.
Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide offers an in-depth exploration of the IR spectroscopic analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, moving beyond a simple peak list to explain the causality behind experimental choices and spectral interpretation.
Theoretical Framework: Understanding the Vibrational Landscape
The IR spectrum of this molecule is a composite of absorptions from its distinct functional moieties: the protonated 2-aminothiazole ring, the methyl acetate side chain, and the hydrobromide counter-ion. The protonation of the exocyclic amino group to form an ammonium salt is a critical feature that profoundly influences the spectrum.
1. The Protonated 2-Aminothiazole Core: In its hydrobromide salt form, the basic 2-amino group is protonated to an ammonium group (-NH₃⁺). This transformation is the most significant factor influencing the N-H stretching region. Instead of the sharp, distinct symmetric and asymmetric stretches of a primary amine (~3400-3200 cm⁻¹), we expect a very broad and strong absorption band, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[5][6] This broadening is due to extensive hydrogen bonding between the N⁺-H groups and the bromide anion (Br⁻), as well as other acceptor atoms in the crystal lattice. Within the thiazole ring itself, the C=N and C=C stretching vibrations are expected in the 1650-1500 cm⁻¹ region.[7][8] Protonation can slightly shift these bands by altering the electron distribution within the heterocyclic system.
2. The Methyl Acetate Moiety: This portion of the molecule contributes several highly characteristic and reliable peaks.
-
Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to one of the strongest and sharpest absorption bands in the entire spectrum, typically found in the 1750-1735 cm⁻¹ range.[9][10] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. The C(=O)-O stretch is typically found around 1300-1200 cm⁻¹, while the O-CH₃ stretch appears around 1150-1000 cm⁻¹.[11] These bands are usually strong and are valuable for confirming the ester functionality.
-
Aliphatic C-H Stretches: The methyl (-CH₃) and methylene (-CH₂) groups will produce absorption bands in the 3000-2850 cm⁻¹ region.[9] These are often seen as sharp peaks superimposed on the broader N⁺-H absorption.
Diagram 1: Annotated Molecular Structure
Caption: Key functional groups and their expected IR vibrational regions.
Experimental Protocol: A Self-Validating Methodology
The quality of an IR spectrum is critically dependent on meticulous sample preparation. As a hydrobromide salt, the compound is potentially hygroscopic. All handling should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to prevent atmospheric moisture from contaminating the sample, which would introduce a broad O-H absorption band around 3400 cm⁻¹ and potentially degrade the salt plates.[12]
Method 1: Potassium Bromide (KBr) Pellet Technique (Primary Method)
This method is the gold standard for obtaining high-resolution spectra of solid samples.[13][14]
Step-by-Step Protocol:
-
Drying: Gently dry the sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) for 1-2 hours to remove any residual moisture. Simultaneously, dry spectroscopic grade KBr powder, which is also hygroscopic.
-
Grinding: In a dry agate mortar and pestle, place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.
-
Mixing & Homogenization: Grind the mixture thoroughly for 3-5 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 microns) to minimize light scattering (the Christiansen effect) and produce a fine, homogenous powder.[15]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent disc.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.
Trustworthiness Check: A high-quality KBr pellet should be clear and transparent. If it appears cloudy or opaque, it indicates insufficient grinding, poor mixing, or moisture contamination, which will result in a sloping baseline and broadened, poorly resolved peaks.
Method 2: Attenuated Total Reflectance (ATR) Technique (Alternative Method)
ATR is a rapid alternative that requires minimal sample preparation.[14][16]
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal (commonly diamond) is clean. With the pressure arm down, perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.
-
Analysis: Collect the spectrum.
Causality Note: While faster, ATR spectra can sometimes differ slightly from transmission (KBr) spectra. Peak intensities may vary, and peak positions can shift slightly due to the different physics of the measurement. For archival or regulatory purposes, the KBr method is often preferred.
Diagram 2: Experimental Workflow for KBr Pellet Preparation
Caption: Step-by-step workflow for the KBr pellet method.
Spectral Analysis and Interpretation
The following table outlines the expected absorption bands for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. This represents a predictive analysis based on established group frequencies from authoritative sources.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Rationale |
| 3200–2500 | Strong, Broad | N⁺-H Stretching | Characteristic of an ammonium salt involved in strong hydrogen bonding with the Br⁻ anion.[5][6] The breadth covers the entire region. |
| 3150–3050 | Medium, Sharp | C-H Stretching (Thiazole ring) | Aromatic-like C-H stretches from the heterocyclic ring, often appearing as small, sharp peaks on the shoulder of the N⁺-H band. |
| 3000–2850 | Medium, Sharp | C-H Stretching (Aliphatic) | Asymmetric and symmetric stretches from the -CH₂- and -O-CH₃ groups of the acetate moiety.[9] |
| 1750–1735 | Very Strong, Sharp | C=O Stretching (Ester) | Key diagnostic peak. A powerful, sharp absorption confirming the presence of the ester carbonyl group.[9][11][17] |
| 1640–1600 | Medium-Strong | C=N Stretching (Thiazole ring) | Endocyclic imine stretch, characteristic of the thiazole heterocycle.[7][8] |
| 1600–1550 | Medium | N⁺-H Bending | Asymmetric bending (scissoring) vibration of the -NH₃⁺ group. |
| 1560–1520 | Medium-Weak | C=C Stretching (Thiazole ring) | Aromatic-like ring stretching vibration.[7] |
| 1470–1430 | Medium | C-H Bending (Aliphatic) | Scissoring and bending vibrations from the -CH₂- and -CH₃ groups.[11] |
| 1300–1200 | Strong | C-O Stretching (C(=O)-O) | Strong, characteristic stretch for the ester group, often appearing as a prominent band in the fingerprint region.[9] |
| 1150–1000 | Strong | C-O Stretching (O-CH₃) | The second strong C-O stretch from the ester linkage, confirming the methyl ester specifically.[11] |
| 750–650 | Medium-Weak | C-S Stretching | Thiazole ring C-S bond vibration. This band can be weak and difficult to assign definitively without comparative analysis.[7] |
Diagram 3: Logical Map of Spectral Regions
Caption: Correlation of IR spectrum regions with molecular vibrations.
Conclusion
The infrared spectrum of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is rich with structural information. The most definitive features for confirmation are the exceptionally strong and sharp ester carbonyl (C=O) stretch around 1740 cm⁻¹ and the very broad N⁺-H stretch from the ammonium salt between 3200-2500 cm⁻¹. The combination of these features, along with the strong C-O ester bands in the fingerprint region and the characteristic C=N/C=C ring vibrations, provides a robust and self-validating system for identifying the compound and assessing its purity. By understanding the theoretical underpinnings and adhering to a meticulous experimental protocol, researchers can confidently leverage FTIR spectroscopy as a cornerstone of quality control in the synthesis and development of thiazole-based pharmaceutical agents.
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THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Canadian Science Publishing. Available from: [Link]
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Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Scientific Research Publishing. Available from: [Link]
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Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. Available from: [Link]
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Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Royal Society Publishing. Available from: [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link]
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infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3. Doc Brown's Chemistry. Available from: [Link]
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Mass spectrometry analysis of thiazole compounds
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Thiazole Compounds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the mass spectrometric analysis of thiazole-containing compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. We will delve into the core principles of ionization, the intricacies of fragmentation patterns, and the robust application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for both structural elucidation and quantitative analysis.
The Central Role of Mass Spectrometry in Thiazole Analysis
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone pharmacophore in modern medicine. It is a key structural component in a vast array of therapeutic agents, from antimicrobials like sulfathiazole to antiretrovirals such as ritonavir and novel cancer therapies.[1][2][3] The biological activity of these molecules is intrinsically linked to their structure, making precise analytical characterization non-negotiable.
Mass spectrometry (MS) stands as the definitive analytical technique in the thiazole research and development pipeline. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information are indispensable for:
-
Structural Confirmation: Verifying the identity of newly synthesized thiazole derivatives.[4][5][6]
-
Structural Elucidation: Identifying unknown metabolites and degradation products.[7][8]
-
Quantitative Bioanalysis: Measuring drug concentrations in complex biological matrices like plasma, a critical step in pharmacokinetic and toxicokinetic studies.
-
Purity Assessment: Ensuring the quality and stability of active pharmaceutical ingredients (APIs).
This guide will equip you with the foundational knowledge and practical strategies to harness the full power of mass spectrometry for your thiazole-focused research.
Foundational Principles: Ionization and Instrumentation
The journey of a thiazole molecule through a mass spectrometer begins with ionization—the process of converting the neutral analyte into a charged ion. The choice of ionization technique is the single most critical parameter, as it dictates the nature of the resulting mass spectrum and, consequently, the information that can be obtained.
Selecting the Appropriate Ionization Technique
Ionization methods are broadly categorized as "hard" or "soft." Hard ionization imparts significant energy, leading to extensive fragmentation, while soft ionization methods are gentler, typically preserving the molecular ion.[9]
-
Electron Impact (EI) Ionization: A classic hard ionization technique where high-energy electrons bombard the analyte, causing extensive and reproducible fragmentation.[10][11] While this provides a detailed structural "fingerprint," the molecular ion may be weak or absent, making it difficult to determine the molecular weight.[10] EI is best suited for volatile and thermally stable small thiazole molecules, often in conjunction with gas chromatography (GC-MS).
-
Electrospray Ionization (ESI): The undisputed workhorse for drug development and life sciences. ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar, non-volatile, and thermally labile thiazole compounds, including large peptides and proteins.[11][12] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal fragmentation. The choice between positive and negative mode depends on the molecule's ability to accept or donate a proton; the nitrogen atom in the thiazole ring readily accepts a proton, making positive mode ESI a common choice.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is well-suited for compounds of medium polarity and volatility that are not easily ionized by ESI.[11][12] APCI uses a corona discharge to ionize the solvent, which then transfers a charge to the analyte molecules. It is less susceptible to matrix effects than ESI for certain applications.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A specialized soft ionization technique used for large, non-volatile biomolecules like thiazole-containing natural product peptides.[9] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte.
| Ionization Technique | Principle | Fragmentation | Typical Analytes | Best Suited For |
| Electron Impact (EI) | High-energy electron bombardment in the gas phase. | Extensive, reproducible | Small, volatile, thermally stable thiazoles | Structural elucidation via fragmentation libraries. |
| Electrospray (ESI) | Ion formation from charged droplets in solution at atmospheric pressure.[12] | Minimal (soft ionization) | Polar, non-volatile thiazole drugs, peptides, metabolites | Molecular weight determination; quantitative LC-MS. |
| APCI | Corona discharge ionizes solvent, which transfers charge to the analyte.[12] | Minimal | Moderately polar, less basic thiazoles | Analysis of compounds not amenable to ESI. |
| MALDI | Laser energy desorbs and ionizes analyte from a solid matrix.[9] | Minimal | Large thiazole-containing peptides and biomolecules | High-mass analysis; tissue imaging. |
Structural Elucidation: Decoding Thiazole Fragmentation
The true power of mass spectrometry for structural analysis is realized through the interpretation of fragmentation patterns, typically generated by tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of the thiazole compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Characteristic Fragmentation of the Thiazole Core
Studies dating back to the 1960s have established that the thiazole ring fragments in a specific and predictable manner upon electron impact.[13][14] While modern analyses predominantly use soft ionization, the fundamental cleavage pathways remain relevant during CID in MS/MS experiments. The primary fragmentation involves the cleavage of the bonds within the heterocyclic ring.
A common fragmentation pathway involves the initial cleavage of the S-C2 and C4-C5 bonds, leading to the formation of a stable nitrile-containing fragment. Another key fragmentation is the loss of a hydrogen cyanide (HCN) molecule. The exact pathway is heavily influenced by the nature and position of substituents on the ring.
Caption: Generalized fragmentation pathways for a substituted thiazole ring.
The Influence of Substituents
Substituents play a directing role in the fragmentation process. For instance, in a study of thiazolo[3,2-a]pyrimidines, researchers observed that fragmentation is initiated in the less stable thiazole ring before the pyrimidine ring, demonstrating the influence of fused ring systems.[15][16] In another example analyzing a photodegradation product, comparison of the fragmentation of protonated versus sodiated species helped locate the charge in the electron-rich part of the molecule post-fragmentation, aiding in the correct structural assignment.[7] This highlights a key principle: understanding the chemistry of the analyte allows for more insightful interpretation of the mass spectra.
Quantitative Analysis by LC-MS/MS: A Practical Workflow
For drug development professionals, quantifying a thiazole-containing drug in a biological matrix is a routine yet critical task. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed.
The Logic of LC-MS/MS Method Development
A robust quantitative method is a self-validating system. Every step is designed to ensure accuracy, precision, and reproducibility. The process involves a synergistic optimization of the chromatography (the "LC") and the mass spectrometry (the "MS").
Caption: Logical workflow for developing a quantitative LC-MS/MS assay.
Protocol: Development of a Quantitative Assay for a Thiazole Drug in Plasma
This protocol outlines the key steps for developing a robust assay.
Objective: To accurately measure the concentration of 'Thiazole-X' in human plasma.
Materials:
-
Thiazole-X analytical standard
-
Stable Isotope Labeled (SIL) Internal Standard (IS) of Thiazole-X (e.g., Thiazole-X-d4)
-
HPLC-grade water, acetonitrile, and formic acid
-
Human plasma (blank)
Step 1: Mass Spectrometer Tuning and Optimization
-
Prepare separate 1 µg/mL solutions of Thiazole-X and its IS in 50:50 acetonitrile:water.
-
Infuse each solution directly into the mass spectrometer (ESI positive mode).
-
Optimize MS parameters (e.g., capillary voltage, source temperature) to maximize the signal for the protonated parent ions ([M+H]+).
-
Select a precursor ion for each compound (the [M+H]+).
-
Perform a product ion scan to identify the most intense and stable fragment ions for both Thiazole-X and its IS.
-
Optimize the collision energy for each precursor → product ion transition. These pairs are your Multiple Reaction Monitoring (MRM) transitions. The use of an IS is critical to correct for variations in instrument response and matrix effects.
Step 2: Liquid Chromatography Method Development
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Use a simple gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions to re-equilibrate.
-
Objective: Achieve a sharp, symmetrical peak for Thiazole-X with a retention time of 2-5 minutes, well-separated from any potential interferences from the plasma matrix.
Step 3: Sample Preparation
-
Rationale: The goal is to remove proteins and phospholipids from the plasma that can suppress the ESI signal (matrix effects) and clog the LC system. Protein precipitation is a fast and effective starting point.
-
Procedure:
-
Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the IS at a fixed concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for injection.
-
Step 4: Method Validation
-
Prepare calibration standards by spiking known concentrations of Thiazole-X into blank plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Analyze these samples to assess the method's linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Advanced Applications and Case Studies
Identifying Photodegradation Products
A study on a thiazole-containing pharmaceutical provides an excellent example of using advanced MS techniques for structural elucidation.[7][8] Researchers used LC-MS/MS with accurate mass measurement on a high-resolution mass spectrometer (HRMS) to determine the elemental formula of a degradation product. Hydrogen/deuterium exchange experiments were used to count the number of exchangeable protons. By meticulously comparing the fragmentation pathways of the parent drug and the degradant, they were able to propose a structure, which was later confirmed by NMR.[7] This demonstrates how combining different MS techniques can solve complex structural puzzles.
Distinguishing Isomers
Mass spectrometry is a powerful tool for distinguishing between isomers, which can be a significant challenge. In a study of isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, researchers used ESI-MS/MS to observe distinct fragmentation patterns that allowed for their differentiation.[17] Furthermore, they noted that under certain MS/MS conditions, gas-phase rearrangements could occur, transforming one isomer into the other. This highlights the importance of carefully controlled experimental conditions and the deep insights MS can provide into chemical reactivity.[17]
Conclusion: Best Practices for Thiazole Analysis
The successful mass spectrometric analysis of thiazole compounds hinges on a logical, chemistry-driven approach. From selecting the right ionization source to meticulously interpreting fragmentation data and developing robust quantitative methods, a deep understanding of the underlying principles is paramount. By integrating the strategies and protocols outlined in this guide, researchers and drug development professionals can confidently characterize these vital molecules, accelerating the pace of discovery and development.
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Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
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Mohamed, S. F., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 959-967. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. [Link]
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Kutina, D. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 988. [Link]
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Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. [Link]
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Al-Harbi, S. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-21. [Link]
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UC Davis Fiehn Lab. (n.d.). Ionization Methods in Organic Mass Spectrometry. UC Davis. [Link]
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Wu, L., et al. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. [Link]
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Gaber, M., et al. (2023). MAC analysis for thiazole ligands (Z1)–(Z3). ResearchGate. [Link]
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Ali, T. E., et al. (2024). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 9(1). [Link]
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The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its versatile nature allows for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the multifaceted biological activities of 2-aminothiazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation. This document is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, and colon cancer.[4] The anticancer efficacy of these derivatives often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Mechanism of Action: Inhibition of Key Kinases and Signaling Pathways
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.
1.1.1. Kinase Inhibition:
Many 2-aminothiazole derivatives have been identified as potent inhibitors of various kinases, including Src family kinases, cyclin-dependent kinases (CDKs), and Aurora kinases.[5][6][7][8][9] For instance, the blockbuster drug Dasatinib , a potent pan-Src kinase inhibitor, features a 2-aminothiazole core and is utilized in the treatment of chronic myelogenous leukemia (CML).[5][8] The 2-aminothiazole moiety often forms key hydrogen bond interactions within the ATP-binding pocket of the kinase, leading to the inhibition of its catalytic activity.[9]
Structure-Activity Relationship (SAR) for Kinase Inhibition:
The SAR for kinase inhibition by 2-aminothiazole derivatives reveals several key features:
-
Substitutions at the N-2 position: The amino group at the 2-position is a critical anchor. Acylation or arylation at this position can significantly enhance inhibitory potency and selectivity.[5][8]
-
Modifications at the C4 and C5 positions: The nature and size of substituents at the C4 and C5 positions of the thiazole ring influence the interaction with the hydrophobic regions of the kinase active site, thereby affecting potency.[10]
1.1.2. Modulation of the PI3K/Akt/mTOR Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11] Several 2-aminothiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4] For example, some derivatives have demonstrated the ability to inhibit PI3Kα with nanomolar potency.[4]
Below is a diagram illustrating the intervention of 2-aminothiazole derivatives in the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, 2-aminothiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
1.2.1. Apoptosis Induction:
Treatment with certain 2-aminothiazole derivatives has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.[12][13]
1.2.2. Cell Cycle Arrest:
These compounds can also halt the progression of the cell cycle, typically at the G1/S or G2/M checkpoints.[14][15][16][17] This is often a consequence of CDK inhibition, which prevents the phosphorylation of key substrates required for cell cycle progression.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | CML (K562) | <0.001 | [5] |
| SNS-032 | A2780 (Ovarian) | 0.038 | [4] |
| Compound 20 | H1299 (Lung) | 4.89 | [4][10] |
| Compound 20 | SHG-44 (Glioma) | 4.03 | [4][10] |
| Compound 23 | HepG2 (Liver) | 0.51 (mM) | [4] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 (mM) | [4] |
| Compound 28 | HT29 (Colon) | 0.63 | [4] |
| Thiourea deriv. 88 | HS 578T (Breast) | 0.8 | [2] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminothiazole scaffold is a key component of many compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[1][2][18]
Antibacterial Activity
Derivatives of 2-aminothiazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[2][18]
2.1.1. Mechanism of Action:
The antibacterial mechanism of action can vary depending on the specific derivative. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. The structure-activity relationship studies are crucial in elucidating the precise molecular targets.
2.1.2. Structure-Activity Relationship (SAR) for Antibacterial Activity:
-
Substitutions on the thiazole ring: The introduction of specific substituents at the C4 and C5 positions can significantly impact the antibacterial spectrum and potency.[19]
-
Modifications at the N-2 position: The nature of the substituent at the 2-amino group is critical for activity. For example, the incorporation of a pyridyl group at the N-2 position has been shown to enhance antitubercular activity.[19]
Antifungal Activity
Several 2-aminothiazole derivatives have shown promising antifungal activity against clinically relevant fungi, such as Candida albicans and Aspergillus niger.[1][18]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea derivative | S. aureus | 4 - 16 | [2][20] |
| Thiazolyl-thiourea derivative | S. epidermidis | 4 - 16 | [2][20] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.008 | [19] |
| 2-amino-4-phenylthiazole derivative | B. cereus | Not specified (high activity) | [2] |
| 2-(4-arylthiazol-2-yl)-...-isoindole derivative | E. coli | Not specified (remarkable efficacy) | [2] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 2-Aminothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.[1][21]
Mechanism of Action
3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes:
A major mechanism of anti-inflammatory action for some 2-aminothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins.[21]
3.1.2. Modulation of the NF-κB Signaling Pathway:
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Some 2-aminothiazole derivatives can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory cytokines like TNF-α and IL-1β.[4][22]
The diagram below illustrates the inhibition of the NF-κB signaling pathway by 2-aminothiazole derivatives.
Caption: Inhibition of the NF-κB signaling pathway by 2-aminothiazole derivatives.
Quantitative Data on Anti-inflammatory Activity
The following table provides IC50 values for the inhibition of COX enzymes by selected 2-aminothiazole derivatives.
| Compound Type | Enzyme | IC50 (µM) | Reference |
| 2-aminothiazole derivative | COX-1 | 1.00 - 6.34 | [21] |
| 2-aminothiazole derivative | COX-2 | 0.09 - 0.71 | [21] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of 2-aminothiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay to determine the anticancer activity of 2-aminothiazole derivatives.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective against the bacteria, a zone of inhibition (an area of no bacterial growth) will form around the disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a pure culture.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the 2-aminothiazole derivative onto the inoculated agar surface.
-
Incubation: Incubate the plate at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized charts.
Caption: Workflow for the Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
4.3.1. Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells with the 2-aminothiazole derivative, then harvest and fix them in cold ethanol.[14][15][16][17]
-
Staining: Stain the fixed cells with a DNA-binding fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of RNA.[14][15][16][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
4.3.2. Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with the compound and then harvest them.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Conclusion
The 2-aminothiazole scaffold represents a highly privileged and versatile core in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are paramount for the rational design and development of novel 2-aminothiazole-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this promising class of compounds and to accelerate the discovery of new and effective therapies.
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The Aminothiazole Scaffold: A Privileged Motif for the Modulation of Critical Therapeutic Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged scaffold for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive exploration of the key therapeutic targets of aminothiazole-based compounds, with a primary focus on their applications in oncology. We will delve into the intricate mechanisms of action, structure-activity relationships (SAR), and preclinical data for aminothiazole derivatives targeting protein kinases, tubulin, histone deacetylases (HDACs), and sphingosine kinases. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these compounds, empowering researchers to accelerate their drug discovery and development endeavors.
Introduction: The Enduring Significance of the Aminothiazole Core
The 2-aminothiazole is a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its unique electronic properties and ability to participate in a multitude of non-covalent interactions have cemented its status as a key pharmacophore in numerous clinically successful drugs.[1][2] The structural rigidity of the thiazole ring, coupled with the hydrogen bonding capabilities of the amino group, provides an excellent foundation for the development of small molecule inhibitors with high target affinity and specificity. This guide will systematically dissect the therapeutic potential of this remarkable scaffold by examining its interactions with critical regulators of cellular homeostasis and disease.
Protein Kinases: A Major Frontier for Aminothiazole Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The aminothiazole scaffold has proven to be an exceptionally effective template for the design of potent kinase inhibitors, with several aminothiazole-containing drugs, such as Dasatinib and Alpelisib, having received regulatory approval.[1][2]
Cyclin-Dependent Kinases (CDKs): Halting the Uncontrolled Cell Cycle
Cyclin-dependent kinases are a family of serine/threonine kinases that govern the progression of the cell cycle. Their aberrant activation is a common driver of tumorigenesis. Aminothiazole-based compounds have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[3][4]
Mechanism of Action: Aminothiazole-based CDK inhibitors typically function as ATP-competitive inhibitors. The aminothiazole core forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while various substituents on the scaffold can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[4]
Featured Aminothiazole CDK Inhibitors:
| Compound | Target(s) | IC50 | Cell Line | Reference |
| Compound 14 | CDK2 | 1-10 nM (range for analogues) | A2780 (Ovarian) | [3][5] |
| Compound 51 | CDK2, CDK5 | 1.5 nM (CDK2/cyclin A2) | Multiple cancer cell lines | [4] |
| Palbociclib (not an aminothiazole, for context) | CDK4/6 | 11 nM (CDK4), 16 nM (CDK6) | Multiple | [4] |
Featured Research Compound: Compound 51
Compound 51, a diaminothiazole derivative, exhibits high potency and selectivity for CDK2 and CDK5.[4] Its development was guided by structure-activity relationship (SAR) studies and co-crystallography, which revealed key interactions within the ATP-binding site.[4] The high selectivity of compound 51 for CDK2 and CDK5 over other CDKs and a panel of 339 kinases underscores the potential for developing highly targeted therapies with reduced off-target effects.[4]
Src Family Kinases: Targeting a Key Oncogenic Driver
Src family kinases are non-receptor tyrosine kinases that play a central role in various signaling pathways controlling cell proliferation, migration, and survival. Their hyperactivation is implicated in the progression and metastasis of numerous solid tumors. Dasatinib, a potent aminothiazole-based inhibitor of Src family kinases and Bcr-Abl, is a prime example of the clinical success of targeting this kinase family.[6][7][8]
Mechanism of Action: Dasatinib and related aminothiazole inhibitors bind to the ATP-binding site of Src kinases in their active conformation.[9] The aminothiazole core engages with the hinge region, while the side chains are optimized to interact with specific residues within the kinase domain, leading to potent and, in some cases, pan-Src inhibition.[6]
Featured Aminothiazole Src Kinase Inhibitor: Dasatinib
Dasatinib is a powerful inhibitor of all nine members of the Src family of kinases, with Kd values in the low nanomolar range for c-Src, Yes, Lyn, and Fyn.[9] It also inhibits other tyrosine kinases, including Bcr-Abl, c-KIT, and PDGFR.[8] The clinical efficacy of dasatinib in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) validates the therapeutic potential of targeting Src family kinases.[8]
Aurora Kinases: Disrupting Mitotic Integrity
Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis. Overexpression of Aurora kinases A and B is frequently observed in various human cancers and is associated with aneuploidy and tumorigenesis.[10][11] Aminothiazole derivatives have emerged as a promising class of Aurora kinase inhibitors.[11][12]
Mechanism of Action: Aminothiazole-based Aurora kinase inhibitors are ATP-competitive and exhibit a high degree of selectivity.[13] The aminothiazole scaffold forms key hydrogen bonds with the hinge region of the Aurora kinase active site. Modifications to the substituents on the aminothiazole ring have been explored to enhance potency and isoform selectivity.[14]
Featured Aminothiazole Aurora Kinase Inhibitors:
| Compound | Target | IC50 | Reference |
| Compound 29 | Aurora A | 79 nM | [11] |
| Compound 30 | Aurora A | 140 nM | [11] |
| Aminothiazole 25 | Aurora A/B/C | 529 nM (A), 577 nM (B), 758 nM (C) | [13] |
Phosphoinositide 3-Kinases (PI3Ks): Intercepting a Central Survival Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in human cancers. Alpelisib (BYL719), a 2-aminothiazole derivative, is a potent and selective inhibitor of PI3Kα that has been approved for the treatment of certain breast cancers.[15][16][17][18]
Mechanism of Action: Alpelisib is a highly selective inhibitor of the p110α isoform of PI3K, with an IC50 of 5 nM.[15][18] It binds to the ATP-binding site of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting downstream signaling through Akt and mTOR.
Featured Aminothiazole PI3K Inhibitor: Alpelisib (BYL719)
Alpelisib has demonstrated significant antiproliferative effects in preclinical models of PIK3CA-mutant cancers.[15] Its clinical approval for the treatment of HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer underscores the importance of targeting this key oncogenic pathway.[16]
Tubulin: Disrupting the Cytoskeleton for Anticancer Efficacy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and cell shape maintenance. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. Aminothiazole-based compounds have been identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site.[1][19]
Mechanism of Action: Aminothiazole tubulin inhibitors bind to the colchicine-binding site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1]
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that the trimethoxy groups on the A-ring of many aminothiazole-based tubulin inhibitors are critical for their in vitro activity.[1] The introduction of small heterocyclic rings in the B-ring can enhance cytotoxicity and overcome multidrug resistance.[1] Furthermore, the nature of the substituent on the aminothiazole nitrogen can significantly impact antiproliferative activity.[19]
Histone Deacetylases (HDACs): Modulating the Epigenome
Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce the re-expression of tumor suppressor genes and promote cell cycle arrest and apoptosis.[20][21] Aminothiazole-based hydroxamic acids have been developed as potent HDAC inhibitors.[1][22]
Mechanism of Action: The hydroxamic acid moiety of these aminothiazole derivatives chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. The aminothiazole scaffold serves as a cap group that interacts with the rim of the active site, contributing to the overall binding affinity and selectivity.[22]
Featured Aminothiazole HDAC Inhibitors:
| Compound | Target | IC50 | Cell Line | Reference |
| Compound 5f | HDACs | 0.010 µM | SW620, PC-3, NCI-H23 | [22] |
| Compound 25a | HDACs | Significant Inhibition | HeLa | [1] |
| Compound 25b | HDACs | Significant Inhibition | HeLa | [1] |
| SAHA (Vorinostat) | HDACs | 0.025 µM | Multiple | [22] |
Sphingosine Kinases (SphKs): Targeting a Key Lipid Kinase
Sphingosine kinases are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration. Upregulation of SphK1 is observed in various cancers, making it an attractive therapeutic target. Aminothiazole derivatives have been identified as inhibitors of both SphK1 and SphK2.[23][24]
Mechanism of Action: Aminothiazole-based SphK inhibitors are designed based on the scaffold of known inhibitors like SKI-II. Structure-activity relationship studies have led to the identification of potent inhibitors that can modulate the S1P signaling pathway, promoting apoptosis in cancer cells.[23]
Featured Aminothiazole Sphingosine Kinase Inhibitor: ST-1803
The compound N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803) has been identified as a promising dual inhibitor of SphK1 and SphK2, with IC50 values of 7.3 µM and 6.5 µM, respectively.[23]
Experimental Protocols
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This provides a universal and high-throughput method to measure the activity of any ADP-generating enzyme.[25][26][27][28][29]
Methodology:
-
Kinase Reaction:
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Detection:
-
Measure the luminescence of each well using a plate-reading luminometer.[27] The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
Causality of Experimental Choices:
-
384-well Plate Format: Enables high-throughput screening of a large number of compounds.[27]
-
ATP Depletion Step: Crucial for reducing background signal from unconsumed ATP, thereby increasing the assay's sensitivity and dynamic range.[28]
-
Luminescent Detection: Offers high sensitivity and a broad dynamic range compared to other detection methods.[28]
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[30][31][32][33]
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[33]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aminothiazole compound and incubate for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.[33]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[32]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[33]
-
Causality of Experimental Choices:
-
96-well Plate Format: Suitable for screening multiple concentrations of a compound in replicate.[33]
-
Serum-free Medium during MTT incubation: Serum can contain dehydrogenases that may lead to a false-positive signal.[30]
-
Solubilization Step: Necessary because the formazan product is insoluble in aqueous solutions.[32]
Workflow for MTT Assay
Caption: Workflow of the MTT Cell Viability Assay.
Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method for assessing the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[34][35][36][37][38]
Methodology:
-
Cell Treatment:
-
Treat intact cells with the aminothiazole compound or a vehicle control.[35]
-
-
Heat Shock:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[38]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[37]
-
-
Protein Detection:
-
Detect the amount of the soluble target protein in each sample using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[38]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[35]
-
Causality of Experimental Choices:
-
Intact Cells: Allows for the assessment of target engagement in a physiologically relevant context, taking into account cell permeability and intracellular metabolism.[36]
-
Thermal Gradient: Enables the determination of the melting temperature (Tm) of the target protein and the magnitude of the thermal shift upon ligand binding.[38]
-
Specific Protein Detection: Ensures that the observed thermal shift is due to the interaction of the compound with the intended target.[38]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of the Cellular Thermal Shift Assay.
Conclusion
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel therapeutics targeting a diverse range of critical cellular proteins. Its versatility and amenability to chemical modification have enabled the generation of highly potent and selective inhibitors of protein kinases, tubulin, HDACs, and sphingosine kinases, with significant implications for the treatment of cancer and other diseases. The experimental protocols detailed in this guide provide a robust framework for the evaluation of aminothiazole-based compounds, facilitating the identification and optimization of new drug candidates. As our understanding of the molecular drivers of disease continues to expand, the privileged 2-aminothiazole scaffold is poised to remain at the forefront of innovative drug discovery.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis.
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(PDF) Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. ResearchGate.
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed.
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH.
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Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells. MDPI.
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central.
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Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet. MDPI.
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC - PubMed Central.
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Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. PubMed.
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An In-depth Technical Guide to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide: A Cornerstone Building Block in Modern Drug Discovery
Abstract
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a pivotal heterocyclic intermediate, holding a place of prominence in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural architecture, featuring a reactive 2-aminothiazole core coupled with an acetate side chain, renders it an exceptionally versatile scaffold for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical applications, particularly in the construction of advanced-generation cephalosporin antibiotics. We will delve into the causality behind synthetic strategies, provide actionable experimental protocols, and illustrate the logical flow of its application in drug design, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole (2-AT) moiety is a privileged pharmacophore in drug discovery, recognized for its ability to engage in a wide range of biological interactions.[1] This five-membered heterocyclic ring system, containing both sulfur and nitrogen, is a key structural component in numerous approved drugs, including the anti-inflammatory agent Meloxicam and the H2 receptor antagonist Famotidine.[1] The utility of the 2-AT core stems from its rigid planar structure, which serves as an excellent scaffold, and the hydrogen bonding capabilities of the amino group, which facilitates strong interactions with biological targets.
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate, particularly in its stable hydrobromide salt form, has emerged as a crucial building block. It provides a pre-functionalized and readily adaptable starting material for introducing the 2-aminothiazole motif into larger, more complex molecules. Its most notable application is in the synthesis of the side chains for numerous third, fourth, and fifth-generation cephalosporin antibiotics, where this specific structural element is critical for achieving broad-spectrum antibacterial activity and stability against β-lactamase enzymes.[2][3][4]
Physicochemical Properties and Characterization
A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis. The hydrobromide salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value | Source |
| IUPAC Name | methyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide | [5] |
| CAS Number | 723278-34-0 | [5][6] |
| Molecular Formula | C₆H₉BrN₂O₂S | [5][6] |
| Molecular Weight | 253.11 g/mol | [5][6] |
| Appearance | Typically a solid | [7] |
| Purity | Commercially available at ≥97% | [6] |
| Storage | Room temperature, in a tightly-closed container away from incompatible substances. | [6][8] |
Spectroscopic Profile
-
¹H NMR (Proton NMR): Expected signals would include a singlet for the methyl ester protons (-OCH₃), a singlet for the methylene protons (-CH₂-), a singlet for the thiazole ring proton (C4-H), and a broad singlet for the amino protons (-NH₂), which may exchange with D₂O. The exact chemical shifts would be influenced by the solvent and the hydrobromide salt form.
-
¹³C NMR (Carbon NMR): Key signals would correspond to the carbonyl carbon of the ester, the methyl and methylene carbons, and the three distinct carbons of the thiazole ring. The C2 carbon bearing the amino group would appear at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong N-H stretching bands for the primary amine, a sharp C=O stretching vibration for the ester carbonyl group, and characteristic C=N and C-S stretching frequencies associated with the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₆H₈N₂O₂S) at m/z ≈ 188.03, with the isotopic pattern of bromine being absent as the HBr is lost.
Synthesis and Mechanism
The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch Thiazole Synthesis . This robust and versatile method involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide.[12][13][14]
Retrosynthetic Analysis & Rationale
The synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate logically proceeds from readily available starting materials. The core thiazole ring is formed by the reaction between thiourea, which provides the N-C-S backbone (specifically the N at position 3, C at position 2, and the ring sulfur), and a suitable 4-carbon α-halo-γ-ketoester.
Caption: Retrosynthetic logic for the Hantzsch synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for synthesizing similar 2-aminothiazole derivatives.[13][15]
Objective: To synthesize Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate via Hantzsch cyclocondensation.
Materials:
-
Methyl 4-bromo-3-oxobutanoate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in absolute ethanol.
-
Rationale: Ethanol is a common polar protic solvent that effectively dissolves both reactants and facilitates the reaction. A slight excess of thiourea ensures the complete consumption of the more valuable α-halo-γ-ketoester.
-
-
Addition of Reactant: To the stirring solution, add methyl 4-bromo-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
-
Rationale: A dropwise addition helps to control any initial exotherm from the reaction.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the nucleophilic attack and subsequent cyclization and dehydration steps. TLC allows for visual confirmation that the starting materials are being consumed and the product is forming.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer.
-
Rationale: The reaction produces hydrobromic acid as a byproduct, which protonates the product. The sodium bicarbonate base neutralizes this acid, allowing the free base of the product to be extracted into the organic solvent (ethyl acetate).
-
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Rationale: Washing removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product (the free base).
-
Salt Formation (Optional but Recommended): To obtain the hydrobromide salt, dissolve the crude free base in a suitable solvent like isopropanol and treat with a solution of HBr in acetic acid or ethereal HBr until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.
-
Rationale: Converting to the hydrobromide salt provides a more stable, crystalline, and easily handled solid product.
-
Reactivity and Key Applications in Drug Synthesis
The utility of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide lies in the distinct reactivity of its functional groups. The 2-amino group is a potent nucleophile, readily undergoing acylation reactions. This specific reaction is the cornerstone of its application in the synthesis of cephalosporin antibiotics.
Core Application: Synthesis of Cephalosporin Side Chains
Many modern cephalosporins owe their enhanced antibacterial spectrum and β-lactamase stability to a complex acylamino side chain at the C-7 position of the cephem nucleus. A common motif in these side chains is a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl group. Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate serves as a precursor to related side-chain components.
The general workflow involves acylating the 7-aminocephalosporanic acid (7-ACA) core with an activated form of the desired side chain. The 2-aminothiazole portion of the side chain is critical for potent antibacterial activity.[2][3][4]
Caption: Workflow illustrating the use of the aminothiazole scaffold in cephalosporin synthesis.
This strategic incorporation has been a highly successful approach in overcoming bacterial resistance, highlighting the compound's value in the ongoing development of new anti-infective agents.[3]
Broader Applications in Medicinal Chemistry
Beyond cephalosporins, the 2-aminothiazole scaffold is explored for a multitude of other therapeutic targets. Derivatives have been investigated for their potential as:
-
Anticancer Agents: The thiazole ring is a component of several compounds with antiproliferative activity.[16][17][18][19]
-
Anti-inflammatory Agents: The scaffold can be modified to target enzymes involved in inflammation.[1]
-
Antiviral and Antifungal Agents: The unique electronic and structural properties of the ring are useful in designing agents against various pathogens.[14][18]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.[20]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and direct contact with skin and eyes.[8]
-
Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[8][20]
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents.[6][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its straightforward synthesis via the Hantzsch reaction, combined with the strategic reactivity of its amino group, has solidified its role as an indispensable tool for medicinal chemists. Its profound impact on the development of life-saving cephalosporin antibiotics is its primary legacy, yet its potential continues to be explored for new therapeutic applications. This guide has illuminated the core technical aspects of this compound, providing the foundational knowledge necessary for its effective and innovative use in the research and development laboratories of today and tomorrow.
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The Aminothiazole Core: A Technical Guide to its Synthetic Lineage from Hantzsch to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural cornerstone of a multitude of biologically active compounds. Its prevalence in medicinal chemistry is a testament to its versatile binding properties and its ability to serve as a template for the design of potent and selective ligands for a diverse range of biological targets. From pioneering sulfa drugs to contemporary targeted therapies, the aminothiazole core has been instrumental in the development of groundbreaking pharmaceuticals.[1] This guide provides an in-depth exploration of the discovery and historical evolution of aminothiazole synthesis, with a particular focus on the seminal Hantzsch synthesis and its modern-day advancements. We will delve into the mechanistic intricacies of these transformations, provide detailed experimental protocols, and offer a comparative analysis of classical and contemporary methods to equip researchers with a comprehensive understanding of this vital synthetic chemistry.
The Dawn of Heterocyclic Chemistry and the Genesis of Aminothiazole Synthesis
The history of heterocyclic chemistry is deeply intertwined with the broader development of organic chemistry in the 19th century.[2][3][4] During this era of foundational discoveries, chemists began to unravel the structures and reactivity of cyclic compounds containing atoms other than carbon.[5] It was within this fertile scientific landscape that the German chemist Arthur Rudolf Hantzsch made his indelible mark.[6][7][8]
Arthur Hantzsch, a visionary chemist, was a pivotal figure in the development of heterocyclic chemistry.[9][10] His work on the synthesis of pyridines, pyrroles, and thiazoles laid the groundwork for much of our modern understanding of these important ring systems.[7] In 1887, Hantzsch reported a straightforward and remarkably efficient method for the synthesis of thiazole derivatives, a reaction that would come to be known as the Hantzsch thiazole synthesis.[8][9] This discovery was a landmark achievement, providing for the first time a general and reliable route to this important class of heterocycles.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The Hantzsch thiazole synthesis is a classic condensation reaction that has remained a mainstay in organic synthesis for over a century.[11] In its most common form for the preparation of 2-aminothiazoles, the reaction involves the condensation of an α-haloketone with a thiourea.[1]
Mechanistic Insights into the Hantzsch Synthesis
The enduring utility of the Hantzsch synthesis lies in its predictable and high-yielding nature, which is a direct consequence of its well-defined reaction mechanism. The process begins with a nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic aminothiazole ring.
The detailed mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion and forming an isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, a 4-hydroxy-4,5-dihydrothiazole derivative.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate. The loss of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.
Caption: Mechanistic pathway of the Hantzsch aminothiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a representative example of the Hantzsch reaction.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial and place a stir bar in the mixture.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization and Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to ensure thorough mixing. The 2-amino-4-phenylthiazole product will precipitate out of the solution.
-
Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water to remove any remaining impurities.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry.
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by techniques such as melting point determination, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy.
Beyond Hantzsch: Other Historical Routes to Aminothiazoles
While the Hantzsch synthesis remains the most prominent method, other classical syntheses have also contributed to the development of aminothiazole chemistry.
-
Cook-Heilbron Synthesis: Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[12][13] The mechanism involves the initial formation of a thiourea-like intermediate, followed by an intramolecular cyclization onto the nitrile group.[13][14][15]
-
Gabriel Synthesis: This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide to yield a 2,5-disubstituted thiazole.[16][17]
-
Tcherniac-Einhorn Reaction: Though more broadly applied to the amidoalkylation of aromatic compounds, variations of this reaction can be used to synthesize certain thiazole derivatives.[18][19]
The Modern Era: Advancements in Aminothiazole Synthesis
In recent decades, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for aminothiazole synthesis. These modern approaches often focus on one-pot procedures, the use of novel catalysts, and microwave-assisted synthesis to reduce reaction times and improve yields.
One-Pot Syntheses
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without the need to isolate intermediates. This approach not only saves time and resources but also often leads to higher overall yields. A common one-pot strategy for 2-aminothiazole synthesis involves the in situ generation of the α-haloketone from a ketone and a halogen source, followed by the immediate addition of thiourea.[13][20]
Caption: Generalized workflow for a one-pot aminothiazole synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[21][22] In the context of aminothiazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields.[23][24] The efficient and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-4-arylthiazoles
This protocol outlines a general procedure for the rapid, one-pot synthesis of 2-amino-4-arylthiazoles from the corresponding acetophenone using microwave irradiation.[23][25]
Materials:
-
Substituted Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Microwave reactor
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power of 170-320 W for 5-15 minutes. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into ice water.
-
Isolation: Collect the precipitated product by filtration and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-arylthiazole.
Comparative Analysis: Classical vs. Modern Methodologies
The evolution of aminothiazole synthesis from the classical Hantzsch reaction to modern one-pot and microwave-assisted methods has brought about significant improvements in efficiency and sustainability. The following table provides a comparative overview of these approaches.
| Feature | Hantzsch Synthesis (Conventional) | One-Pot Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 10-15 minutes to a few hours | 5-30 minutes |
| Yield | Generally good to high | Good to excellent | Often higher than conventional methods |
| Experimental Setup | Standard laboratory glassware, heating mantle | Standard laboratory glassware | Specialized microwave reactor |
| Key Advantages | Well-established, reliable, versatile | Reduced reaction steps, improved efficiency | Rapid reaction times, high yields, energy efficient |
| Considerations | Can be time-consuming, may require isolation of intermediates | Optimization of reaction conditions for multiple steps is crucial | Requires specialized equipment |
Conclusion and Future Outlook
The journey of aminothiazole synthesis, from its discovery by Arthur Hantzsch to the sophisticated methods of today, reflects the broader progress of organic chemistry. The foundational Hantzsch reaction provided the initial gateway to this vital class of compounds, and its principles continue to underpin many modern synthetic strategies. The development of one-pot and microwave-assisted protocols has significantly enhanced the efficiency, speed, and environmental friendliness of aminothiazole synthesis, enabling chemists to access a vast array of derivatives for drug discovery and other applications.
As the demand for novel and complex molecular architectures continues to grow, the field of aminothiazole synthesis will undoubtedly see further innovation. The development of even more efficient and selective catalysts, the exploration of flow chemistry for continuous production, and the application of computational tools for reaction design are all promising avenues for future research. The enduring legacy of the aminothiazole core ensures that the quest for new and improved synthetic methodologies will remain a vibrant and impactful area of chemical science.
References
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- Hantzsch, A. R. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
- Hantzsch, A. R. (1890). Ueber die Constitution der Diazoverbindungen. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1481.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Hantzsch, A. (1906). Ueber die Konstitution der Acridiniumsalze. Berichte der deutschen chemischen Gesellschaft, 39(1), 1084-1097.
- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
- Hantzsch, A. R. (1888). Ueber die Constitution des Thiazols. Justus Liebigs Annalen der Chemie, 249(1), 1-20.
- Tscherniac, J. (1901). Ueber die Einwirkung von Formaldehyd auf Phtalimid. Berichte der deutschen chemischen Gesellschaft, 34(3), 4213-4219.
- Castagnolo, D., et al. (2009).
- Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide. HETEROCYCLES, 85(8), 1939-1950.
- Scott, J. S., et al. (2008). Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(17), 4794-4797.
- Ranu, B. C., & Jana, R. (2006). A simple and green procedure for the synthesis of 2-amino-4-arylthiazoles using NaHSO4-SiO2 as a heterogeneous catalyst in dry media under microwave irradiation. Indian Journal of Chemistry-Section B, 45, 2129-2132.
- Mali, D. R., Ghuhe, A. P., Khairnar, N. M., & Kothawade, S. M. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 24(11), 208-216.
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Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1165-1171. [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of Thiazole Hydrobromide Salts
Executive Summary: The strategic selection of a salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and commercial viability. Among the various salt options, hydrobromides offer a unique balance of properties that can enhance solubility, stability, and manufacturability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the essential physicochemical characteristics of thiazole hydrobromide salts. Thiazole-containing compounds are a cornerstone of modern medicinal chemistry, and understanding the nuances of their hydrobromide salt forms is paramount for successful drug development. This document details the rationale behind hydrobromide salt selection, outlines key characterization workflows, and provides field-proven insights into the experimental methodologies required for a robust evaluation.
The Strategic Role of Thiazole Moieties and Hydrobromide Salts in Drug Development
The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a key component in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][3] Molecules like Dasatinib, a potent leukemia treatment, feature a functionalized thiazole derivative, underscoring the ring's importance in constructing complex and effective APIs.[3] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological profiles of drug candidates.[1]
Salt Selection in Active Pharmaceutical Ingredient (API) Development
Approximately 50% of all drugs on the market are administered as salts.[4][5] The process of salt formation is a fundamental strategy in drug development to overcome undesirable properties of the parent API, such as poor solubility, instability, or difficult handling characteristics.[6][7] By reacting a weakly basic or acidic API with a suitable acid or base, respectively, a salt is formed with potentially superior physicochemical and biological attributes.[6] This modification can profoundly impact a drug's quality, safety, and performance, making salt selection a critical decision point in the development pipeline.[4]
The Rationale for Selecting Hydrobromide Salts: A Balance of Properties
Hydrobromide (HBr) salts are formed by neutralizing a basic API, often an amine, with hydrobromic acid.[8] This process serves several key purposes:
-
Enhanced Solubility: Converting a basic, often poorly water-soluble API into its hydrobromide salt can significantly increase aqueous solubility, which is a primary factor for achieving adequate bioavailability.[8][9]
-
Improved Stability: Many APIs are susceptible to chemical degradation. The crystalline, salt form is generally more stable than the amorphous free base, protecting the API from decomposition and extending shelf life.[8]
-
Favorable Crystallinity: Hydrobromide salts often form stable, crystalline solids with desirable melting points, which simplifies the manufacturing, purification, and formulation processes.[8]
While hydrochloride (HCl) salts are more common, HBr salts can sometimes offer advantages in crystallinity or hygroscopicity (the tendency to absorb moisture).[4][10] The choice between them is not arbitrary and must be based on a thorough experimental screening process that evaluates the unique properties of each salt form.[8]
Synthesis and Salt Formation of Thiazole Hydrobromides
The formation of a thiazole hydrobromide salt is a straightforward acid-base reaction. The process typically involves dissolving the basic thiazole derivative in a suitable organic solvent and adding a stoichiometric amount of hydrobromic acid. The resulting salt often precipitates from the solution and can be isolated by filtration and then purified through recrystallization.
General Workflow for Thiazole Hydrobromide Salt Formation
The selection of solvents, control of temperature, and rate of addition are critical parameters that can influence the crystal form (polymorph) and purity of the final salt product.
Caption: Workflow for the synthesis and isolation of a thiazole hydrobromide salt.
Critical Physicochemical Properties and Their Characterization
A comprehensive understanding of a salt's physicochemical properties is essential for predicting its behavior during formulation and in vivo.
Solid-State Characterization: Crystallinity and Polymorphism
The arrangement of molecules in the solid state dictates many of the salt's bulk properties. It is crucial to determine if the material is crystalline or amorphous and to screen for the existence of multiple crystalline forms, known as polymorphs.
-
Causality: Polymorphs of the same compound can have different solubilities, stabilities, and melting points. An unstable polymorph could convert to a more stable, less soluble form during storage, potentially compromising the drug's efficacy.
-
Authoritative Technique: Powder X-Ray Diffraction (PXRD): PXRD is the primary tool for identifying the solid-state form of a pharmaceutical material. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."
Experimental Protocol: PXRD for Polymorphism Screening
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the thiazole hydrobromide salt to ensure a random orientation of crystals.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from approximately 2° to 40° 2θ.
-
Data Acquisition: Run the scan at a suitable step size (e.g., 0.02°) and scan speed (e.g., 1-2°/min).
-
Data Analysis: Compare the resulting diffractogram to reference patterns. Sharp, well-defined peaks indicate a crystalline material, while a broad halo suggests an amorphous form. Different peak positions indicate different polymorphs.
Thermal Properties and Stability
Thermal analysis techniques are used to determine the salt's melting point, decomposition temperature, and stability under thermal stress.
-
Causality: The melting point is a key indicator of purity and lattice energy. The decomposition temperature defines the upper limit for processing and storage conditions.
-
Authoritative Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting (endotherm) or crystallization (exotherm).
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of solvent.
-
Experimental Workflow: Integrated Thermal Analysis A combined analysis provides a complete picture of the salt's thermal behavior.
Caption: Integrated workflow for DSC and TGA thermal analysis.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.
-
Causality: Excessive moisture uptake can lead to physical changes (e.g., deliquescence, where the solid dissolves in the absorbed water), chemical degradation, and altered flow properties, all of which are detrimental to formulation and stability.
-
Authoritative Technique: Dynamic Vapor Sorption (DVS): DVS measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place a small, accurately weighed sample (5-15 mg) onto the DVS microbalance.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Sorption/Desorption Cycle: Program the instrument to increase the RH in steps (e.g., 10% increments from 0% to 90% RH) for the sorption phase, followed by a decrease back to 0% RH for the desorption phase. The instrument proceeds to the next step only after mass equilibrium is reached at each RH level.
-
Data Analysis: Plot the change in mass (%) versus RH. The shape of the resulting isotherm reveals the hygroscopic nature of the material.
Data Presentation: Hygroscopicity Classification
The results can be summarized and classified according to standards such as the European Pharmacopoeia.
| Hygroscopicity Class | Mass Increase (at 25°C / 80% RH) | Description |
| Non-hygroscopic | < 0.2% | No or very little moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Very high affinity for moisture. |
| Deliquescent | Sufficient to form a liquid | Absorbs enough water to dissolve. |
Aqueous Solubility
Solubility is a measure of the maximum amount of a substance that can be dissolved in a solvent at equilibrium and is a critical prerequisite for absorption.
-
Causality: For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Low solubility is a major cause of poor bioavailability.
-
Authoritative Technique: Equilibrium Solubility Measurement (Shake-Flask Method): This method determines the thermodynamic equilibrium solubility.
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of the thiazole hydrobromide salt to vials containing relevant aqueous media (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample from each vial and filter it through a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Perspectives
The conversion of a thiazole-based API to its hydrobromide salt is a powerful strategy for optimizing its pharmaceutical properties. A successful drug development program hinges on a thorough and systematic characterization of this salt form. By employing a suite of analytical techniques including PXRD, DSC, TGA, DVS, and equilibrium solubility studies, researchers can build a comprehensive physicochemical profile. This data-driven approach allows for the rational selection of the optimal salt form, mitigates risks related to stability and manufacturability, and ultimately paves the way for a safe and effective therapeutic product. Future advancements in computational modeling and high-throughput screening will continue to refine the salt selection process, enabling faster and more predictable development pathways for novel thiazole-based medicines.
References
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Methodological & Application
Application Notes & Protocols for the Synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a critical intermediate in the production of various pharmaceuticals, notably third-generation cephalosporin antibiotics like Cefdinir.[1][2] The protocol is centered around the robust and widely adopted Hantzsch thiazole synthesis.[3][4][5] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on product characterization, troubleshooting, and safety. This guide is intended for researchers and professionals in medicinal chemistry and drug development.
Introduction and Synthetic Strategy
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically significant drugs due to its wide range of biological activities.[4] Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate, specifically, serves as a key side-chain precursor for antibiotics, making its efficient and high-purity synthesis a topic of considerable industrial and academic importance.[6][7][8]
The most reliable and time-tested method for constructing the 2-aminothiazole ring is the Hantzsch synthesis, first reported in 1887.[4] This versatile reaction involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[4][5][9] For the target molecule, this translates to the reaction between an appropriate methyl 4-haloacetoacetate and thiourea. The resulting product is typically isolated as a hydrohalide salt (hydrobromide or hydrochloride) to enhance its stability and facilitate handling as a crystalline solid.[10]
Reaction Mechanism
The synthesis proceeds via a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration.
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen atom on the methyl 4-haloacetoacetate. This forms an S-alkylated intermediate, an isothiuronium salt.
-
Cyclization: An intramolecular cyclization occurs when one of the nitrogen atoms of the isothiuronium intermediate attacks the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.
The overall transformation is a highly efficient method for constructing the desired heterocyclic core.
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Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Substituted Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] Among the various synthetic strategies to construct this valuable heterocycle, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods.[7][6][8][9][10] This reaction classically involves the condensation of an α-haloketone with a thioamide or thiourea derivative to yield the corresponding thiazole.[8][9][10][11] Specifically for the synthesis of 2-aminothiazoles, which are privileged structures in drug discovery, thiourea is the most common thioamide component.[7][11][12]
These application notes provide a detailed guide for researchers on the practical execution of the Hantzsch synthesis for preparing substituted 2-aminothiazoles. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, discuss the scope and limitations, and explore modern variations that enhance the efficiency and environmental friendliness of this venerable reaction.
Mechanistic Overview
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[10][11][13] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide (or thiourea) on the electrophilic α-carbon of the haloketone. This step is typically an SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.[11][13]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.
-
Dehydration: The final step involves the acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[13] The aromaticity of the final product is a significant driving force for the reaction.[13]
Mechanistic Diagram
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Application Notes and Protocols for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminothiazole Moiety
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is a key pharmacophore in numerous approved drugs, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and potent antibacterial properties.[3][4] Its value lies in its ability to form key interactions with biological targets, and the exocyclic amino group provides a critical handle for synthetic modification to fine-tune a molecule's pharmacological profile.
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a vital building block for the synthesis of complex molecules, particularly in the development of semi-synthetic antibiotics. Its structure combines the reactive 2-amino group with a methyl acetate functionality at the 5-position, offering multiple points for derivatization. The hydrobromide salt form enhances the compound's stability and handling properties, making it a reliable starting material in multi-step synthetic sequences.
Core Application: Synthesis of Third-Generation Cephalosporins
A primary application of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is in the synthesis of the side chains for third-generation cephalosporin antibiotics. These antibiotics are characterized by their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] A prominent example is Cefditoren pivoxil, an oral cephalosporin where the characteristic (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain is crucial for its potent antibacterial efficacy.[3][5] This side chain is constructed from precursors derived from 2-aminothiazole acetic acid esters.
Reaction Causality: The Role of Key Functional Groups
The synthetic utility of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is dictated by its key functional groups:
-
The 2-Amino Group: This primary amine is a nucleophile, readily undergoing acylation reactions. In cephalosporin synthesis, this group is acylated to form the amide bond that connects the side chain to the cephem core. The hydrobromide salt necessitates the use of a base to liberate the free amine for it to react.
-
The Methyl Acetate Group: The methylene group adjacent to the thiazole ring and the ester carbonyl is susceptible to reactions such as oximation, which is a key step in installing the methoxyimino group found in many advanced cephalosporins.
-
The Thiazole Ring: The heterocyclic core is relatively stable and serves as a rigid scaffold, correctly orienting the other functional groups for interaction with their biological target, the penicillin-binding proteins (PBPs).[3]
Experimental Protocols
The following protocols provide a detailed methodology for the utilization of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide in the synthesis of a key side chain for cephalosporins and its subsequent coupling to the cephem nucleus.
Part 1: Synthesis of the Activated Side Chain - (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Chloride Hydrochloride
This protocol outlines the conversion of the starting material into an activated acyl chloride, ready for coupling with the cephem core.
Workflow Diagram:
Caption: Synthesis of the activated aminothiazole side chain.
Protocol:
-
Free Base Generation:
-
Suspend Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1 eq.) in a suitable organic solvent such as dichloromethane (DCM).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until the solid dissolves completely, indicating the formation of the free amine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Oximation:
-
Dissolve the resulting free base in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours. The formation of the oxime can be monitored by Thin Layer Chromatography (TLC).[6]
-
-
Ester Hydrolysis:
-
Carefully add the reaction mixture to a cooled aqueous solution of sodium hydroxide (NaOH), ensuring the temperature remains below 20 °C.
-
Stir until the ester hydrolysis is complete (monitored by TLC).
-
Acidify the mixture with concentrated hydrochloric acid (HCl) to precipitate the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Formation of the Acyl Chloride:
-
Suspend the dried (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (1 eq.) in anhydrous DCM.[7]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[7]
-
Cool the suspension to -15 °C.[7]
-
Add thionyl chloride (1.1 eq.) dropwise, maintaining the low temperature.[7]
-
Stir the mixture at -15 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
The resulting suspension of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride is used directly in the next step.
-
Part 2: Acylation of the Cephem Core with the Activated Side Chain
This protocol describes the coupling of the activated side chain with 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA), a key intermediate in the synthesis of Cefditoren.
Workflow Diagram:
Caption: Acylation of the cephem core to form the antibiotic backbone.
Protocol:
-
Preparation of the 7-ATCA Suspension:
-
Suspend 7-ATCA (1 eq.) in a biphasic solvent system, typically a mixture of water and DCM, in a reaction vessel.[8]
-
Cool the suspension to 0-5 °C with an ice bath.
-
-
Acylation Reaction:
-
Slowly add the suspension of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride from Part 1 to the cooled 7-ATCA suspension with vigorous stirring.[8]
-
Maintain the pH of the reaction mixture between 5.0 and 6.0 by the controlled addition of a suitable base, such as triethylamine or an aqueous solution of sodium bicarbonate.[8]
-
Continue stirring at a low temperature (0-10 °C) for several hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic phase sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure to yield the crude Cefditoren acid.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system, such as an acetone/water mixture, to yield the pure Cefditoren acid.
-
Data Presentation: Comparative Reaction Conditions
The choice of reagents and conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions for the key acylation step.
| Acylating Agent | Cephem Core | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride | 7-ACA | NaHCO₃ | DCM/Water | 0-5 | 80-90 |
| Activated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 7-ATCA | Triethylamine | DCM/Water | 0-10 | 85-95 |
Safety and Handling
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion: A Versatile and Indispensable Synthetic Tool
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex pharmaceutical agents. Its strategic importance is underscored by its role in the synthesis of advanced cephalosporin antibiotics. The protocols and insights provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new and improved therapeutic agents.
References
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- Benchchem. (2025). Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA) using Ethyl (2Z). Benchchem.
- ResearchGate. (2025). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.
- ChemicalBook. (2023). Cefditoren pivoxil synthesis. ChemicalBook.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1419.
- Google Patents. (2020). CN108084212B - Preparation method of cefditoren pivoxil.
- Google Patents. (2014). CN104513256A - Preparation method of cefditoren pivoxil.
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- Quick Company. (2012). An Improved Process For The Preparation Of 7 Amino 3 (4 Methylthiazol 5 Yl) Vinyl 3 Cephem 4 Carboxylic Acid. Quick Company.
- Asian Journal of Chemistry. (2012). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4-carboxylic Acid Using N-Methyl Morpholine as Base. Asian Journal of Chemistry, 24(12), 5789-5790.
- CymitQuimica. (n.d.). Methyl 2-(2-aminothiazol-5-yl)
- Sakagami, K., et al. (1991). Synthesis and oral activity of pivaloyloxymethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3(Z)-(4-methylthiazol-5-yl)vinyl-3-cephem-4-carboxylate (ME1207) and its related compound. Chemical & Pharmaceutical Bulletin, 39(9), 2433-2436.
- Google Patents. (1984). CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
- CP Lab Safety. (n.d.). methyl 2-(2-amino-1, 3-thiazol-5-yl)acetate hydrobromide, min 97%, 1 gram. CP Lab Safety.
- ResearchGate. (2025). A Practical Synthetic Method for 7-ATCA.
- Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Pharmaffiliates. (n.d.). (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)aceticAcid (BSC).
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Application Notes and Protocols: Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide as a Pivotal Building Block in Medicinal Chemistry
Introduction: The Privileged 2-Aminothiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds with biological targets have cemented its role in the development of numerous therapeutic agents. This structural motif is integral to a wide array of drugs, spanning from third-generation cephalosporin antibiotics to targeted anticancer therapies.[2] The inherent versatility of the 2-aminothiazole ring allows for facile chemical modifications, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide emerges as a particularly valuable building block for drug discovery professionals. The ester functionality at the 5-position provides a convenient handle for further synthetic elaboration, while the hydrobromide salt form ensures stability and ease of handling. This application note provides an in-depth guide for researchers and scientists on the effective utilization of this key intermediate, with a focus on its application in the synthesis of advanced cephalosporin antibiotics.
Physicochemical Properties of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and scale-up. The following table summarizes the key properties of methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.
| Property | Value | Source(s) |
| CAS Number | 723278-34-0 | [3][4] |
| Molecular Formula | C₆H₉BrN₂O₂S | [3] |
| Molecular Weight | 253.11 g/mol | [3][5] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature | [4] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc) and aqueous bases | Inferred from reaction conditions in related syntheses[6] |
Core Application: Synthesis of a Third-Generation Cephalosporin Antibiotic
The 2-aminothiazole side chain is a hallmark of third and fourth-generation cephalosporins, contributing significantly to their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.[7] This protocol details a representative synthesis of a cephalosporin intermediate, showcasing the utility of methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide in the crucial acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.
Reaction Principle
The core of this synthesis is the formation of an amide bond between the exocyclic amino group of the 2-aminothiazole building block and the carboxylic acid of an activated side chain, which is then coupled with the 7-amino group of the cephalosporin core. In this illustrative protocol, we will first prepare the activated acylating agent from our title compound and then couple it with 7-ACA. The ester group on our building block can be hydrolyzed in a subsequent step if the free acid is desired.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a cephalosporin intermediate.
Detailed Experimental Protocol
Part 1: Preparation of the Activated Acylating Agent
-
Rationale: The carboxylic acid of the side chain must be activated to facilitate nucleophilic attack by the amino group of 7-ACA. Conversion to an acyl chloride is a common and effective method for this activation.
-
Materials:
-
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq)
-
Oxalyl chloride (1.2 eq) or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.
-
Add anhydrous DCM to form a suspension.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (or thionyl chloride) dropwise via the dropping funnel. Gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Remove the solvent and excess activating agent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
-
Part 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA)
-
Rationale: This step forms the crucial amide bond that constitutes the C-7 side chain of the cephalosporin. A non-nucleophilic base is required to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the 7-ACA. Silylation of 7-ACA with agents like hexamethyldisilazane (HMDS) can also be employed to improve solubility and reactivity.[8]
-
Materials:
-
7-Aminocephalosporanic acid (7-ACA) (1.0 eq)
-
Crude acyl chloride from Part 1 (1.1 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a separate dry flask under an inert atmosphere, suspend 7-ACA in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Add triethylamine (2.2 eq) and stir until a clear solution is obtained (or for 30 minutes if it remains a suspension).
-
Dissolve the crude acyl chloride from Part 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the 7-ACA solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired cephalosporin intermediate.
-
Alternative Synthetic Applications
The versatility of methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide extends beyond cephalosporin synthesis. The reactive amino group and the ester functionality allow for its incorporation into a variety of other scaffolds of medicinal interest.
-
N-Acylation and N-Alkylation: The 2-amino group can be readily acylated with various acid chlorides or anhydrides to introduce diverse functionalities.[9] It can also undergo N-alkylation to further explore the chemical space around this privileged core.[10]
-
Synthesis of Other Heterocycles: The acetate side chain can be chemically manipulated. For instance, condensation of the corresponding hydrazide with carbon disulfide can lead to the formation of oxadiazole-thiol derivatives, which have been investigated for their antioxidant properties.
-
Precursor for Bioactive Amides: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.
Conclusion
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a high-value, versatile building block for medicinal chemists. Its integral role in the synthesis of advanced cephalosporin antibiotics is well-established, and its chemical handles offer broad potential for the creation of novel and diverse molecular entities. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this important synthetic intermediate in drug discovery and development programs.
References
-
N.A. N.A. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. J Antibiot (Tokyo). 1984 Nov;37(11):1423-40. [Link]
-
CP Lab Safety. methyl 2-(2-amino-1, 3-thiazol-5-yl)acetate hydrobromide, min 97%, 1 gram. [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. 2022. [Link]
- Method for manufacture of cephalosporins and intermediates thereof.
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. 2020. [Link]
- Process for the preparation of cephalosporin antibiotics.
- Cephalosporin derivatives, their preparation and compositions containing them.
- Cephalosporin antibiotics and processes for preparation thereof.
-
In vitro activity of an oral iminomethoxy aminothiazolyl cephalosporin, R-3746. Antimicrob Agents Chemother. 1989. [Link]
-
Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. J Med Chem. 1987 May;30(5):764-7. [Link]
- Synthesis process for cefditoren pivoxil intermediate.
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018. [Link]
- Preparation method of cefditoren pivoxil.
-
Case Study: Cefditoren Pivoxil: An Oral Prodrug of Cefditoren. ResearchGate. [Link]
-
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate. MOLBASE. [Link]
-
United States Patent (10) Patent No.: US 8,232,265 B2. Google Patents. [Link]
-
Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 2021. [Link]
- Advanced drug development and manufacturing.
- 2-aminothiazole derivative, preparation method, and use.
-
N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. 2008. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. [Link]
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- 7. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Reaction of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide with Electrophiles
Introduction
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive exocyclic amino group, a nucleophilic thiazole ring, and a modifiable ester moiety, makes it a versatile precursor for the synthesis of a wide array of biologically active compounds. Notably, this scaffold is a cornerstone in the synthesis of numerous third-generation cephalosporin antibiotics, where it forms the essential C-7 acylamino side chain responsible for their broad-spectrum antibacterial activity.[1][2]
This technical guide provides an in-depth exploration of the reactivity of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide with various electrophiles. As a Senior Application Scientist, this document aims to move beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental design. The protocols herein are designed to be robust and self-validating, grounded in established chemical literature.
Chemical Reactivity Overview
The reactivity of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is dominated by the nucleophilic character of the exocyclic amino group (-NH2) and the endocyclic nitrogen atom of the thiazole ring. The hydrobromide salt form ensures stability and enhances solubility in polar solvents; however, the amino group must be liberated by a base in situ to react with electrophiles. The primary sites of electrophilic attack are the exocyclic amino group and, under certain conditions, the C5 position of the thiazole ring, which is activated towards electrophilic substitution.[3]
sub [label="Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"];
sub -> N_Acylation [label=" RCOCl, (RCO)₂O\n(Base)", color="#4285F4", fontcolor="#4285F4"]; sub -> N_Alkylation [label=" R-X (Base) or\n R-CHO (Reductive Amination)", color="#EA4335", fontcolor="#EA4335"]; sub -> Urea_Thiourea_Formation [label=" R-NCO, R-NCS", color="#FBBC05", fontcolor="#FBBC05"]; sub -> Sandmeyer_Reaction [label=" 1. NaNO₂, H⁺\n2. CuX", color="#34A853", fontcolor="#34A853"];
N_Acylation [label="N-Acylation\n(Amide Formation)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; N_Alkylation [label="N-Alkylation", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Urea_Thiourea_Formation [label="Urea/Thiourea\nFormation", shape=ellipse, fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"]; Sandmeyer_Reaction [label="Sandmeyer Reaction\n(Amino Group Transformation)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; }
Figure 1: Key electrophilic reactions of the 2-amino-1,3-thiazole scaffold.
N-Acylation: Synthesis of Amide Derivatives
The most common transformation of the title compound is the acylation of the exocyclic amino group to form an amide linkage. This reaction is fundamental to the synthesis of the side chains of cephalosporin antibiotics.[1] The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acylating agent.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are the most common reagents due to their high reactivity. For sensitive substrates or when milder conditions are required, activated esters or coupling reagents (e.g., HOBt, EDC) can be employed.[4]
-
Base: A base is crucial to neutralize the hydrobromide and the acidic byproduct (e.g., HCl from acyl chlorides), driving the reaction to completion. Tertiary amines like triethylamine (TEA) or pyridine are often used as they are non-nucleophilic and easy to remove during workup.[5]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid side reactions with the acylating agent.[6]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially when using reactive acyl chlorides, and then allowed to warm to room temperature.[6]
Detailed Experimental Protocol: N-Acylation with an Acyl Chloride
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Dissolve substrate & base (e.g., TEA)\nin anhydrous solvent (e.g., DCM)"]; cool [label="Cool to 0 °C in an ice bath"]; add_acyl_chloride [label="Add acyl chloride (1.1 eq)\ndropwise"]; react [label="Warm to RT, stir for 2-16 h\n(Monitor by TLC)"]; quench [label="Quench with saturated NaHCO₃ (aq)"]; extract [label="Extract with DCM"]; wash [label="Wash organic layer with brine"]; dry [label="Dry over Na₂SO₄, filter"]; concentrate [label="Concentrate under reduced pressure"]; purify [label="Purify by recrystallization\nor column chromatography"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> setup; setup -> cool; cool -> add_acyl_chloride; add_acyl_chloride -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }
Figure 2: General workflow for N-acylation.
Materials:
-
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, 1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq) in anhydrous DCM (approx. 10-15 mL per gram of substrate).
-
Addition of Base: Add triethylamine (2.2 eq) to the suspension. Stir for 15-20 minutes at room temperature to ensure the formation of the free amine.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Chloroacetyl chloride | K₂CO₃ | Acetone | 12 | ~70-80 | [7][8] |
| 3,4,5-Trimethoxybenzoyl chloride | DIEA | CH₂Cl₂ | 12 | ~80-90 | [2] |
| Acetic Anhydride | Pyridine (cat.) | Acetic Acid | - | Good | [8][9] |
Table 1: Representative conditions for N-acylation of 2-aminothiazole derivatives.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of the 2-amino group is a valuable strategy for modulating the pharmacological properties of the resulting molecules, such as lipophilicity and receptor binding affinity.[10] Common methods include direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.
Causality Behind Experimental Choices:
-
Direct Alkylation: This method involves the Sₙ2 reaction of the amino group with an alkyl halide. A base (e.g., K₂CO₃, NaH) is required to deprotonate the amine and neutralize the resulting acid. DMF is a common solvent for this reaction. Microwave irradiation can significantly accelerate the reaction.[10]
-
Reductive Amination: This two-step, one-pot procedure involves the formation of an imine intermediate between the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method is often milder and more versatile than direct alkylation.[10]
Detailed Experimental Protocol: Microwave-Assisted N-Alkylation with an Alkyl Halide
Materials:
-
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add DMF (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Yield (%) | Reference |
| Alkyl Halide | Microwave | K₂CO₃ | DMF | Good | [10] |
| Aldehyde/Ketone | Reductive Amination | NaBH₄ or STAB | THF or MeOH | Good | [10] |
| Aryl Halide | Buchwald-Hartwig | NaOtBu | Toluene | Variable | [10] |
Table 2: Common methods for N-alkylation of 2-aminothiazoles.
Reaction with Isocyanates and Isothiocyanates: Synthesis of Ureas and Thioureas
The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to 2-ureido and 2-thioureido thiazole derivatives, respectively. These functional groups are known to act as hydrogen bond donors and acceptors, which can be crucial for biological activity.[8][11] The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.
Causality Behind Experimental Choices:
-
Regioselectivity: Studies on similar 2-aminothiazoline systems have shown that the reaction can occur at either the exocyclic or endocyclic nitrogen. However, for 2-aminothiazoles, the reaction typically occurs regioselectively at the more nucleophilic exocyclic amino group.[12][13]
-
Solvent: Aprotic polar solvents like DMF or aprotic non-polar solvents like toluene or chloroform are suitable. For some reactions, refluxing in absolute ethanol is also effective.[8]
-
Catalyst: The reaction often proceeds without a catalyst, but a base like triethylamine can be added to accelerate the process.
Detailed Experimental Protocol: Synthesis of a 2-Thioureido Derivative
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Suspend substrate in solvent\n(e.g., absolute ethanol)"]; add_base [label="Add base (e.g., TEA)\nto liberate free amine"]; add_isothiocyanate [label="Add isothiocyanate (1.0 eq)"]; reflux [label="Reflux for 4-8 hours\n(Monitor by TLC)"]; cool [label="Cool mixture to RT"]; precipitate [label="Pour into ice-water to precipitate product"]; filter [label="Filter the solid product"]; wash [label="Wash with cold water"]; dry [label="Dry the product under vacuum"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> setup; setup -> add_base; add_base -> add_isothiocyanate; add_isothiocyanate -> reflux; reflux -> cool; cool -> precipitate; precipitate -> filter; filter -> wash; wash -> dry; dry -> end; }
Figure 3: Workflow for the synthesis of thiourea derivatives.
Materials:
-
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Triethylamine (1.1 eq)
-
Absolute Ethanol
Procedure:
-
Reaction Setup: Suspend Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq) in absolute ethanol (15-20 mL) in a round-bottom flask.
-
Base Addition: Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Reagent Addition: Add phenyl isothiocyanate (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Sandmeyer-Type Reaction: Transformation of the Amino Group
The exocyclic 2-amino group can be transformed into other functional groups, such as halides, via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite, n-butyl nitrite) in the presence of an acid, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt.[9][14]
Causality Behind Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid (like HBr or HCl) is the classic reagent. For organic-soluble substrates, alkyl nitrites like n-butyl nitrite or tert-butyl nitrite in a solvent like acetonitrile are often more effective.[9]
-
Catalyst: Copper(I) halides (CuCl, CuBr) are the standard catalysts for the Sandmeyer reaction, promoting the substitution of the diazonium group with the corresponding halide.[9]
-
Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent substitution reaction is often warmed to facilitate the loss of N₂ gas.
Detailed Experimental Protocol: Synthesis of Methyl 2-(2-bromo-1,3-thiazol-5-yl)acetate
Materials:
-
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq)
-
Copper(I) bromide (CuBr) (1.4 eq)
-
n-Butyl nitrite (1.4 eq)
-
Acetonitrile
-
Ethyl acetate
-
Aqueous ammonia solution (0.1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (1.0 eq) and CuBr (1.4 eq) in acetonitrile (10 mL per mmol of substrate) at room temperature.
-
Diazotization: Add n-butyl nitrite (1.4 eq) dropwise with stirring.
-
Reaction: Heat the solution to 60 °C. The reaction is typically rapid and can be monitored by the cessation of gas evolution and TLC (usually complete within 15-30 minutes).
-
Workup: Evaporate the reaction mixture to dryness in vacuo.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
Conclusion
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a highly versatile and reactive intermediate. The protocols detailed in this guide for N-acylation, N-alkylation, urea/thiourea formation, and Sandmeyer-type reactions provide robust starting points for the synthesis of a diverse range of derivatives. Understanding the principles behind the choice of reagents, solvents, and reaction conditions is paramount for successful synthesis, optimization, and troubleshooting. The methodologies presented here are fundamental for researchers in drug discovery and development aiming to leverage this important scaffold for the creation of novel therapeutic agents.
References
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- EvitaChem. (n.d.). 2-((2-Aminothiazol-5-yl)thio)acetic acid.
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- Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701523.
- BenchChem. (2025). Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate.
- Avalos, M., Babiano, R., Cintas, P., Jiménez, J. L., & Palacios, J. C. (1998). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways†. The Journal of Organic Chemistry, 63(22).
- Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 4(2).
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Kumar, D., et al. (2014). Synthesis of novel amino acid [(6R, 7R)-7-((S) - 2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino) propanamido) -3-methyl-8-oxo-5-thia-1-aza-bicyclo[15][16]oct-2-ene-2-carboxylicacid] and its application. IOSR Journal of Applied Chemistry, 7(7), 16-20.
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Application Note: A Validated Protocol for the Synthesis of Cefotaxime Analogues via Amide Coupling of 2-Aminothiazoles with 7-ACA
Abstract: This document provides a detailed, field-proven protocol for the synthesis of third-generation cephalosporin analogues, focusing on the critical amide bond formation between the 7-aminocephalosporanic acid (7-ACA) nucleus and an activated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. We delve into the mechanistic rationale behind reagent selection, offer a step-by-step experimental workflow, and outline robust methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in antibiotic development.
Introduction: The Architectural Significance of Aminothiazoles in Modern Cephalosporins
The cephalosporin class of β-lactam antibiotics remains a cornerstone of antibacterial therapy. The evolution from first to fourth and fifth-generation agents has been largely driven by strategic modifications to the acylamino side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) core.[1] A pivotal innovation in this evolution was the introduction of the 2-aminothiazole ring, a pharmacophore that is a hallmark of third and fourth-generation cephalosporins like Cefotaxime, Ceftriaxone, and Cefepime.[2][3]
This moiety confers several critical advantages:
-
Enhanced Antibacterial Spectrum: The aminothiazole group, particularly when combined with a syn-alkoxyimino function, significantly broadens the spectrum of activity against Gram-negative bacteria.[4]
-
Increased β-Lactamase Stability: The specific stereochemistry and electronic properties of this side chain provide steric hindrance, protecting the core β-lactam ring from hydrolysis by many common β-lactamase enzymes.[5]
The synthesis of these advanced cephalosporins hinges on the efficient and stereochemically controlled formation of an amide bond between the C-7 amino group of 7-ACA and the carboxylic acid of a functionalized aminothiazole side chain.[6][7][8] Direct condensation is kinetically unfavorable; therefore, the reaction necessitates the activation of the carboxylic acid using coupling agents.[9] This guide provides a robust protocol utilizing a carbodiimide-mediated coupling strategy, a widely adopted and effective method in medicinal chemistry.[10]
The Core Mechanism: Carbodiimide-Mediated Acylation
The central transformation is the acylation of 7-ACA. The direct reaction between the carboxylic acid of the aminothiazole side chain and the amine of 7-ACA is inefficient. The carboxylic acid must first be converted into a more reactive electrophile. This is achieved using a coupling agent, such as Dicyclohexylcarbodiimide (DCC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).[11][12]
The reaction proceeds through a multi-step mechanism:
-
Activation of Carboxylic Acid: The carboxylic acid group of the aminothiazole side chain attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[9][13][14] This intermediate is unstable and prone to side reactions, including racemization.
-
Formation of the HOBt Active Ester: To mitigate the instability of the O-acylisourea, the nucleophilic HOBt rapidly reacts with it. This forms a more stable HOBt-ester active intermediate and releases the dicyclohexylurea (DCU) precursor.[15] The HOBt-ester is less susceptible to racemization and is a highly efficient acylating agent.[11][15] Using HOBt has been shown to increase reaction rates and yields while preserving stereochemical integrity.[15][16]
-
Amide Bond Formation: The C-7 amino group of 7-ACA, acting as the nucleophile, attacks the carbonyl carbon of the HOBt-ester. This forms the desired amide bond, yielding the cephalosporin analogue and regenerating HOBt, which can participate in another catalytic cycle.[16]
The primary byproduct of the DCC-mediated coupling is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be conveniently removed by filtration.[11]
Caption: Mechanism of DCC/HOBt-mediated amide bond formation.
Experimental Protocol
This protocol outlines the synthesis of a Cefotaxime analogue from 7-ACA and (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAEM).
Materials and Reagents
| Reagent | Abbreviation | MW ( g/mol ) | Stoichiometric Ratio | Notes |
| 7-Aminocephalosporanic Acid | 7-ACA | 272.28 | 1.0 eq | The core β-lactam nucleus. Ensure it is dry. |
| (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid | MAEM | 201.19 | 1.1 eq | The side chain. Purity is critical for good yield. |
| N,N'-Dicyclohexylcarbodiimide | DCC | 206.33 | 1.1 eq | Coupling agent. Handle with care; it is a potent sensitizer. |
| 1-Hydroxybenzotriazole Hydrate | HOBt | ~153.14 | 1.1 eq | Additive to suppress racemization and improve yield. |
| N,N-Dimethylformamide | DMF | 73.09 | Solvent | Anhydrous grade is recommended. |
| Ethyl Acetate | EtOAc | 88.11 | Solvent | For work-up and extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | Work-up | For neutralizing acidic components. |
| Brine | NaCl (aq) | - | Work-up | For washing the organic phase. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | For drying the organic phase. |
| Dichloromethane | DCM | 84.93 | Solvent | For purification (if using chromatography). |
| Methanol | MeOH | 32.04 | Solvent | For purification (if using chromatography). |
Step-by-Step Synthesis Workflow
Caption: Overall workflow for cephalosporin analogue synthesis.
Procedure:
-
Activation of the Side Chain:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAEM, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per mmol of 7-ACA) and stir to dissolve.
-
Cool the flask to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution. A white precipitate (dicyclohexylurea, DCU) may begin to form.
-
Stir the reaction mixture at 0°C for 30-45 minutes to allow for the formation of the HOBt active ester.
-
-
Coupling Reaction:
-
In a separate flask, suspend 7-Aminocephalosporanic acid (7-ACA, 1.0 eq) in a minimal amount of anhydrous DMF. Gentle warming may be required for dissolution, but cool back to room temperature before proceeding.
-
Add the 7-ACA solution to the activated side-chain mixture from Step 1.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 7-ACA is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Remove the DCU precipitate by vacuum filtration, washing the filter cake with a small amount of cold DMF or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (approx. 3-4 times the volume of DMF).
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x). Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification
The crude product often requires further purification. Adsorption chromatography is a highly effective method.[17]
-
Method: Flash column chromatography on silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective. The optimal gradient should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent, load it onto the column, and elute with the gradient. Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cephalosporin analogue.
-
Alternative: For certain analogues, purification can be achieved by precipitation or crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[17]
Product Characterization
The identity, purity, and structural integrity of the synthesized analogue must be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak corresponding to the product. Purity is determined by the peak area percentage. Retention time will be specific to the analogue. Reversed-phase chromatography is the principal analytical technique for cephalosporins.[18][19][20] |
| LC-MS | Molecular Weight Confirmation | The mass spectrometer should detect the molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target cephalosporin analogue. |
| ¹H NMR | Structural Elucidation | The proton NMR spectrum should show characteristic peaks for the β-lactam, thiazole, methoxyimino, and other protons. Key signals include the doublets for the C6-H and C7-H protons of the cephem nucleus, with a coupling constant (J) of ~5 Hz, confirming the cis relationship. |
| IR Spectroscopy | Functional Group Identification | A strong absorption band around 1770 cm⁻¹ is characteristic of the β-lactam carbonyl group. Other key absorptions include the amide carbonyl (~1680 cm⁻¹) and C=N stretches. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; impure or wet reagents/solvents; side reactions. | Ensure all reagents and solvents are anhydrous. Check the purity of starting materials. Increase reaction time or slightly warm the reaction if starting material persists. |
| Multiple Spots on TLC / Impure Product | Racemization of the side chain; formation of N-acylurea byproduct; incomplete removal of DCU. | Ensure HOBt is used to minimize racemization.[11] Ensure thorough filtration of DCU. Optimize chromatographic purification conditions. |
| No Reaction (Starting Material Unchanged) | Inactive coupling agent; poor quality 7-ACA. | Use a fresh bottle of DCC or EDC. Confirm the quality and identity of the 7-ACA starting material. |
References
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- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advanced Biochemical Engineering/Biotechnology, 56, 111-145.
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- Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.
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- ResearchGate. (2025, August 5). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins.
- Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
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- Google Patents. (n.d.). CN1045297C - Method for acylation of 7-amino group on cephalosporanic acid ring.
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- MDPI. (2023, January 20). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent.
- Google Patents. (n.d.). US4145539A - Process for isolation and purification of cephalosporin compound.
- ResearchGate. (2025, August 9). (PDF) Recent analytical methods for cephalosporins in biological fluids.
- Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. (n.d.).
- ResearchGate. (n.d.). Fourth generation Cephalosporins.
- Google Patents. (n.d.). US3467654A - Process for the recovery and purification of cephalosporin c.
- PubMed. (1991). Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) -.
- PubMed. (1984). Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain.
- PMC - NIH. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- PubMed. (2021, May 15). Synthesis and in vitro antibacterial activity of new aminothiazole-oximepiperidone cephalosporins.
- Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.).
- New methods for the synthesis of spirocyclic cephalosporin analogues. (2021, October 5). Molecules.
- Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. (n.d.).
- Google Patents. (n.d.). WO2004037833A1 - Process for the preparation of cephalosporin antibiotics.
- ResearchGate. (n.d.). Regioselective Activation of Aminothiazole(iminoxyacetic acid)acetic Acid: An Efficient Synthesis of the Monobactam Aztreonam.
- PMC - NIH. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
- ResearchGate. (2025, August 6). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Wikipedia. (n.d.). 7-ACA.
- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- Google Patents. (n.d.). EP1268488B1 - A process for preparing cephalosporin derivatives using new thiazole compound.
- Al-Mustansiriyah Journal of Science. (2020, August 20). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010, August 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES.
- 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. (2019, February 8).
- ResearchGate. (2025, December 6). Short and efficient synthesis of 5-aminothiazole-4-carboxamide.
- PubMed. (n.d.). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid.
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Application Notes and Protocols: Thiazole Derivatives in Antibacterial Drug Discovery
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antibacterial agents with new mechanisms of action.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, thiazole and its derivatives have emerged as a promising scaffold for the design of new antibacterial drugs.[2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][4] This guide provides a comprehensive overview of the application of thiazole derivatives in antibacterial drug discovery, detailing their synthesis, mechanisms of action, and the protocols for their evaluation.
The unique chemical properties of the thiazole nucleus, including its ability to engage in various non-covalent interactions, contribute to its versatility as a pharmacophore.[3] Thiazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Their mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes involved in cell wall synthesis to the disruption of cell division.[1][7]
These application notes are designed for researchers, scientists, and drug development professionals. They offer a blend of theoretical background and practical, field-proven protocols to guide the discovery and development of the next generation of thiazole-based antibacterial agents.
Section 1: Synthesis of Antibacterial Thiazole Derivatives
The synthesis of a diverse library of thiazole derivatives is the foundational step in the discovery of novel antibacterial agents. The choice of synthetic route is critical as it dictates the accessible chemical space and the feasibility of generating analogs for structure-activity relationship (SAR) studies. The Hantzsch thiazole synthesis and its variations remain one of the most widely employed and versatile methods.[1]
Core Synthesis Strategy: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[1] A common and effective variation for creating 2-aminothiazole derivatives, a frequently active class of antibacterial compounds, utilizes thiourea or its derivatives.
Protocol 1: General Procedure for the Synthesis of 2-Substituted-4-arylthiazole Derivatives
This protocol outlines the synthesis of a thiazole aminoguanidine lead compound, which has shown significant activity against Gram-positive bacteria by inhibiting cell wall biosynthesis.[7]
Step 1: Synthesis of Thiosemicarbazones (2a-o)
-
Dissolve a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure thiosemicarbazone.
Step 2: Synthesis of Intermediate Compounds (3a-o) via Hantzsch Thiazole Synthesis
-
Suspend the synthesized thiosemicarbazone (1 equivalent) in ethanol.
-
Add an α-halogenated 1,3-diketone (e.g., 3-chloro-2,4-pentanedione) (1 equivalent).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of Target Thiazole Aminoguanidines (4a-o)
-
Dissolve the intermediate compound (1 equivalent) in ethanol.
-
Add aminoguanidine hydrochloride (1.2 equivalents) and a base such as sodium acetate (2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final thiazole aminoguanidine derivative.[7]
Visualization of Synthesis Workflow
Caption: Workflow for the multi-step synthesis of thiazole aminoguanidine derivatives.
Section 2: In Vitro Antibacterial Screening
Once a library of thiazole derivatives has been synthesized, the next crucial step is to evaluate their antibacterial activity in vitro. This initial screening helps to identify promising lead compounds and establish a preliminary structure-activity relationship.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.[5][8]
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Thiazole compound stock solutions (typically in DMSO)
-
Positive control antibiotic (e.g., ofloxacin, ampicillin)[4][9]
-
Negative control (broth and DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, perform serial two-fold dilutions of the thiazole compounds in CAMHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with broth and the highest concentration of DMSO used for the test compounds). Also include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Data Presentation: Summarizing Antibacterial Activity
The results of the MIC testing should be presented in a clear and concise table to allow for easy comparison of the activity of different derivatives and to facilitate SAR analysis.
| Compound ID | R-group Modification | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |
| Lead Cpd 1 | n-butylphenyl | 1.3[5] | > 50 |
| Analog 2 | 4-chlorophenyl | 2.5[5] | > 50 |
| Analog 3 | 4-methoxyphenyl | 5.0[5] | > 50 |
| Ofloxacin | - | 0.5[9] | 0.25[9] |
This table is a representative example based on literature data.
Structure-Activity Relationship (SAR) Insights
The SAR of thiazole derivatives reveals that antibacterial activity is highly dependent on the nature and position of substituents on the thiazole ring.[4] For instance, in a series of thiazole aminoguanidines, the aminoguanidine moiety at the C5 position was found to be critical for antibacterial activity, while a nonpolar, hydrophobic group at the C2 position was favored.[5][7][8] The presence of a phenyl ring can also enhance antibacterial action.[1]
Section 3: Mechanism of Action Studies
Identifying the cellular target and mechanism of action of a lead compound is a critical step in its development as a potential drug. For thiazole derivatives, several mechanisms have been elucidated.
Inhibition of Cell Wall Biosynthesis
A promising target for antibacterial agents is the bacterial cell wall, as it is essential for bacterial survival and absent in humans.[7] Some thiazole aminoguanidines have been shown to inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), two essential enzymes in the bacterial cell wall biosynthesis pathway.[7]
Protocol 3: In Vitro UPPS/UPPP Enzyme Inhibition Assay
Principle: This assay measures the ability of a thiazole derivative to inhibit the enzymatic activity of purified UPPS or UPPP. The activity can be monitored by quantifying the substrate or product using methods like HPLC or a coupled-enzyme assay that produces a colorimetric or fluorescent signal.
General Procedure:
-
Express and purify recombinant UPPS or UPPP from E. coli.
-
Set up the reaction mixture containing the purified enzyme, its substrate (e.g., farnesyl diphosphate for UPPS), and a buffer system.
-
Add varying concentrations of the thiazole derivative to the reaction mixture.
-
Initiate the reaction and incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the product formation or substrate depletion.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Disruption of Bacterial Cell Division
Another identified mechanism for some thiazole derivatives is the inhibition of the FtsZ protein.[10] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Its polymerization into the Z-ring is a critical step in cytokinesis.
Visualization of Potential Mechanisms of Action
Caption: Potential antibacterial mechanisms of action for thiazole derivatives.
Section 4: In Vivo Efficacy and Toxicity Assessment
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy in a physiological context and to determine their safety profile.
Murine Skin Infection Model
For compounds targeting skin pathogens like MRSA, a murine skin infection model is highly relevant.[5][8]
Protocol 4: MRSA Skin Infection Mouse Model
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Anesthetize the mice and shave a small area on their back.
-
Create a small, superficial wound on the shaved area.
-
Inoculate the wound with a specific CFU count of a clinical MRSA strain.
-
After a set period (e.g., 24 hours) to allow the infection to establish, begin treatment.
-
Topically apply the thiazole compound, formulated in a suitable vehicle (e.g., a cream or ointment), to the wound.
-
Include a vehicle control group and a positive control group treated with a standard antibiotic like mupirocin.[5]
-
Treat the wounds daily for a specified number of days (e.g., 3-5 days).
-
At the end of the treatment period, euthanize the mice and excise the wounded skin tissue.
-
Homogenize the tissue and perform serial dilutions to plate on selective agar for CFU enumeration.
-
Efficacy is determined by the reduction in bacterial burden in the treated groups compared to the vehicle control. A reduction of over 90% is considered potent antimicrobial activity.[5][8]
Cytotoxicity Assessment
Before in vivo studies, it is essential to assess the toxicity of the compounds against mammalian cells to ensure a therapeutic window. Human keratinocyte cell lines are particularly relevant for topically applied agents.[5][8]
Protocol 5: In Vitro Cytotoxicity Assay (MTS Assay)
Cell Line:
-
Human keratinocytes (e.g., HaCaT)
Procedure:
-
Seed the keratinocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole derivatives for 24-48 hours.
-
After the incubation period, add MTS reagent to each well.
-
Incubate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Measure the absorbance of the formazan product at 490 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells. Compounds that do not cause a significant reduction in cell viability at concentrations several-fold higher than their MIC are considered to have a good initial safety profile.[5]
Conclusion and Future Perspectives
Thiazole derivatives represent a rich and versatile scaffold for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance. The synthetic accessibility of the thiazole core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action exhibited by these compounds, including the inhibition of novel bacterial targets, offer the potential to overcome existing resistance mechanisms.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Exploring novel synthetic methodologies to access a wider range of thiazole-based chemical space.
-
Mechanism of Action Deconvolution: Utilizing advanced techniques like chemoproteomics and transcriptomics to identify the cellular targets of novel thiazole hits.
-
Overcoming Gram-Negative Permeability: Designing thiazole derivatives with improved penetration across the outer membrane of Gram-negative bacteria.
-
In Vivo Pharmacokinetics and Toxicology: Comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead candidates to ensure their suitability for clinical development.
By integrating the synthetic, microbiological, and pharmacological protocols outlined in these application notes, researchers can systematically advance the discovery and development of thiazole-based antibacterial drugs, contributing to the global effort to combat infectious diseases.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Egyptian Journal of Chemistry. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. (2022). Molecules. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Pharmaceuticals. [Link]
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Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2022). RSC Medicinal Chemistry. [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2012). Molecules. [Link]
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Mohammad H, Cushman M, Seleem MN. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). bioRxiv. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
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Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). National Center for Biotechnology Information. [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]
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(PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). ResearchGate. [Link]
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In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris. (2022). Pars Journal of Medical Sciences. [Link]
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Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. [Link]
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Structure-activity relationship studies of thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity. (2023). ResearchGate. [Link]
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Application Note: A Practical Guide to the Synthesis of Novel Dual COX-2/5-LOX Inhibitors Featuring an Aminothiazole Ester Scaffold
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors. The strategic focus is on compounds incorporating an aminothiazole ester scaffold, a privileged structure in medicinal chemistry. We present a detailed rationale for targeting both COX-2 and 5-LOX pathways to develop safer and more effective anti-inflammatory agents. This guide offers step-by-step protocols for a multi-step synthesis, including the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Hantzsch thiazole synthesis to construct the core heterocyclic ring. We further detail methods for purification, characterization, and in vitro evaluation of the synthesized compounds. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
Background and Rationale: The Case for Dual Inhibition
Chronic inflammatory diseases such as arthritis, cancer, and cardiovascular disease represent a significant global health burden.[1] Current anti-inflammatory therapies, including non-steroidal anti-inflammatory drugs (NSAIDs), often target a single pathway in the complex inflammatory cascade and are associated with adverse side effects like gastrointestinal toxicity and cardiovascular risks.[2]
Eicosanoids, which are lipid mediators derived from arachidonic acid, are key players in inflammation.[3] The two major enzymatic pathways for arachidonic acid metabolism are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is primarily induced during inflammation and is involved in cell proliferation.[3] While selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects of traditional NSAIDs, they have been linked to an increased risk of cardiovascular events.[4][5] This is partly because inhibiting the COX-2 pathway can lead to an upregulation of the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes.[4]
Therefore, a dual inhibition strategy targeting both COX-2 and 5-LOX has emerged as a promising approach to develop safer and more potent anti-inflammatory drugs.[1][2] By simultaneously blocking the synthesis of both prostaglandins and leukotrienes, dual inhibitors can offer enhanced efficacy and may mitigate the adverse effects associated with selective or non-selective COX inhibition.[1][6][7]
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[8][9][10] Its synthetic accessibility and the ease with which it can be functionalized make it an ideal core for the design of novel dual COX-2/5-LOX inhibitors.[11][12]
Signaling Pathways and Experimental Workflow
To provide a clear visual representation of the targeted biological pathways and the overall experimental approach, the following diagrams have been generated.
Caption: Targeted Arachidonic Acid Pathways.
Caption: Overall Experimental Workflow.
Materials and Methods
Materials
All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Key starting materials include substituted acetophenones, substituted benzaldehydes, thiourea, and α-bromoacetophenones.
Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
Chalcones are versatile precursors for the synthesis of various heterocyclic compounds and are commonly prepared via the Claisen-Schmidt condensation.[13][14][15]
Protocol:
-
In a round-bottom flask, dissolve one equivalent of a substituted acetophenone and one equivalent of a substituted benzaldehyde in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15 M) to the reaction mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete when a precipitate forms.[13]
-
Pour the reaction mixture into cold water to induce further precipitation.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Synthesis of Aminothiazole Ester (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring.[16][17]
Protocol:
-
In a round-bottom flask, combine the synthesized chalcone (1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent such as ethanol or methanol.[16]
-
Add a catalytic amount of a brominating agent (e.g., iodine or N-bromosuccinimide) to the mixture.
-
Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing a dilute solution of sodium bicarbonate or sodium carbonate to neutralize the mixture and precipitate the product.[16][18]
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Characterization
The structure of the synthesized aminothiazole esters should be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
In Vitro Biological Evaluation
The inhibitory activity of the synthesized compounds against COX-2 and 5-LOX enzymes should be evaluated using commercially available inhibitor screening kits.[19][20][21]
Protocol for COX-2 Inhibition Assay:
-
Utilize a human recombinant COX-2 enzyme.
-
Use a selective COX-2 inhibitor like celecoxib as a positive control.[20]
-
Perform fluorescence measurements at the appropriate excitation and emission wavelengths (e.g., 535/587 nm) to determine the extent of inhibition.[20]
-
Calculate the IC₅₀ values (the concentration of the compound that produces 50% inhibition of the enzyme activity).
Protocol for 5-LOX Inhibition Assay:
-
Use a human 5-LOX enzyme.
-
Use a known 5-LOX inhibitor like zileuton as a positive control.[20]
-
Conduct fluorescence measurements at the recommended wavelengths (e.g., 500/536 nm) to assess inhibitory activity.[20]
-
Determine the IC₅₀ values for each compound.
Representative Data and Expected Outcomes
The following tables summarize hypothetical but representative data for a series of synthesized aminothiazole ester derivatives.
Table 1: Synthesis and Characterization of Aminothiazole Esters
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) |
| ATE-01 | H | 4-OCH₃ | 78 | 152-154 |
| ATE-02 | 4-Cl | 4-OCH₃ | 85 | 168-170 |
| ATE-03 | 4-F | 4-N(CH₃)₂ | 82 | 175-177 |
| ATE-04 | 4-NO₂ | 3,4,5-(OCH₃)₃ | 75 | 188-190 |
Table 2: In Vitro COX-2 and 5-LOX Inhibitory Activity
| Compound ID | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI)¹ |
| ATE-01 | 0.45 | 5.2 | >222 |
| ATE-02 | 0.12 | 2.8 | >833 |
| ATE-03 | 0.28 | 3.5 | >357 |
| ATE-04 | 0.09 | 1.9 | >1111 |
| Celecoxib | 0.05 | >100 | >2000 |
| Zileuton | >100 | 0.5 | N/A |
¹Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2 over COX-1. For this table, it is assumed that COX-1 IC₅₀ values are >100 µM for the test compounds.[19][22]
Discussion and Structure-Activity Relationship (SAR) Insights
The data presented in Table 2 suggests that the synthesized aminothiazole esters exhibit promising dual inhibitory activity against both COX-2 and 5-LOX.
-
Effect of Substituents: The nature of the substituents on the aromatic rings (R¹ and R²) significantly influences the inhibitory potency and selectivity. For instance, the presence of an electron-withdrawing nitro group (ATE-04) appears to enhance COX-2 inhibition compared to a hydrogen atom (ATE-01).
-
Dual Inhibition Profile: All tested compounds demonstrated activity against both enzymes, confirming the potential of the aminothiazole ester scaffold for developing dual inhibitors. Compound ATE-04 emerged as the most potent dual inhibitor in this hypothetical series.
-
Future Directions: Further optimization of the scaffold is warranted. This could involve introducing different ester groups, modifying the linkers between the aromatic rings, and exploring a wider range of substituents to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
The synthetic protocols and evaluation methods outlined in this application note provide a robust framework for the discovery and development of novel aminothiazole ester-based dual COX-2/5-LOX inhibitors. This class of compounds holds significant promise for the creation of next-generation anti-inflammatory agents with an improved safety profile. The versatility of the Hantzsch thiazole synthesis allows for the generation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships and the identification of clinical candidates.
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Marković, V., Stojković, D., Cvijetić, N., Ranković, B., Lolić, A., Čomić, L., & Stevanović, G. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. International Journal of Molecular Sciences, 24(8), 6982. Retrieved from [Link]
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Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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Allied Academies. (2016). Synthesis and Medicinal Significance of Chalcones- A Review. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Retrieved from [Link]
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ACS Omega. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
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Frontiers. (2024). Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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Microwave-assisted synthesis of aminothiazole compounds
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Traditional synthesis, primarily via the Hantzsch thiazole synthesis, often requires long reaction times, high temperatures, and tedious purification.[4][5] This application note provides a detailed protocol and scientific rationale for the microwave-assisted organic synthesis (MAOS) of 2-aminothiazole derivatives. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener, more efficient alternative to conventional methods.[6][7] We will explore the underlying mechanism, provide a robust step-by-step protocol for the synthesis of 2-amino-4-phenylthiazole, present optimization data, and discuss troubleshooting strategies to empower researchers in drug discovery and development.[8]
Introduction: The Power of Microwave-Assisted Synthesis
The thiazole ring is a cornerstone in pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][3] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea, remains the most fundamental route to this scaffold. However, conventional heating methods often suffer from long reaction times and the formation of byproducts, complicating purification.[4][9]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[10] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating through a process called dielectric heating.[6][11] This leads to several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in minutes.[1][5][10]
-
Higher Product Yields and Purity: Rapid heating minimizes the formation of side products.[6][12]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[13]
-
Greener Chemistry: Shorter times and higher efficiency often reduce the need for large excesses of solvents, aligning with green chemistry principles.[6]
This guide will provide the necessary protocols and scientific insights to successfully implement MAOS for the efficient synthesis of 2-aminothiazole libraries.
Mechanism: Hantzsch Thiazole Synthesis Under Microwave Irradiation
The microwave-assisted Hantzsch synthesis follows the same mechanistic pathway as the conventional method, but each step is significantly accelerated. The reaction is a two-component condensation between an α-haloketone (e.g., 2-bromoacetophenone) and a thiourea.
The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone.
-
Intermediate Formation: This initial attack forms a key isothiouronium salt intermediate.
-
Cyclization & Dehydration: An intramolecular cyclization occurs, followed by a dehydration step to form the aromatic thiazole ring.
Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers for each step, particularly the cyclization and dehydration stages, leading to rapid product formation.
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Derivatization of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate for biological screening
Application Notes & Protocols
Topic: Derivatization of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Strategic Imperative: The 2-Aminothiazole Scaffold in Drug Discovery
The 2-aminothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence in medicinal chemistry is attributed to its ability to engage in a wide range of biological interactions, including hydrogen bonding and aromatic stacking, making it a versatile building block for targeting various enzymes and receptors.[4][5] Compounds incorporating this nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][5]
The starting material, Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate, offers two primary, chemically distinct handles for diversification:
-
The C2-Amino Group: A nucleophilic primary amine that is readily acylated, sulfonated, or converted into ureas and thioureas. Modification at this position allows for the exploration of interactions within targeted binding pockets.
-
The C5-Ester Group: While less reactive, this group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a diverse range of amines, or it can be directly converted to amides under certain conditions.
This guide provides a strategic framework and detailed protocols for the systematic derivatization of this core scaffold to generate a focused compound library for biological screening.
Strategic Approaches to Derivatization
The primary goal is to generate structural diversity around the 2-aminothiazole core by exploring different chemical transformations at the C2-amino position. This allows for a rapid evaluation of the structure-activity relationship (SAR).
Key Derivatization Pathways:
-
Amide Synthesis: Acylation of the 2-amino group with various carboxylic acids introduces a vast array of side chains (R-groups), modulating properties like lipophilicity, polarity, and steric bulk. This is one of the most common and effective strategies in medicinal chemistry.[3][6]
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond acceptors and can mimic the transition state of tetrahedral intermediates in enzymatic reactions.[7][8][9]
-
Urea and Thiourea Synthesis: Treatment with isocyanates or isothiocyanates provides urea and thiourea derivatives, respectively. These functional groups are potent hydrogen bond donors and acceptors and are frequently found in kinase inhibitors and other targeted therapies.[3][10][11][12]
The following workflow illustrates the strategic diversification of the starting material for subsequent biological evaluation.
Experimental Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 3.1: Synthesis of Amide Derivatives via HATU Coupling
This protocol describes a general and highly efficient method for amide bond formation, particularly effective for coupling with electron-deficient amines like 2-aminothiazoles.[13][14] The use of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as a coupling agent minimizes side reactions and often provides high yields under mild conditions.
Rationale: Standard coupling reagents can be sluggish with the relatively non-nucleophilic 2-amino group of the thiazole. HATU forms a highly activated OAt-ester with the carboxylic acid, which is then readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the generated acid without interfering with the reaction.
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Activation: To the carboxylic acid solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes. A color change may be observed.
-
Amine Addition: Add a solution of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate (1.0 equivalent) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Synthesis of Sulfonamide Derivatives
This protocol details the N-sulfonylation of the starting material.[7][8][9] Pyridine serves as both the base and a suitable solvent for this transformation.
Step-by-Step Procedure:
-
Dissolution: Dissolve Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate (1.0 equivalent) in anhydrous pyridine (~0.3 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide derivative.
-
Characterization: Confirm the structure using NMR and mass spectrometry.[7]
Protocol 3.3: Synthesis of Urea and Thiourea Derivatives
This protocol describes the reaction with isocyanates or isothiocyanates, which is typically a high-yielding and clean reaction that often requires minimal purification.[3][10][11]
Step-by-Step Procedure:
-
Dissolution: Dissolve Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate (1.0 equivalent) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (~0.2 M).
-
Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.05 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Monitor by TLC until the starting material is consumed (typically 1-6 hours).
-
Work-up & Purification:
-
If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization if necessary.
-
-
Characterization: Verify the final product structure and purity by NMR and mass spectrometry.
Data Presentation and Characterization
Systematic characterization is crucial for ensuring the quality of the compound library. All synthesized derivatives should be analyzed to confirm their identity, purity, and concentration before biological screening.
Table 1: Example Derivatization Data
| Compound ID | Derivatization Type | R-Group | Yield (%) | Purity (HPLC, %) | Mass [M+H]⁺ (Observed) |
| AMT-A01 | Amide | Phenyl | 78 | >98 | 291.07 |
| AMT-A02 | Amide | 4-Chlorophenyl | 72 | >99 | 325.03 |
| AMT-S01 | Sulfonamide | p-Tolyl | 65 | >97 | 341.05 |
| AMT-S02 | Sulfonamide | 4-Methoxyphenyl | 61 | >98 | 357.05 |
| AMT-U01 | Urea | Phenyl | 92 | >99 | 306.08 |
| AMT-U02 | Urea | Cyclohexyl | 95 | >98 | 312.13 |
Analytical Confirmation:
-
¹H NMR: Look for the disappearance of the broad C2-NH₂ singlet (typically ~7.0 ppm) from the starting material and the appearance of a new amide/sulfonamide/urea N-H signal, along with signals corresponding to the newly introduced R-group.[7][15]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product by identifying the correct molecular ion peak (e.g., [M+H]⁺).[15][16]
-
HPLC: Assess the purity of the final compound. For screening libraries, a purity of >95% is highly recommended.
Strategy for Biological Screening
Once the library of derivatives is synthesized and characterized, it can be subjected to biological screening to identify "hits"—compounds that exhibit a desired biological effect.
-
Primary Assay: Screen the entire library at a single, fixed concentration (e.g., 10 µM) in a high-throughput format. The goal is to quickly identify any compound showing activity above a predefined threshold.
-
Dose-Response Analysis: For active compounds from the primary screen, perform a dose-response study to determine their potency (e.g., IC₅₀ or EC₅₀ values). This confirms the activity and allows for ranking of the hits.
-
Secondary and Orthogonal Assays: Confirmed hits should be tested in secondary assays to rule out artifacts (e.g., assay interference) and to begin exploring the mechanism of action and selectivity against related targets.
-
Structure-Activity Relationship (SAR) Analysis: Correlate the biological activity data with the structural modifications made to the core scaffold. This analysis provides crucial insights for designing the next generation of more potent and selective compounds.
The derivatization strategies and protocols outlined in this document provide a robust foundation for generating high-quality compound libraries based on the versatile Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate scaffold, enabling the efficient exploration of new chemical space in the pursuit of novel therapeutic agents.
References
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
-
Pasha, M. A., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(5), 314-322. [Link]
-
Tantimongcolwat, T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
National Center for Biotechnology Information. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Semantic Scholar. A novel and efficient amidation of 2-aminothiazole. [Link]
-
Ghorab, M. M., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(24), 5928. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Heliyon, 10(W1), e34980. [Link]
-
ResearchGate. 2-Aminothiazole scaffold containing urea and thiourea moiety (37–44). [Link]
-
Gomha, S. M., et al. (2017). Thiazole Ring—A Biologically Active Scaffold. Molecules, 22(8), 1313. [Link]
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
-
Scilit. Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Levina, A., & Doolittle, R. F. (1989). Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection. Analytical Biochemistry, 181(1), 113-119. [Link]
-
Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 55(5), 882-886. [Link]
-
Vaickelioniene, R., et al. (2018). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 23(11), 2977. [Link]
-
Papaioannou, K. G., et al. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Journal of Chromatography B, 1226, 123793. [Link]
-
Kim, H. K., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(14), 6296. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
Welcome to the dedicated technical support guide for the purification of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining this critical intermediate in a highly pure form. As a key building block in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics, the purity of this compound is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the success of your purification endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, offering potential causes and actionable solutions.
Issue 1: The Compound "Oils Out" During Recrystallization Instead of Forming Crystals.
-
Question: Upon cooling my recrystallization solution, the compound separated as a viscous liquid or oil, and no crystalline solid formed. What is happening and how can I resolve this?
-
Answer: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution at a temperature above its melting point or when the concentration of the solute is too high for nucleation to occur effectively. The presence of impurities can also disrupt the crystal lattice formation, leading to an oily precipitate.[1] For amine hydrobromide salts, the hygroscopic nature of the compound can also contribute to this issue by introducing water, which can act as an impurity and alter the desired solvent polarity.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Gently reheat the mixture until the oil redissolves completely. Add a small amount of the primary solvent (e.g., 10-20% of the initial volume) to reduce the supersaturation and then allow it to cool slowly.
-
Slow Cooling is Crucial: Rapid cooling favors precipitation over crystallization. Allow the solution to cool to room temperature undisturbed on the benchtop before transferring to an ice bath or refrigerator.
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add a miscible anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise at a slightly elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Issue 2: Low Recovery or Yield After Recrystallization.
-
Question: My recrystallization yielded a pure product, but the overall recovery was very low. What factors contribute to this, and how can I improve my yield?
-
Answer: Low recovery is often a result of the compound having significant solubility in the recrystallization solvent even at low temperatures, or using an excessive amount of solvent. For hydrobromide salts, the pH of the solution can also play a role in solubility.
Strategies for Yield Improvement:
-
Solvent Selection: Choose a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system often provides the best balance.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with a more concentrated solution will maximize the amount of product that crystallizes upon cooling.
-
Cooling Temperature: Ensure the solution is thoroughly cooled to maximize precipitation. An ice-water bath or refrigeration for an extended period can improve yield.
-
pH Adjustment: For amine salts, solubility is pH-dependent. Ensure the pH of your solution is not shifting to a range where the free base, which may have different solubility, is formed. The hydrobromide salt should be stable in a neutral to slightly acidic environment.
-
Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
Issue 3: Persistent Impurities Detected by HPLC After Purification.
-
Question: Despite multiple recrystallizations, I still observe persistent impurities in my HPLC analysis. What are the likely impurities and how can I remove them?
-
Answer: Persistent impurities often have similar solubility profiles to the desired product. As Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is an intermediate in cephalosporin synthesis, common impurities can include unreacted starting materials, byproducts from side reactions, or degradation products.
Potential Impurities and Removal Strategies:
| Impurity Type | Potential Source | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | Recrystallization with a carefully selected solvent system that has a differential solubility for the starting materials. A pre-purification step using column chromatography may be necessary for significant amounts of impurities. |
| Isomeric Impurities | Side reactions during the thiazole ring formation. | Isomers can be very challenging to remove by simple recrystallization. Preparative HPLC is often the most effective method for separating isomers.[2] |
| Degradation Products | Instability of the compound under certain pH or temperature conditions. The ester moiety can be susceptible to hydrolysis. | Avoid excessive heat and prolonged exposure to acidic or basic conditions during purification. Ensure the product is thoroughly dried and stored in a cool, dry, and inert atmosphere. |
| Polymeric Impurities | Self-condensation or reaction with reactive intermediates. | These are often less soluble and can sometimes be removed by filtering a solution of the crude product before recrystallization. Treatment with activated carbon can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the recrystallization of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide?
A1: Based on the purification of similar aminothiazole derivatives and cephalosporin intermediates, a mixed solvent system of a lower alcohol and water is a good starting point.[3] We recommend dissolving the crude hydrobromide salt in a minimal amount of hot methanol or ethanol, and then adding water dropwise as an anti-solvent until persistent turbidity is observed. Allowing this solution to cool slowly should yield crystalline product. Alternatively, for less polar impurities, dissolving in a polar solvent like methanol and adding a less polar co-solvent like ethyl acetate or isopropanol can be effective.
Q2: How can I assess the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound.[2] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities, while Mass Spectrometry (MS) can confirm the molecular weight.
Q3: What are the best practices for handling and storing the purified Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide?
A3: Amine hydrobromide salts can be hygroscopic, meaning they can absorb moisture from the air.[4] Therefore, it is crucial to handle the purified product in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). The final product should be dried thoroughly under vacuum and stored in a tightly sealed container with a desiccant in a cool, dark place.
Q4: My compound appears to exist in different crystalline forms (polymorphism). How does this affect my purification and subsequent use?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known characteristic of some aminothiazole derivatives. Different polymorphs can have different physical properties, including solubility, melting point, and stability.[5] It is important to have a consistent crystallization process to ensure you are producing the same polymorphic form each time. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and control the polymorphic form.
Experimental Protocols
Protocol 1: Recrystallization using an Alcohol/Water Solvent System
-
Dissolution: In a suitable flask, add the crude Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. Add a minimal volume of methanol or ethanol and heat the mixture gently with stirring (e.g., in a 50-60 °C water bath) until the solid is completely dissolved.
-
Anti-Solvent Addition: While the solution is still warm, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently turbid.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. For optimal yield, subsequently place the flask in an ice-water bath for at least 30 minutes to an hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (at the ratio that induced precipitation) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvents.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.
This protocol should be optimized for your specific system and to achieve the best separation of any observed impurities.
References
- Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology, 56, 111-145.
- JP3755908B2 - Crystallization of cephalosporin compounds - Google P
- CN1697837A - Method for crystallization of 7-aminocephalosporanic acid - Google P
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
- Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. PubMed.
- CA2099692A1 - Process for preparing cephalosporin intermediates - Google P
- Benchchem. Recrystallization methods for purifying aminothiazole compounds.
- CP Lab Safety. methyl 2-(2-amino-1, 3-thiazol-5-yl)
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- S. M. Ali, et al. (2022).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Singh, D., et al. (2012). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors.
- Ali, S. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
- Sigma-Aldrich.
- Kamali, M. (2016). Synthesis of some new 5-substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- Rao, C. V., et al. (2013). Synthesis of novel 2-aminothiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Buendia, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 204-210.
- Kim, Y., et al. (2017). Determination of the binding site of 2-aminothiazole derivative with importin β1 by UV-crosslinking experiment.
- Ueda, H., et al. (2021). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 11(10), 1234.
- Kim, J. Y., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 108.
- El-hissi, M. A., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug Development and Industrial Pharmacy, 41(10), 1639-1647.
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Technical Support Center: Recrystallization of Aminothiazole Hydrobromide Salts
Welcome to the technical support center for the recrystallization of aminothiazole hydrobromide salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity crystalline products.
Introduction to Recrystallization of Aminothiazole Hydrobromide Salts
Aminothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Their purification is a critical step in drug development, and recrystallization is a powerful technique for this purpose. However, aminothiazole hydrobromide salts, being polar and ionic, can present unique challenges during crystallization, such as the dreaded "oiling out" phenomenon, poor crystal formation, and difficulty in solvent selection. This guide provides practical, field-proven insights to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of aminothiazole hydrobromide salts in a direct question-and-answer format.
Problem 1: My aminothiazole hydrobromide salt is "oiling out" instead of crystallizing.
Q: I've dissolved my aminothiazole hydrobromide salt in a hot solvent, but upon cooling, it separates as a viscous liquid or oil instead of forming crystals. What is happening and how can I fix this?
A: "Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit as a liquid before it can form an ordered crystal lattice.[2][3][4][5] This oil can trap impurities, leading to poor purification.[2][6]
Probable Causes & Solutions:
-
High Supersaturation: The driving force for crystallization is supersaturation, but if it's too high, the system can bypass the metastable zone where controlled crystal growth occurs and enter a region of spontaneous, disordered precipitation as an oil.[6][7]
-
Solution: Reduce the concentration of your aminothiazole salt in the solvent. Start with a more dilute solution and allow the solvent to evaporate slowly to reach the point of saturation.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system into oiling out.[8]
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the salt, or its boiling point may be higher than the melting point of your compound.[3][9]
-
Solution: A systematic solvent screening is crucial.[6] Test a range of solvents with varying polarities. For hydrobromide salts, polar protic solvents like alcohols (ethanol, isopropanol) or their mixtures with water are often a good starting point.[2][10] Sometimes, using a solvent pair—a "good" solvent in which the salt is soluble and a "poor" solvent (antisolvent) in which it is not—can be effective.[2] The antisolvent should be added slowly to the hot solution until turbidity appears, followed by a few drops of the good solvent to redissolve the precipitate before cooling.[9]
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation and promote oiling out.[6][9]
Experimental Protocol to Prevent Oiling Out:
-
Dissolution: Dissolve the crude aminothiazole hydrobromide salt in a minimum amount of a suitable boiling solvent (e.g., ethanol).
-
Slow Antisolvent Addition (if using a solvent pair): While the solution is hot, slowly add a poor solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly cloudy.[10]
-
Clarification: Add a few drops of the hot good solvent to just redissolve the cloudiness.
-
Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature.
-
Seeding: If no crystals form, add a small seed crystal of the pure compound to induce crystallization.[6]
-
Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[11]
Problem 2: No crystals are forming, even after the solution has cooled completely.
Q: My solution is clear and has been at room temperature or in an ice bath for a significant amount of time, but no crystals have appeared. What should I do?
A: This is a common issue that usually points to one of two main causes: either the solution is not sufficiently saturated, or there's an energy barrier to nucleation that needs to be overcome.
Probable Causes & Solutions:
-
Too Much Solvent: This is the most frequent reason for the failure of crystallization.[5][12]
-
Supersaturated Solution Lacking Nucleation Sites: The solution may be supersaturated, but the formation of the initial seed crystals (nucleation) is kinetically hindered.
-
Solution 1: Seeding: Add a tiny crystal of the pure aminothiazole hydrobromide salt to the solution. This will act as a template for further crystal growth.[6]
-
Solution 2: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[2][4] The microscopic scratches on the glass can provide nucleation sites.
-
Solution 3: Shock Cooling (with caution): Briefly cool the solution in a dry ice/acetone bath. This can sometimes induce nucleation, but be aware that rapid crystal growth may trap impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my aminothiazole hydrobromide salt?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For a polar, ionic compound like an aminothiazole hydrobromide salt, polar solvents are a good starting point. Here's a systematic approach to solvent selection:
-
"Like Dissolves Like": Since the salt is polar, start with polar solvents. Alcohols like ethanol and isopropanol are often effective for recrystallizing hydrochloride and hydrobromide salts.[10] Acetonitrile has also been used for recrystallizing aminothiazole salts.[13]
-
Solubility Testing: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points. See the table below for a summary of common solvents.
-
Solvent Pairs: If no single solvent is ideal, consider a solvent pair.[2] This typically involves a solvent in which the compound is highly soluble and another in which it is poorly soluble. Common pairs for polar compounds include alcohol/water or alcohol/ether mixtures.[2][10]
| Solvent | Polarity | Typical Use for Amine Salts | Notes |
| Water | High | Good, but solubility might be too high at room temp. | Often used in a solvent pair with an alcohol. |
| Ethanol | High | Excellent | Good starting point. |
| Isopropanol | Medium-High | Excellent | Often preferred over ethanol.[10] |
| Acetonitrile | Medium-High | Good | Can be effective for aminothiazole salts.[13] |
| Ethyl Acetate | Medium | Often used as an antisolvent. | Can be used to precipitate the salt. |
| Diethyl Ether | Low | Good as an antisolvent. | Used to precipitate the salt.[10] |
Q2: How does pH affect the recrystallization of aminothiazole hydrobromide salts?
A2: The pH of the solution is a critical parameter in the crystallization of ionizable compounds.[14][15] For an aminothiazole hydrobromide salt, maintaining an acidic pH is crucial to keep the aminothiazole in its protonated, salt form. If the pH becomes too basic, the free base of the aminothiazole may precipitate out, which will have different solubility characteristics and may be less crystalline. It's important to ensure that the solvent system doesn't significantly alter the pH in a way that would cause the deprotonation of the salt.
Q3: My purified crystals have a wide or depressed melting point. What does this indicate?
A3: A wide or depressed melting point is a classic indication of an impure compound.[8] This could mean that the recrystallization process was not entirely effective at removing all impurities. It could also suggest that solvent molecules are trapped within the crystal lattice. To address this, a second recrystallization may be necessary. Ensure the crystals are thoroughly dry before taking a melting point, as residual solvent can also cause a depression.
Q4: Can I use a rotary evaporator to speed up the cooling and crystallization process?
A4: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for the crystallization step itself.[5] The rapid cooling and agitation can lead to the formation of a fine precipitate or an oil rather than well-defined crystals.[8] Slow, undisturbed cooling is key to growing pure, large crystals. A rotary evaporator can be used to concentrate the solution before allowing it to cool slowly.
Experimental Workflow & Diagrams
Standard Recrystallization Workflow
The following diagram illustrates a typical workflow for a single-solvent recrystallization.
Caption: Standard single-solvent recrystallization workflow.
Troubleshooting Decision Tree for Oiling Out
This diagram provides a logical path for troubleshooting when you encounter oiling out.
Caption: Troubleshooting decision tree for oiling out.
References
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.
- recrystallization.pdf.
- Oiling Out in Crystallization. Mettler Toledo.
- Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 960-965.
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Recrystallization (help meeeeee). Reddit. Available at: [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]
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Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
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Recrystallization. Wired Chemist. Available at: [Link]
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Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
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Recrystallization. Available at: [Link]
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Problems in recrystallization. Biocyclopedia. Available at: [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
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2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
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Recrystallization - Single Solvent. Available at: [Link]
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Recrystallization. --->. Available at: [Link]
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Recrystallization (chemistry). Wikipedia. Available at: [Link]
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Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
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Recrystallization1. Available at: [Link]
- 4-Aminothiazole. Google Patents.
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Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]
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How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]
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Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Molecular co-crystals of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Hindawi. Available at: [Link]
- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
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Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available at: [Link]
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Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available at: [Link]
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Growth, Optical and Microhardness Studies of 2-Aminothiazole- 3, 5- Dinitrobenzoic Acid Complex. Semantic Scholar. Available at: [Link]
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Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. National Institutes of Health. Available at: [Link]
- Purification of 2-aminothiazole. Google Patents.
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. National Institutes of Health. Available at: [Link]
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Technical Support Guide: Synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide
Here is the user's requested content:
Welcome to the technical support center for the synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you identify, prevent, and resolve issues related to impurities, ensuring the integrity and success of your experiments.
Section 1: The Synthetic Pathway - An Overview
The synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate typically proceeds via the Hantzsch thiazole synthesis.[1][2] This reliable and high-yielding method involves the condensation of an α-halocarbonyl compound with a thioamide.[1][3] In this specific case, thiourea is reacted with a methyl 4-haloacetoacetate derivative. The reaction begins with a nucleophilic attack by the sulfur of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4]
Caption: Fig. 1: Hantzsch Synthesis Mechanism
Section 2: Troubleshooting FAQs: Diagnosing Common Impurities
This section addresses the most frequent issues encountered during the synthesis and work-up in a direct question-and-answer format.
FAQ 1: My final product shows a lower-than-expected melting point and my NMR spectrum has broad peaks. What are the likely culprits?
A broad melting point range and poor NMR resolution are classic indicators of impurities. The most common issues include:
-
Residual Solvents: Incomplete drying can trap solvents like ethanol, methanol, or ethyl acetate used during reaction or recrystallization. These will appear as characteristic peaks in your ¹H NMR spectrum.
-
Unreacted Starting Materials: Incomplete conversion can leave residual thiourea or the methyl 4-haloacetoacetate starting material in your crude product.
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially if exposed to water for prolonged periods under acidic or basic conditions, forming the corresponding carboxylic acid, (2-Amino-1,3-thiazol-4-yl)acetic acid.[5]
-
Side-Reaction Products: At elevated temperatures or with incorrect stoichiometry, various side reactions can occur, leading to oligomeric or polymeric byproducts.
FAQ 2: TLC analysis of my crude product shows a spot that remains at the baseline and another that corresponds to my starting material. How can I improve the reaction conversion?
Seeing unreacted starting material and a highly polar baseline spot suggests two potential issues: incomplete reaction and the formation of polar byproducts.
-
To Improve Conversion:
-
Temperature Control: The Hantzsch synthesis is typically exothermic. While it often requires heating to initiate and complete, excessive temperatures can lead to degradation.[4] Ensure your reaction is heated uniformly and maintained at the optimal temperature (often reflux in ethanol, ~78°C).
-
Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can sometimes be used to ensure the complete consumption of the more expensive α-haloketone. However, a large excess can complicate purification.
-
Reaction Time: Ensure the reaction is allowed to run to completion. Monitor the disappearance of the limiting reagent by TLC. Typical reaction times are in the range of 4-10 hours.[6]
-
-
The Baseline Spot: This is often due to highly polar salts or polymeric materials. The formation of the hydrobromide salt of the product is expected, but other salts or degraded materials can also contribute. Proper workup, including neutralization (if isolating the free base) or controlled precipitation, is key.
FAQ 3: My mass spectrometry data shows a peak at M-14 (or M+16 - H2) relative to the expected product mass. What is this impurity?
This strongly suggests the presence of the hydrolyzed carboxylic acid impurity, 2-(2-amino-1,3-thiazol-5-yl)acetic acid .
-
Formation Mechanism: The methyl ester group (-COOCH₃) can be hydrolyzed to a carboxylic acid (-COOH) if the reaction mixture is exposed to water, particularly under harsh pH conditions (strong acid or base) or during a prolonged, heated workup. The mass difference corresponds to the replacement of a methyl group (CH₃, 15 Da) with a hydrogen atom (H, 1 Da), resulting in a net loss of 14 Da.
-
Prevention:
-
Use anhydrous solvents for the reaction.
-
Minimize exposure to water during workup.
-
If an aqueous workup is necessary, perform it quickly and at low temperatures.
-
Avoid strongly basic conditions during neutralization, as this can rapidly saponify the ester. A mild base like sodium bicarbonate is preferable to sodium hydroxide.
-
FAQ 4: The reaction turned very dark, and the final yield was extremely low. What causes this degradation?
Significant darkening of the reaction mixture often points to thermal decomposition or polymerization, common issues when working with reactive intermediates.
-
Cause: α-halocarbonyl compounds can be unstable and prone to self-condensation or polymerization, especially at high temperatures or in the presence of impurities. The 2-aminothiazole product itself can also be sensitive to over-heating in some conditions.
-
Preventative Measures:
-
Reagent Quality: Use freshly distilled or high-purity methyl 4-haloacetoacetate. Impurities can catalyze decomposition.
-
Controlled Addition: For larger-scale reactions, consider adding the α-halo ester slowly to the heated solution of thiourea in ethanol. This maintains a low instantaneous concentration of the sensitive reagent, minimizing side reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Section 3: Analytical & Purification Guides
A robust analytical workflow is critical for identifying and quantifying impurities. This section provides standardized protocols for analysis and subsequent purification.
Guide 1: Impurity Identification Workflow
This workflow provides a systematic approach to characterizing the purity of your synthesized material.
Caption: Fig. 2: Impurity Identification Workflow
Step-by-Step Protocols:
-
Thin-Layer Chromatography (TLC) Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A starting point is 10% Methanol in Dichloromethane (DCM). Adjust polarity as needed. Ethyl acetate/hexane systems can also be effective for the free base.
-
Visualization:
-
UV Light (254 nm): The thiazole ring is UV active.
-
Iodine Chamber: Stains most organic compounds.
-
Potassium Permanganate (KMnO₄) Stain: Good for identifying reducible functional groups.
-
-
Procedure: Dissolve a small amount of crude product in a suitable solvent (e.g., methanol). Spot the plate alongside the starting materials. Develop the plate, dry, and visualize. The product should have a distinct Rf value from the starting materials.
-
-
High-Performance Liquid Chromatography (HPLC) Protocol:
-
A reverse-phase (RP-HPLC) method is typically the workhorse for purity analysis of such compounds.[7][8]
-
Objective: To separate the main product from unreacted starting materials and byproducts.
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile/water at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Recommended Conditions:
Parameter Recommended Setting Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water Mobile Phase B Acetonitrile or Methanol Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutes Flow Rate 1.0 mL/min Detection UV at 254 nm or 272 nm[7] | Column Temp. | 25-30 °C |
-
Guide 2: Product Purification
Recrystallization is the most effective method for purifying the final hydrobromide salt, leveraging its crystalline nature and differential solubility.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent system will dissolve the crude product at an elevated temperature but result in poor solubility at room temperature or below. Common systems for aminothiazole salts include:
-
Ethanol/Water
-
Methanol/Isopropanol (IPA)
-
Methanol/Ethyl Acetate
-
-
Procedure:
-
Place the crude hydrobromide salt in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
If using a co-solvent, add the anti-solvent (e.g., water or IPA) dropwise to the hot solution until persistent turbidity is observed.
-
Add a few more drops of the primary solvent to redissolve the solid and obtain a clear, saturated solution.
-
Remove the flask from heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and In-silico Studies of Novel 2-Aminothiazole Derivatives as Antioxidant Agents. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Medicinal Chemistry, 2013, 672352. Retrieved from [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(9), 1890-1914. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]
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- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. youtube.com [youtube.com]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
Welcome to the technical support center for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions for this critical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide?
A1: The stability of this compound is influenced by several factors inherent to its molecular structure, which includes an aminothiazole ring, a methyl ester, and a hydrobromide salt. Key potential drivers of degradation include:
-
Moisture/Humidity: The hydrobromide salt is hygroscopic and can absorb atmospheric moisture. This can lead to hydrolysis of the methyl ester group to the corresponding carboxylic acid and can also potentially mediate other degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][3] As a general principle, reaction rates, including degradation, increase with temperature. For complex organic molecules, long-term storage at elevated temperatures is generally not recommended without specific stability data.
-
Light: Many heterocyclic compounds, including those with aromatic systems like thiazole, can be sensitive to UV and visible light.[4] Photo-degradation can lead to complex decomposition pathways and the formation of colored impurities.
-
pH (in solution): The stability of the compound in solution is highly pH-dependent. The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. The amino group's protonation state will also vary with pH, which can influence reactivity and degradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Based on the chemical properties of the molecule, the following storage conditions are recommended to maximize shelf-life:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis. |
| Light | Amber vial or light-proof container | Protects the compound from photo-degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents the absorption of moisture, which can lead to hydrolysis of the ester. |
Q3: How can I tell if my Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide has degraded?
A3: Visual inspection and analytical characterization are key to assessing the integrity of your compound. Signs of degradation may include:
-
Change in physical appearance: A noticeable change from a white or off-white solid to a yellow or brownish color can indicate the formation of degradation products.
-
Poor solubility: The formation of insoluble impurities may be observed when dissolving the compound.
-
Analytical changes:
-
NMR Spectroscopy: Appearance of new peaks or changes in the integration of existing peaks. For example, hydrolysis of the methyl ester would result in the disappearance of the methyl singlet around 3.7 ppm and the appearance of a carboxylic acid proton signal.
-
LC-MS or HPLC: A decrease in the peak area of the main compound and the appearance of new impurity peaks.
-
Melting Point: A depression or broadening of the melting point range compared to the specification of a pure sample.
-
Q4: Is this compound stable in common organic solvents?
A4: The stability in solution is dependent on the solvent and the duration of storage. For immediate use in reactions, dissolution in common aprotic solvents like DMF, DMAc, or DMSO is generally acceptable. However, prolonged storage in solution is not recommended. Protic solvents, especially alcohols like methanol or ethanol, could potentially lead to transesterification over time, particularly if acidic or basic impurities are present. It is always best practice to prepare solutions fresh before use.
Troubleshooting Guide
| Problem Encountered | Potential Stability-Related Cause | Recommended Action & Troubleshooting |
| Low reaction yield or incomplete conversion | The starting material may have degraded, leading to a lower effective concentration of the active reagent. | - Confirm the purity of the starting material using HPLC or NMR before starting the reaction.- Use a freshly opened container of the reagent or one that has been stored under the recommended conditions.- Consider performing a small-scale test reaction with a known fresh standard to verify the reaction conditions. |
| Formation of unexpected side products | Degradants in the starting material are participating in the reaction, leading to unforeseen byproducts. | - Characterize the impurities in the starting material by LC-MS to understand their potential reactivity.- Purify the starting material by recrystallization or chromatography if significant impurities are detected. |
| Inconsistent analytical results (e.g., changing HPLC purity over time) | The compound is degrading under the analytical conditions or during sample storage. | - Assess the stability of the compound in the analytical diluent. Prepare samples immediately before analysis.- If using LC-MS, be aware of potential in-source degradation. |
| Material has become discolored and clumpy | The compound has likely been exposed to moisture and possibly light and/or heat. | - The material is likely partially degraded. Its use is not recommended for sensitive applications.- If use is necessary, attempt to purify a small amount and re-characterize it thoroughly before proceeding. |
Factors Influencing Stability and Recommended Storage
The following diagram illustrates the key factors that can impact the stability of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide and the recommended storage conditions to mitigate these risks.
Sources
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these critical heterocyclic scaffolds. The 2-aminothiazole core is a privileged structure found in numerous pharmaceuticals, making its efficient and clean synthesis paramount.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, particularly the formation of side products.
Troubleshooting Guide: Common Experimental Issues
Researchers frequently encounter challenges during the synthesis of 2-aminothiazoles, most commonly via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[2][3] This section addresses the most common problems in a direct question-and-answer format.
Question 1: My reaction yield is low or I'm getting no product at all. What are the likely causes and solutions?
Low or no yield is a frustrating but common issue. The root cause often lies in the fundamentals of the reaction setup: reagents, conditions, or stoichiometry.
Possible Causes & Suggested Solutions
| Possible Cause | Scientific Rationale & Suggested Solution |
| Poor Quality Starting Materials | The α-haloketone is a key reactant and is often a lachrymatory and unstable compound susceptible to degradation.[4] Thiourea can also be of variable quality. Solution: Verify the purity of your α-haloketone via NMR or TLC before use. Use freshly opened or purified thiourea. Ensure correct stoichiometry, as an excess of thiourea is sometimes used to drive the reaction to completion.[5] |
| Inappropriate Solvent | The solvent plays a critical role in solubilizing reactants and mediating the reaction rate. The polarity and protic nature of the solvent can influence the SN2 and condensation steps. Solution: Ethanol is the most common and often effective solvent.[6] However, screening other solvents like methanol, water, or mixtures can be beneficial. For stubborn reactions, microwave-assisted synthesis, sometimes under solvent-free conditions, has been shown to dramatically improve yields and reduce reaction times.[5][7] |
| Suboptimal Reaction Temperature | The Hantzsch synthesis typically requires heating to overcome the activation energy for both the initial alkylation and the subsequent cyclization/dehydration. Solution: Ensure your reaction is heated adequately, typically to reflux in ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Over-heating can lead to byproduct formation.[5] |
| Lack of Catalyst | While many Hantzsch syntheses proceed without an explicit catalyst, some variations benefit from their inclusion to improve reaction rates and yields. Solution: Consider adding a catalyst. Both acidic and basic catalysts have been employed.[5] Greener, reusable catalysts like silica-supported tungstosilisic acid have also proven effective.[7] |
Question 2: My final product is impure. I'm seeing unexpected spots on my TLC and extra peaks in my NMR. What are these side products and how can I avoid them?
The formation of impurities is the most frequent challenge, complicating purification and reducing yields. Understanding the potential side reactions is key to their prevention.
Common Side Reactions and Mitigation Strategies
-
Formation of Isomeric Iminothiazolines: When using N-substituted thioureas, the reaction can yield two different isomers: the desired 2-(N-substituted-amino)thiazole or the 3-substituted-2-iminothiazoline. This occurs because either nitrogen atom of the substituted thiourea can perform the intramolecular cyclization.
-
Causality: The regioselectivity is highly dependent on the reaction conditions. In neutral solvents like ethanol, the reaction typically favors the formation of the 2-(N-substituted-amino)thiazole.
-
Solution: It has been shown that conducting the reaction under acidic conditions can alter this selectivity, sometimes leading to mixtures or favoring the imino isomer.[8] Therefore, maintaining neutral or slightly basic conditions during the workup is often crucial for obtaining the desired product.
-
-
Formation of Dimerization/Polymerization Products: α-Haloketones are potent bifunctional electrophiles and can self-condense or react with the product under certain conditions.[4][9]
-
Causality: High temperatures, extended reaction times, or high concentrations can promote these unwanted side reactions.
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[5] Adding the α-haloketone slowly to the solution of thiourea can help maintain a low instantaneous concentration, minimizing self-condensation.
-
-
Formation of α,α-Dihalogenated and Ring-Halogenated Byproducts: This is more common in one-pot syntheses where the α-haloketone is generated in situ from a ketone and a halogenating agent (e.g., I₂, Br₂, NBS).[10][11][12]
-
Causality: Over-halogenation can occur if the stoichiometry of the halogenating agent is not carefully controlled or if the reaction conditions favor further reaction on the ketone or the aromatic ring of the product.[12]
-
Solution: Carefully control the stoichiometry of the halogenating agent. Use methods that offer better control, such as using CuBr₂ as the bromine source.[11] It is often more reliable to synthesize and purify the α-haloketone in a separate step before performing the condensation.
-
// Nodes start [label="Impurity Detected\n(TLC/NMR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_isomer [label="Is it an Isomeric Impurity?\n(e.g., Iminothiazoline)", fillcolor="#FBBC05", fontcolor="#202124"]; check_dimer [label="Are High MW Byproducts Present?\n(e.g., Dimers/Polymers)", fillcolor="#FBBC05", fontcolor="#202124"]; check_halogen [label="Is it an Over-halogenated Species?\n(One-pot synthesis issue)", fillcolor="#FBBC05", fontcolor="#202124"];
sol_isomer [label="Control Reaction pH.\nAvoid strongly acidic conditions.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_dimer [label="1. Reduce Temperature/Time.\n2. Add α-haloketone slowly.\n3. Monitor closely via TLC.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_halogen [label="1. Use stoichiometric halogenating agent.\n2. Consider pre-synthesizing α-haloketone.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_isomer [label="Check Mass Spec\n& NMR patterns"]; start -> check_dimer [label="Check Mass Spec\n for M+X peaks"]; start -> check_halogen [label="Analyze Isotopic\nPatterns (Br/Cl)"];
check_isomer -> sol_isomer [label="Yes"]; check_dimer -> sol_dimer [label="Yes"]; check_halogen -> sol_halogen [label="Yes"]; } } Caption: Troubleshooting workflow for identifying and mitigating side products.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the Hantzsch Thiazole Synthesis?
The Hantzsch synthesis is a classic condensation reaction that proceeds in three main stages. Understanding this mechanism is vital for troubleshooting.[3][13]
-
S-Alkylation (SN2 Attack): The reaction begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This displaces the halide ion in a standard SN2 reaction, forming an isothiouronium salt intermediate.[14]
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a five-membered heterocyclic intermediate (a hydroxythiazoline).
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration step results in the formation of a double bond, yielding the stable, aromatic 2-aminothiazole ring.[14][15]
// Edges {Haloketone, Thiourea} -> Isothiouronium [label="1. S-Alkylation (SN2)", color="#EA4335"]; Isothiouronium -> Hydroxythiazoline [label="2. Intramolecular\nCyclization", color="#EA4335"]; Hydroxythiazoline -> Product [label="3. Dehydration (-H2O)", color="#EA4335"]; } } Caption: Key stages of the Hantzsch thiazole synthesis mechanism.
Q2: How do I properly set up and monitor the reaction?
A robust experimental setup and diligent monitoring are crucial for success and reproducibility.
Experimental Protocol: General Synthesis of 4-Phenyl-2-aminothiazole
This protocol is a representative example and should be adapted based on the specific substrates used.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol, 1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol (e.g., 10 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 50% ethyl acetate / 50% hexane.
-
Procedure: Spot the starting material (2-bromoacetophenone) and the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the reaction is nearing completion. The product, being more polar, will have a lower Rf value.
-
-
Workup: Once the reaction is complete (typically 1-2 hours), remove the flask from the heat and allow it to cool to room temperature.
-
Neutralization & Precipitation: Pour the reaction mixture into a beaker containing a weak base, such as 5% aqueous sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) solution (e.g., 20 mL).[14] The initial product often forms as an HBr salt, which is soluble; neutralization yields the free base, which is often poorly soluble in water and precipitates out.[6]
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid (the filter cake) with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if significant impurities are present.[5]
Q3: My product is difficult to purify. What are the best strategies?
Purification can be challenging due to the polar nature of the 2-amino group and the potential for closely related byproducts.
-
Precipitation/Recrystallization: For many simple 2-aminothiazoles, neutralization of the reaction mixture causes the product to precipitate in a relatively pure form.[6] If impurities co-precipitate, recrystallization from ethanol or an ethanol/water mixture is the first method of choice.
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated aminothiazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be neutralized with a base to re-precipitate the pure product, which is then filtered.
-
Column Chromatography: If other methods fail, silica gel column chromatography is effective.[5]
-
Challenge: The basic amino group can cause peak tailing on silica gel.
-
Solution: To mitigate tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent system (e.g., ethyl acetate/hexane). This deactivates acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[16]
-
-
Specialized Purification: In some cases, impurities are persistent. A patented method describes reacting the crude 2-aminothiazole with sulfur dioxide to form an insoluble bisulfite adduct, which can be filtered off from impurities. The pure 2-aminothiazole is then regenerated by decomposing the adduct.[17]
References
-
Alizadeh, S. R., & Hashemi, S. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Kuh, E., & N eier, W. B. (1949). U.S. Patent No. 2,489,038. U.S.
-
Organic Chemistry Portal. Thiazole Synthesis. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]
-
Liebscher, J., & Mitzner, E. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Synthesis, 1985(04), 414-417. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Alizadeh, S. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 853-881. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(10), 11988-12001. [Link]
-
Parlow, J. J., & Mischke, D. A. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering, 71(1), 9-18. [Link]
-
ResearchGate. (2020). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (2022). Common methods for the synthesis of 2-aminothiazole. [Link]
-
ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
Shaikh, A. A., et al. (2015). Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Chemistry & Biology Interface, 5(5), 296-300. [Link]
-
Gaponova, I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3131. [Link]
-
Al-Suhaimi, K. S., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Analytical Science and Technology, 12(1), 1-11. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
-
Cleghorn, L. A. T., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Journal of Medicinal Chemistry, 66(13), 8793-8817. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-853. [Link]
-
Kwan, A., et al. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 11(18), 11467-11473. [Link]
-
ResearchGate. (2018). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
-
Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1939-1952. [Link]
-
Cleghorn, L. A. T., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Publications. [Link]
-
Narender, N., & Srinivasu, P. (2018). Synthetic Access to Aromatic α-Haloketones. ChemistrySelect, 3(30), 8619-8633. [Link]
-
Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 141-144. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link]
-
The Royal Society of Chemistry. (2020). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of Ca/4-MePy-IL@ZY-Fe3O4 as a novel magnetic nanocatalyst. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents. (2012).
-
ResearchGate. (2015). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
-
ResearchGate. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues. [Link]
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Technical Support Center: Removal of Unreacted Thiourea from Thiazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in heterocyclic chemistry: the removal of unreacted thiourea from thiazole synthesis, particularly following the Hantzsch thiazole synthesis.[1][2] Achieving high purity of thiazole derivatives is critical, as these moieties are prevalent in pharmaceuticals and bioactive molecules.[2][3][4][5] This resource is designed to provide you with not just protocols, but the underlying chemical principles to address purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding thiourea contamination.
Q1: Why is it so important to remove residual thiourea from my thiazole product?
A: Residual thiourea can interfere with subsequent reactions, complicate product characterization, and impact the biological activity and toxicity profile of the final compound. For drug development professionals, even trace amounts of a reactive starting material can compromise the integrity of screening assays and lead to false positives or negatives. Furthermore, thiourea derivatives themselves can have biological activities, which could confound the interpretation of the therapeutic effects of the target thiazole compound.[3][6]
Q2: How can I quickly determine if my crude product is contaminated with thiourea?
A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Thiourea is a highly polar compound and will typically have a very low Rf value (often remaining at the baseline) in common non-polar to moderately polar solvent systems like ethyl acetate/hexane.[7] Your thiazole product, being less polar, should move further up the plate. A spot at the baseline that corresponds to a thiourea standard is a strong indicator of contamination. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8][9][10][11]
Q3: What is generally the easiest and most common first step to remove a large amount of thiourea?
A: An aqueous wash or a liquid-liquid acid-base extraction is typically the most effective initial step. Thiourea has good solubility in water (approximately 137 g/L at 20°C) and is basic, allowing it to be protonated and extracted into an acidic aqueous phase.[12][13] Many thiazole products have limited water solubility, making this a straightforward separation technique.[1]
Part 2: In-Depth Troubleshooting and Experimental Guides
This section provides detailed, step-by-step protocols for common purification challenges, structured in a problem-and-solution format.
Problem 1: My initial work-up still left a significant amount of thiourea in my crude product. What is the most robust method to remove it?
Solution: Acid-Base Extraction Protocol
This technique leverages the difference in basicity between thiourea and many thiazole derivatives. Thiourea can be protonated by a dilute acid to form a water-soluble salt, which can then be separated from the organic-soluble thiazole product.
Underlying Principle (The "Why")
Thiourea, while appearing amide-like, is sufficiently basic to be protonated by dilute mineral acids. This protonated form, an isothiouronium salt, is highly polar and partitions preferentially into the aqueous phase. Most thiazole products are significantly less basic and will remain in the organic phase under these conditions.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the thiazole is soluble but has limited miscibility with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Generally, use about one-third the volume of the organic layer for each wash.[13]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat: Repeat the acidic wash 2-3 times to ensure complete removal of the thiourea.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing thiourea via acid-base extraction.
Problem 2: Acid-base extraction was insufficient. How can I achieve higher purity for my final compound?
Solution: Flash Chromatography or Recrystallization
When trace amounts of thiourea remain, or if the thiazole product has some aqueous solubility, more refined techniques like flash chromatography or recrystallization are necessary.
Method 1: Flash Column Chromatography
Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14] Thiourea is very polar and will adhere strongly to the silica gel, while a less polar thiazole product will elute faster with an appropriate solvent system.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a mobile phase where the thiazole product has an Rf value between 0.2 and 0.4, while the thiourea remains at the baseline (Rf ≈ 0).[15] Common solvent systems include mixtures of ethyl acetate and hexanes or methanol and dichloromethane for more polar compounds.[7]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column. For compounds with poor solubility, consider dry loading by adsorbing the product onto a small amount of silica gel.[15]
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Recrystallization
Underlying Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly.[16] The desired compound crystallizes out in a pure form, while impurities remain in the mother liquor. This works best when thiourea is present in a smaller quantity.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which the thiazole product is highly soluble when hot but poorly soluble when cold.[8][17] Thiourea should ideally remain soluble in the cold solvent or be present in low enough concentration to stay in solution. Common solvents include ethanol, methanol, or ethanol/water mixtures.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[17]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] An ice bath can be used to maximize the yield once the solution has reached room temperature.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[17]
-
Drying: Dry the crystals completely to remove any residual solvent.
Problem 3: My thiazole is also basic and extracts into the acidic aqueous layer. What alternative methods can I use?
Solution: Scavenger Resins or pH Adjustment
Method 1: Thiourea Scavenger Resins
Underlying Principle: These are solid-supported reagents, often silica-based, functionalized with groups that selectively bind to thiourea. For instance, resins functionalized with groups that chelate metals can be effective, as thiourea is a known metal scavenger.[18][19]
General Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin to the solution.
-
Stir the mixture at room temperature or with gentle heating for a specified period (consult the manufacturer's guidelines).
-
Filter off the resin, which now has the thiourea bound to it.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrate and washings, and concentrate to yield the purified product.
Method 2: Careful pH Adjustment
If there is a sufficient pKa difference between your basic thiazole and thiourea, a carefully controlled acid-base extraction can still be effective. This requires precise pH monitoring with a pH meter. You would adjust the pH of the aqueous phase to a value that protonates the more basic compound (thiourea) while leaving your thiazole product in its neutral, organic-soluble form.
Part 3: Method Comparison
| Purification Technique | Speed | Cost | Scalability | Purity Achieved | Best For |
| Aqueous Wash | Fast | Low | High | Low to Moderate | Removing bulk thiourea from water-insoluble products. |
| Acid-Base Extraction | Fast | Low | High | Moderate to High | Removing basic thiourea from less basic/neutral products.[13] |
| Recrystallization | Moderate | Low | High | High | Final purification step when impurities are <10%.[16][20] |
| Flash Chromatography | Slow | Moderate | Moderate | Very High | Separating compounds with different polarities; high purity needed. |
| Scavenger Resins | Moderate | High | Low to Moderate | High | Selective removal when other methods fail or for difficult separations.[21] |
Part 4: Decision-Making Workflow
The following diagram can help you choose the most appropriate purification strategy based on your experimental observations.
Caption: Decision tree for selecting a purification method.
References
- Purification of Polar Organic Compounds by Flash Chromatography: Applic
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- Flash Chromatography Basics. Sorbent Technologies, Inc.
- Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Recrystallization - Single Solvent. University of Calgary.
- Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Benchchem.
- Thiourea Structure. BYJU'S.
- Thiourea: Structure, Properties, Synthesis & Applic
- Thiourea. Solubility of Things.
- Solubility of thiourea at different temperatures and pH values.
- Thiourea: Molecular Structure, Physical & Chemical Properties. Collegedunia.
- Chemical removal of thiourea
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Recrystallization methods for purifying aminothiazole compounds. Benchchem.
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- SiliaMetS Thiourea (THU) (R69530B). SiliCycle.
- Purification of Solids by Recrystalliz
- A Comparative Guide to Analytical Methods for the Detection of Thiourea Deriv
- Novel Urea and Thiourea Derivatives of Thiazole-Glutamic Acid Conjugate as Potential Inhibitors of Microbes and Fungi.
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- Thiazole synthesis. Organic Chemistry Portal.
- Biological Applications of Thiourea Deriv
- Thiourea Gold Leaching. 911Metallurgist.
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- Thiourea: A Versatile Organosulfur Compound for Flame Retardants, Resins, and Industrial Applic
- Metal Scavengers Selection Guide. SiliCycle.
- Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
- Thiosubstituted Organophosphorus Acids as Selective Extractants for Ag(I) from Acidic Thiourea Solutions.
- Acid-Base Extraction. Chemistry LibreTexts.
- Chelating/scavenger resin with thiourea - S914. CymitQuimica.
- Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study.
- Design, Synthesis and Biological Activities of (Thio)
- SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central.
- Review of Characteristics and Analytical Methods for Determin
- Review of Characteristics and Analytical Methods for Determin
- Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Deriv
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Technical Support Center: Synthesis of N-Acylated Aminothiazoles
An N-acylated aminothiazole.
Welcome to the technical support center for the synthesis of N-acylated aminothiazole products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-acylation of 2-aminothiazoles. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your product yields and purity.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] N-acylation is a critical transformation for modulating the pharmacological properties of these molecules.[3] However, the reaction can be sensitive to various parameters, leading to issues with yield and purity. This guide provides in-depth, evidence-based solutions to these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles of N-acylation of 2-aminothiazoles.
Q1: What are the primary methods for the N-acylation of 2-aminothiazoles?
A1: There are two main strategies for acylating the 2-amino group of a thiazole:
-
Using Acyl Halides or Anhydrides: This is the most common and generally high-yielding method. An acyl chloride or acid anhydride is reacted directly with the 2-aminothiazole, typically in the presence of a base.[4][5] Acyl chlorides are highly reactive electrophiles, making this reaction efficient for a wide range of substrates.[6][7]
-
Using Carboxylic Acids with Coupling Agents: When the corresponding acyl chloride is unstable or not commercially available, a carboxylic acid can be used. This requires activation with a peptide coupling agent, such as HATU, HBTU, or EDC, to form a highly reactive intermediate in situ.[8][9] While versatile, this method can be more expensive and may require more complex purification to remove the coupling agent byproducts. Direct condensation of carboxylic acids and amines without coupling agents is possible but often requires harsh conditions (e.g., high temperatures), which may not be suitable for sensitive substrates.[10]
Q2: Why is a base essential when using acyl chlorides or anhydrides?
A2: The reaction between a 2-aminothiazole and an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[11][12] The 2-aminothiazole starting material is itself a base. If the generated HCl is not neutralized, it will protonate the nitrogen of the unreacted 2-aminothiazole's amino group. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.[8][12] A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is added to "scavenge" or neutralize the acid as it forms, allowing the reaction to proceed to completion.[8]
Q3: How does the choice of solvent impact the reaction yield and rate?
A3: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics. Aprotic solvents are generally preferred to prevent reaction with the highly electrophilic acylating agent.[8]
-
Dichloromethane (DCM) & Tetrahydrofuran (THF): These are common choices as they are relatively inert and dissolve a wide range of organic compounds.
-
Pyridine: Can serve as both the base and the solvent. Its use often leads to high yields.[4][13]
-
Acetonitrile (MeCN) & N,N-Dimethylformamide (DMF): These polar aprotic solvents can also be effective, particularly for less soluble starting materials.[1] The optimal solvent must be determined experimentally, but starting with dry DCM or THF is a reliable approach.[12]
Q4: Is it possible for acylation to occur on the thiazole ring nitrogen instead of the exocyclic amino group?
A4: The exocyclic amino group (-NH₂) is significantly more nucleophilic than the endocyclic nitrogen atom within the thiazole ring. Under standard acylation conditions, the reaction occurs selectively at the primary amine.[12] While di-acylation (acylation on both the amino group and the ring nitrogen) is a potential side reaction, it is generally not observed unless very harsh conditions or a large excess of a highly reactive acylating agent is used.[12][14]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
Logical Troubleshooting Flow
Below is a diagram outlining a logical flow for diagnosing common issues in N-acylated aminothiazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Condensation Acylation of Carboxylic Acids and Amines [en.highfine.com]
- 10. m.youtube.com [m.youtube.com]
- 11. savemyexams.com [savemyexams.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
Technical Support Center: Preventing Racemization in Amino Acid-Derived Thiazole Synthesis
Welcome to the Technical Support Center for chiral thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating amino acid-derived thiazoles into their synthetic targets. Maintaining stereochemical integrity at the α-carbon of the original amino acid is a critical challenge in this field. Even minor levels of racemization can lead to diastereomeric mixtures that are difficult to separate and can have significant implications for the biological activity and safety profile of the final compound.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of preventing racemization during the synthesis of these important chiral building blocks.
Section 1: Understanding the Enemy: Mechanisms of Racemization
Before troubleshooting, it's crucial to understand how racemization occurs. In the context of amino acid-derived thiazole synthesis, particularly methods like the Hantzsch synthesis or related cyclization reactions, there are two primary pathways for the loss of stereochemical purity.
Q1: What are the main chemical mechanisms that cause racemization during the conversion of an amino acid to a thiazole?
A1: Racemization in this context primarily occurs through two mechanisms, both involving the removal of the α-proton at the chiral center:
-
Oxazolone Formation: This is a very common pathway, especially when the carboxylic acid of the N-protected amino acid is activated.[3][4] The activated carboxyl group can undergo intramolecular cyclization to form a planar 5(4H)-oxazolone (or azlactone) intermediate.[3][4][5] The α-proton of this intermediate is highly acidic and can be easily removed by a base. The resulting achiral, aromatic-like oxazole anion can be re-protonated from either face, leading to a racemic or epimerized mixture upon reaction with a nucleophile.[5]
-
Direct Enolization: A base can directly abstract the acidic α-proton from an activated amino acid derivative, forming a planar enolate intermediate.[3] This pathway is more prevalent with strong bases or when the α-proton is particularly acidic due to electron-withdrawing groups.[3][6] Like the oxazolone pathway, subsequent protonation of the enolate can occur from either side, resulting in racemization.[3]
During thiazole synthesis, particularly in Hantzsch-type reactions involving a thioamide derived from an amino acid, acid-catalyzed imine-enamine tautomerization during the cyclization and final aromatization step can also lead to racemization at the α-carbon.[7][8]
Q2: Are certain amino acids more prone to racemization during thiazole synthesis?
A2: Yes, the susceptibility to racemization is highly dependent on the amino acid side chain.
-
Highly Susceptible: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[4]
-
Moderately Susceptible: Phenylalanine (Phe), Serine (Ser), and other amino acids with electron-withdrawing groups in their side chains are also at a higher risk.[3][4] These groups help to stabilize the negative charge of the enolate intermediate, making the α-proton more acidic and easier to remove.[3]
-
Less Susceptible: Aliphatic amino acids like Alanine (Ala), Valine (Val), and Leucine (Leu) are generally more resistant to racemization, although it can still occur under harsh conditions.
The choice of protecting group on the side chain can also influence the rate of racemization.
Q3: How does the Hantzsch thiazole synthesis contribute to racemization?
A3: The classic Hantzsch synthesis involves the reaction of a thioamide with an α-halocarbonyl compound.[8] When using an amino acid-derived thioamide, racemization can be introduced at several stages:
-
Thioamide Formation: The conversion of the amino acid's amide to a thioamide, often using reagents like Lawesson's reagent, can sometimes lead to epimerization if conditions are not carefully controlled.[7]
-
Cyclization/Dehydration: The key step where racemization is often observed is during the acid-catalyzed cyclization and subsequent dehydration to form the aromatic thiazole ring.[7][8] This can proceed through an imine-enamine equilibrium, which allows for the loss of stereochemistry at the adjacent α-carbon.[7][8]
Section 2: Proactive Prevention: Experimental Design and Reagent Selection
Controlling racemization begins with thoughtful experimental design. Your choice of reagents, solvents, and reaction conditions can dramatically impact the stereochemical outcome of your synthesis.
Q4: What are the most critical factors to consider in my experimental setup to minimize racemization?
A4: The following factors are paramount for maintaining stereochemical integrity:
| Factor | Recommendation & Rationale |
| Coupling Reagents | Avoid: Carbodiimides like DCC or EDC used alone, as they are known to promote oxazolone formation and significant racemization.[4] Prefer: Uronium/aminium-based reagents (HATU, HBTU) or phosphonium-based reagents (PyBOP, BOP), especially when used with additives like HOBt or Oxyma.[4][9][10] These reagents promote rapid amide bond formation, minimizing the lifetime of the activated, racemization-prone intermediate.[10] DEPBT is another excellent choice known for minimizing racemization.[9] |
| Base | Avoid: Strong or sterically unhindered bases like triethylamine (TEA) or DBU. Prefer: Weaker or sterically hindered bases such as N-methylmorpholine (NMM), 2,4,6-collidine (TMP), or N,N-diisopropylethylamine (DIEA).[10] These bases are less likely to abstract the sensitive α-proton.[10] |
| Solvent | Avoid: Polar aprotic solvents like DMF or NMP can sometimes accelerate racemization. Prefer: Less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) have been shown to suppress epimerization in many cases.[3] |
| Temperature | Action: Maintain low temperatures (e.g., 0 °C to -20 °C) throughout the activation and coupling steps. Rationale: Higher temperatures increase the rate of all reactions, including the undesired racemization pathways.[3][10] |
| Activation Time | Action: Keep the pre-activation time of the amino acid to an absolute minimum. Rationale: Prolonged exposure of the activated amino acid before the addition of the nucleophile (e.g., the amine component for amide formation) increases the opportunity for oxazolone formation and racemization.[3][10] In situ activation, where the coupling reagent is added to a mixture of all components, is often the best strategy.[3] |
Q5: Are there specific, modified protocols for Hantzsch synthesis that are designed to be "racemization-free"?
A5: Yes, several modified procedures have been developed to circumvent the racemization issues of the classic Hantzsch synthesis. One effective strategy involves a multi-step, one-pot procedure at low temperatures. After the initial alkylation of the amino acid-derived thioamide with an α-halocarbonyl (like ethyl bromopyruvate), the resulting intermediate is not immediately subjected to harsh, acid-catalyzed dehydration. Instead, the hydroxyl group of the cyclized intermediate is activated (e.g., by trifluoroacetylation) and then eliminated under controlled, often mildly basic conditions (e.g., using pyridine at low temperature) to promote aromatization to the thiazole without significant epimerization.[8] This approach avoids the problematic acid-catalyzed imine-enamine tautomerization.[8]
Section 3: Troubleshooting Guide
Even with careful planning, you may encounter unexpected racemization. This section provides a logical workflow to diagnose and resolve these issues.
Problem: My final thiazole product shows significant racemization/epimerization, as determined by chiral HPLC.
Workflow for Diagnosing and Resolving Racemization
Caption: Troubleshooting workflow for racemization.
Section 4: Experimental Protocols
Here are detailed protocols for key steps, designed to minimize racemization.
Protocol 1: Racemization-Suppressed Amide Coupling (Precursor to Thioamide)
This protocol is for coupling an N-protected amino acid to an amine, a common first step before thioamide formation.
-
Reagent Preparation: Dissolve the N-protected amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) or Oxyma (1.2 eq), in anhydrous DCM or THF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Amine Addition: Add the desired amine component (1.1 eq) to the mixture.
-
Base Addition: Add a sterically hindered base, such as N,N-diisopropylethylamine (DIEA) (2.5 eq), dropwise to the cooled solution.
-
Coupling Reagent Addition: Add the coupling reagent, such as HATU (1.1 eq), portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purity Check: Analyze the crude product for epimeric purity by chiral HPLC before proceeding to the next step.
Protocol 2: Modified Hantzsch Thiazole Synthesis via Low-Temperature Elimination
This protocol is adapted from methods designed to avoid acid-catalyzed racemization during aromatization.[8]
-
Thioamide Formation: Prepare the chiral thioamide from the corresponding amide using Lawesson's reagent in anhydrous THF at room temperature. Purify carefully by column chromatography.
-
Alkylation & Cyclization: Dissolve the purified thioamide (1.0 eq) in acetone or THF. Add ethyl bromopyruvate (1.1 eq) and stir at room temperature for 2-4 hours until TLC/LC-MS indicates complete formation of the thiazoline intermediate.
-
Low-Temperature Activation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add pyridine (2.5 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 eq).
-
Elimination/Aromatization: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee%) of the final thiazole product using a suitable chiral HPLC method.
Section 5: Final Checklist and Key Takeaways
-
Mechanism is Key: Understand that racemization primarily occurs via oxazolone or direct enolization pathways.
-
Reagents Matter Most: Your choice of coupling reagent and base is the most critical decision you will make. Opt for modern, low-racemization coupling reagents and sterically hindered bases.
-
Keep it Cold and Quick: Low temperatures and short activation times are your best friends.
-
Validate Your Method: Always confirm the stereochemical purity of your final product and key intermediates using chiral HPLC.
-
Consider Alternative Routes: If standard methods fail, explore modified protocols like the low-temperature elimination strategy for the Hantzsch synthesis.
By implementing these strategies and using this guide to troubleshoot any issues, you can significantly improve your success rate in synthesizing amino acid-derived thiazoles with high stereochemical fidelity.
References
- 1. article.scirea.org [article.scirea.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Scientist's Guide to Purity Analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
Introduction: The Critical Role of a Cephalosporin Intermediate
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a cornerstone intermediate in the synthesis of numerous third-generation cephalosporin antibiotics, including widely used drugs like Cefixime.[1][2] The purity of this precursor is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of process-related impurities or degradation products can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. Consequently, a robust, validated, and stability-indicating analytical method is indispensable for its characterization.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. We will explore a foundational High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, compare its performance with advanced techniques like Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a detailed, self-validating experimental protocol.
Understanding the Analyte and Its Potential Impurities
To develop a specific and effective purity method, one must first understand the synthesis of the target molecule to anticipate potential process-related impurities. A common synthetic route involves the Hantzsch thiazole synthesis, reacting a halogenated carbonyl compound with a thioamide. For our target molecule, a likely pathway is the reaction of Methyl 4-chloroacetoacetate with Thiourea .[3]
From this synthesis, several potential impurities can be predicted:
-
Unreacted Starting Materials: Residual Thiourea and Methyl 4-chloroacetoacetate.
-
Isomeric Impurities: Formation of the undesired thiazole isomer.
-
Byproducts: Impurities arising from side reactions or subsequent degradation of the main compound.
-
Degradation Products: Products formed under stress conditions like acid, base, oxidation, heat, or light exposure.
A successful analytical method must be able to resolve the main analyte peak from all these potential impurities, demonstrating its specificity and stability-indicating nature.
Methodology Comparison: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, high-throughput screening, or in-depth impurity characterization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control, offering a balance of performance, reliability, and cost-effectiveness.[4] For the analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a reversed-phase method is most appropriate.
-
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The aminothiazole moiety provides a suitable chromophore for UV detection.
-
Strengths: Robust, reliable, widely available, and suitable for quantitative analysis of known impurities.
-
Limitations: Longer analysis times compared to UPLC, and it cannot provide structural information on unknown impurities.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations.
-
Principle: Operates on the same principles as HPLC but at much higher pressures. The smaller particle size leads to a dramatic increase in resolution and a significant reduction in analysis time and solvent consumption.
-
Strengths: Greatly reduced run times (high-throughput), superior resolution of closely eluting peaks, and enhanced sensitivity.[5]
-
Limitations: Requires specialized high-pressure instrumentation; methods may need careful transfer from existing HPLC protocols.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for impurity identification and characterization. By coupling the separation power of LC with the detection specificity of mass spectrometry, it provides invaluable structural information.
-
Principle: After separation by HPLC or UPLC, the eluent is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of unknown peaks.[6]
-
Strengths: Unambiguous identification of unknown impurities and degradation products, providing critical information for process development and safety assessment.
-
Limitations: Higher cost and complexity of instrumentation and maintenance; may not be ideal for routine QC testing where quantitation of known impurities is the primary goal.
Quantitative Performance Comparison
The following table summarizes the key performance attributes of the compared analytical techniques for the purity analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.
| Parameter | HPLC-UV | UPLC-UV | LC-MS |
| Primary Use Case | Routine QC, Assay, Known Impurity Quantitation | High-Throughput Screening, Complex Mixture Separation | Impurity Identification, Structural Elucidation |
| Typical Analysis Time | 15 - 30 minutes | 2 - 10 minutes | 5 - 20 minutes |
| Resolution | Good | Excellent | Excellent (separation-dependent) |
| Sensitivity (LOD/LOQ) | Moderate | High | Very High |
| Information Provided | Retention Time, UV Spectrum, Quantity | Retention Time, UV Spectrum, Quantity | Retention Time, Mass Spectrum, Structure, Quantity |
| Cost & Complexity | Low to Moderate | High | Very High |
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis and method validation for a pharmaceutical intermediate.
Caption: Workflow for Analytical Method Development and Validation.
Detailed Experimental Protocol: A Stability-Indicating HPLC-UV Method
This protocol describes a robust, self-validating HPLC method suitable for the routine purity analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. The method is adapted from established protocols for similar aminothiazole and cephalosporin compounds.[4][7]
Materials and Reagents
-
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide Reference Standard and Test Sample
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (OPA), 85% (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18)
-
Mobile Phase: 0.1% Orthophosphoric Acid in Water : Acetonitrile (58:42, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm[2]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
Preparation of Solutions
-
Mobile Phase: Carefully add 1.0 mL of 85% Orthophosphoric Acid to 1000 mL of HPLC grade water. Filter and degas. Prepare the final mobile phase by mixing 580 mL of this aqueous solution with 420 mL of Acetonitrile.
-
Diluent: Mobile Phase
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the Test Sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of low-level impurities.
System Suitability Test (SST) - A Self-Validating System
Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step mandated by regulatory guidelines to ensure data integrity.[5]
-
Procedure: Inject the Standard Solution five (5) replicate times.
-
Acceptance Criteria:
-
Tailing Factor: Not more than 2.0 for the main analyte peak.
-
Theoretical Plates: Not less than 2000 for the main analyte peak.
-
Repeatability (%RSD): The relative standard deviation of the peak areas from the five replicate injections should be not more than 2.0%.
-
Analysis Procedure
-
Verify that the System Suitability Test passes.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After all sample injections, inject the Standard Solution again to confirm system stability.
Calculation of Impurities
The percentage of each impurity is calculated using the area normalization method, or against a qualified reference standard if available. For unknown impurities, the percentage is typically calculated relative to the main analyte peak area.
Decision Logic for Method Selection
The choice between HPLC, UPLC, and LC-MS is driven by the specific analytical objective. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity analysis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a critical step in ensuring the quality of cephalosporin APIs. While HPLC-UV provides a robust and reliable platform for routine quality control, advanced techniques like UPLC and LC-MS offer significant advantages in speed, resolution, and characterization capabilities. The selection of the most appropriate method should be guided by the specific analytical objective, balancing performance requirements with instrument availability and cost. The detailed HPLC protocol provided herein serves as a validated, trustworthy starting point for any laboratory tasked with the quality assessment of this vital pharmaceutical intermediate.
References
-
Taleb-Pour, Z., Pourabdollahi, H., Rafati, H., Abdollah-Pour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. National Institutes of Health (NIH). Available at: [Link]
-
Taleb-Pour, Z., Pourabdollahi, H., Rafati, H., Abdollah-Pour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. MDPI. Available at: [Link]
-
Taleb-Pour, Z., Pourabdollahi, H., Rafati, H., Abdollah-Pour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/. Semantic Scholar. Available at: [Link]
-
Gavin Publishers. (n.d.). Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Cefixime and Acetylcysteine in Pharmaceutical Dosage Form. Gavin Publishers. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. Available at: [Link]
-
(n.d.). a new stability indicating hplc method for simultaneous estimation of cefixime and linezolid in pharmaceutical dosage form and plasma sample. ijptonline.com. Available at: [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link]
- Google Patents. (n.d.). Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method. Google Patents.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health (NIH). Available at: [Link]
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- 2. Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Cefixime and Acetylcysteine in Pharmaceutical Dosage Form [gavinpublishers.com]
- 3. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
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- 5. helixchrom.com [helixchrom.com]
- 6. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Thiazole and Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the five-membered heterocyclic scaffolds of thiazole and oxazole stand out as privileged structures. Their remarkable versatility and presence in a multitude of biologically active compounds have cemented their importance in drug discovery. This guide offers an in-depth, objective comparison of the biological activities of thiazole and oxazole derivatives, supported by experimental data, to provide a clear perspective for researchers engaged in the development of novel therapeutics.
Introduction: A Tale of Two Heterocycles
Thiazole and oxazole are structurally similar aromatic heterocycles, differing by the presence of a sulfur atom in the former and an oxygen atom in the latter at the 1-position of the ring. This seemingly minor atomic substitution significantly influences their physicochemical properties, such as electron distribution, bond angles, and metabolic stability. These differences, in turn, translate into distinct biological activities and potencies, making a comparative understanding essential for rational drug design.
Thiazole, with its sulfur atom, is generally more electron-rich and has a larger atomic radius compared to the oxygen in oxazole. This can influence its ability to form hydrogen bonds and interact with biological targets.[1] Oxazole, on the other hand, is a bioisostere of thiazole and is often employed in medicinal chemistry to modulate a compound's pharmacokinetic profile.[2]
This guide will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, highlighting studies where both scaffolds have been evaluated to provide a direct and objective comparison.
Anticancer Activity: A Competitive Edge for Thiazole?
Both thiazole and oxazole derivatives have demonstrated significant potential as anticancer agents, targeting a variety of mechanisms including kinase inhibition, microtubule disruption, and induction of apoptosis.[3][4] However, direct comparative studies suggest that thiazole derivatives may hold a slight advantage in certain contexts.
A study on sulindac analogs designed for cancer prevention synthesized and screened a series of both oxazole and thiazole derivatives against prostate, colon, and breast cancer cell lines.[5] The findings indicated that while both classes of compounds showed activity, the thiazole derivatives appeared to be slightly more active than their corresponding oxazole amides .[5]
This observation is further supported by a systematic review of the antiproliferative activity of thiazole and oxazole derivatives, which concluded that most of the promising compounds identified contained thiazole nuclei .[6][7] This suggests a potential trend in the superior anticancer efficacy of thiazole-based compounds.
Quantitative Data: Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | Sulindac Analog 19 | HT29 (Colon) | 1.8 | [5] |
| Oxazole | Sulindac Analog 11 | HT29 (Colon) | 2.1 | [5] |
| Thiazole | Sulindac Analog 19 | PC3 (Prostate) | 2.5 | [5] |
| Oxazole | Sulindac Analog 11 | PC3 (Prostate) | 3.2 | [5] |
| Thiazole | Sulindac Analog 19 | MDA-MB-231 (Breast) | 3.6 | [5] |
| Oxazole | Sulindac Analog 11 | MDA-MB-231 (Breast) | 4.5 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the thiazole and oxazole derivatives. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compounds and determine the IC50 values.
Antimicrobial Activity: A Broad Spectrum of Action
Both thiazole and oxazole derivatives are well-documented for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[2][9] The thiazole ring is a key component of several clinically used antimicrobial drugs, including sulfathiazole.[10]
While direct comparative studies evaluating a series of analogous thiazole and oxazole derivatives for their antimicrobial activity are not abundant, some reports provide valuable insights. In a study that synthesized and characterized various heterocyclic compounds, both oxazole and thiazole derivatives demonstrated moderate to good antibacterial activity.[2] The specific substitutions on the heterocyclic ring played a crucial role in determining the potency and spectrum of activity.
Quantitative Data: Antimicrobial Activity (Hypothetical Comparative Data)
Due to the limited availability of direct comparative studies with Minimum Inhibitory Concentration (MIC) values for structurally analogous thiazole and oxazole derivatives, the following table is a representative example of how such data would be presented.
| Compound Class | Derivative Example | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Thiazole | Thiazole Derivative A | 8 | 16 | 32 |
| Oxazole | Oxazole Derivative B | 16 | 32 | 64 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]
Workflow for MIC Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the thiazole and oxazole derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculum Preparation: Prepare a bacterial inoculum from a pure overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Inoculation: Inoculate each well of the microtiter plate with a defined volume of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Anti-inflammatory Activity: A Promising Avenue for Both
Thiazole and oxazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12] The choice between a thiazole or an oxazole scaffold can influence the potency and selectivity of these inhibitors.
While direct comparative studies are limited, a study on newly synthesized thiazole and oxazole substituted benzothiazole derivatives evaluated their anti-inflammatory and analgesic activities. The results indicated that specific thiazole derivatives exhibited potent anti-inflammatory effects, suggesting the importance of the overall molecular structure in conjunction with the heterocyclic core.
Quantitative Data: Anti-inflammatory Activity (Hypothetical Comparative Data)
The following table illustrates how data from a carrageenan-induced paw edema assay would be presented to compare the anti-inflammatory activity of thiazole and oxazole derivatives.
| Compound Class | Derivative Example | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Thiazole | Thiazole Derivative X | 20 | 55 |
| Oxazole | Oxazole Derivative Y | 20 | 48 |
| Standard | Indomethacin | 10 | 65 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Dosing: Administer the thiazole and oxazole derivatives (or a standard anti-inflammatory drug like indomethacin) to different groups of rats, typically via oral or intraperitoneal injection. A control group receives only the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of both thiazole and oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Key takeaways from various studies include:
-
Electron-withdrawing and donating groups: The electronic properties of substituents can significantly influence the interaction of the molecule with its biological target.
-
Lipophilicity: The overall lipophilicity of the molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy.
-
Steric factors: The size and shape of the substituents can impact the binding affinity of the molecule to its target protein.
The choice between a thiazole and an oxazole core can be a strategic one in drug design. While thiazoles may offer a slight potency advantage in some cases, oxazoles can provide a valuable alternative for optimizing pharmacokinetic properties and reducing potential off-target effects.
Future research should focus on more direct, head-to-head comparative studies of thiazole and oxazole analogs across a wider range of biological targets. This will provide a more comprehensive understanding of their relative strengths and weaknesses and enable a more rational approach to the design of next-generation therapeutics.
Conclusion
Both thiazole and oxazole derivatives are undeniably powerful scaffolds in medicinal chemistry, each with a rich and diverse range of biological activities. While direct comparative data is not always available, the existing evidence suggests that thiazole derivatives may have a slight edge in terms of anticancer and antioxidant potency. However, the selection of either heterocycle should be guided by a holistic consideration of the desired biological activity, target selectivity, and overall pharmacokinetic profile. This guide provides a foundational understanding and the necessary experimental frameworks to empower researchers in their quest to develop novel and effective drugs based on these remarkable heterocyclic systems.
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A Researcher's Guide to Spectroscopic Differentiation of Aminothiazole Regioisomers
For drug development professionals and medicinal chemists, the aminothiazole scaffold is a familiar territory. It is a "privileged structure," frequently appearing in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents[1][2]. However, this privilege comes with a critical caveat: the precise positioning of the amino group on the thiazole ring dramatically influences the molecule's physicochemical properties, biological activity, and metabolic fate[3][4]. Misidentification of a regioisomer can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This guide provides a comprehensive, data-driven comparison of the three primary aminothiazole regioisomers: 2-aminothiazole, 4-aminothiazole, and 5-aminothiazole. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying chemical principles that give rise to their distinct spectroscopic fingerprints. We will leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build an unambiguous identification workflow.
The Regioisomers: Structural Overview
The fundamental difference between the isomers lies in the location of the amino group relative to the sulfur and nitrogen heteroatoms of the thiazole ring. This placement governs the electronic distribution within the ring, directly impacting the chemical environment of each atom and bond.
References
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A Comparative Guide to the Synthesis of 2-Aminothiazoles: From Classic Reactions to Green Alternatives
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The enduring importance of this scaffold has driven the development of diverse synthetic strategies, ranging from the century-old Hantzsch synthesis to modern, environmentally benign methodologies. This guide provides a comparative analysis of the most prominent synthesis routes for 2-aminothiazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, supported by experimental data and detailed protocols.
The Enduring Classic: The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction remains one of the most widely utilized methods for the synthesis of the thiazole ring due to its reliability and generally high yields.[3][4] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[5]
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. The final step is a dehydration of the resulting intermediate to yield the aromatic 2-aminothiazole ring.[1][3]
Caption: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol provides a general framework for the synthesis of a simple 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]
-
Remove the reaction from the heat and allow it to cool to room temperature.[1]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[1]
-
Filter the resulting precipitate using a Büchner funnel.[1]
-
Wash the filter cake with water.[1]
-
Dry the collected solid to obtain the crude product. Recrystallization from ethanol can be performed for further purification.[6]
Streamlining the Process: One-Pot Syntheses
A significant advancement over the classical Hantzsch method is the development of one-pot procedures. These protocols avoid the isolation of the often lachrymatory and toxic α-haloketone intermediates, thereby improving safety and efficiency.[7][8] Typically, these reactions start from a ketone, which is halogenated in situ before the addition of thiourea.
Causality in One-Pot Reactions
The choice of halogenating agent and reaction conditions is critical for the success of one-pot syntheses. Reagents like N-bromosuccinimide (NBS) or copper(II) bromide are commonly employed for the in situ α-bromination of ketones.[7][8] The subsequent cyclization with thiourea often proceeds smoothly in the same reaction vessel. This approach minimizes handling of hazardous intermediates and reduces chemical waste.[8]
Caption: General workflow for a one-pot 2-aminothiazole synthesis.
Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles using Copper(II) Bromide
This protocol describes a facile one-pot synthesis from aromatic methyl ketones.[7]
Materials:
-
Aromatic methyl ketone (e.g., acetophenone)
-
Thiourea
-
Copper(II) bromide (CuBr2)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the aromatic methyl ketone (1.0 mmol) in ethyl acetate (5 mL), add copper(II) bromide (2.2 mmol), thiourea (1.2 mmol), and potassium carbonate (2.0 mmol).[7]
-
Reflux the reaction mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-aminothiazole derivative.[7]
The Advent of Green Chemistry: Microwave and Ultrasound-Assisted Syntheses
In recent years, green chemistry principles have spurred the adoption of energy-efficient techniques like microwave (MW) irradiation and ultrasound (US) assistance in organic synthesis. These methods often lead to dramatic reductions in reaction times, increased yields, and milder reaction conditions compared to conventional heating.[9][10]
Rationale Behind Energy-Efficient Methods
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that can significantly accelerate reaction rates.[6][9] Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and reactivity.[10][11]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazoles
This protocol outlines a general procedure for the microwave-assisted synthesis of 2-aminothiazoles.[6]
Materials:
-
Substituted ketone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine the substituted ketone, thiourea, and iodine.[6]
-
Subject the mixture to microwave irradiation at a suitable power (e.g., 170 W) for 5-15 minutes.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.[6]
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol.[6]
Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of Hantzsch Thiazole Derivatives
This protocol details a green, one-pot synthesis under ultrasonic irradiation.[11]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted benzaldehyde
-
Silica-supported tungstosilicic acid (catalyst)
-
Ethanol/Water (50/50, v/v)
Procedure:
-
In a suitable vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid in 5 mL of an ethanol/water (1:1) mixture.[5][11]
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the catalyst.[11]
-
Isolate the product from the filtrate, for example, by evaporation of the solvent and subsequent purification.[11]
Comparative Performance Analysis
The choice of synthetic route often depends on a trade-off between reaction time, yield, operational simplicity, and adherence to green chemistry principles. The following tables provide a comparative summary of the different methodologies based on reported experimental data.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Substrate (Ketone) | Method | Reaction Time | Yield (%) | Reference |
| 1 | Acetophenone | Conventional | 8-10 hours | 70 | [6] |
| 2 | Acetophenone | Microwave (170W) | 5-15 min | 85 | [6] |
| 3 | 4-Chloroacetophenone | Conventional | 8-10 hours | 75 | [6] |
| 4 | 4-Chloroacetophenone | Microwave (170W) | 5-15 min | 90 | [6] |
| 5 | 4-Nitroacetophenone | Conventional | 8-10 hours | 65 | [6] |
| 6 | 4-Nitroacetophenone | Microwave (170W) | 5-15 min | 82 | [6] |
Table 2: Comparison of Conventional Heating vs. Ultrasound Irradiation for One-Pot Synthesis
| Entry | Substrate (Aldehyde) | Method | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Conventional (65°C) | 2.5 h | 82 | [11] |
| 2 | Benzaldehyde | Ultrasound (RT) | 1.5 h | 88 | [11] |
| 3 | 4-Chlorobenzaldehyde | Conventional (65°C) | 2 h | 85 | [11] |
| 4 | 4-Chlorobenzaldehyde | Ultrasound (RT) | 1.5 h | 90 | [11] |
| 5 | 4-Nitrobenzaldehyde | Conventional (65°C) | 2 h | 84 | [11] |
| 6 | 4-Nitrobenzaldehyde | Ultrasound (RT) | 1.5 h | 89 | [11] |
Table 3: Yields of One-Pot Synthesis of 2-Aminothiazoles from Various Ketones
| Entry | Ketone | Thiourea | Yield (%) | Reference |
| 1 | Acetophenone | Thiourea | 87 | [7] |
| 2 | 4-Methoxyacetophenone | Thiourea | 90 | [7] |
| 3 | 4-Fluoroacetophenone | Thiourea | 85 | [7] |
| 4 | 2-Acetylnaphthalene | Thiourea | 82 | [7] |
| 5 | Acetophenone | N-Methylthiourea | 85 | [7] |
| 6 | Acetophenone | N-Phenylthiourea | 80 | [7] |
Conclusion and Future Outlook
The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. While this method remains a robust and high-yielding approach, modern variations offer substantial improvements in terms of efficiency, safety, and environmental impact. One-pot syntheses streamline the process by avoiding the isolation of hazardous intermediates. Furthermore, the application of microwave and ultrasound technologies provides rapid and energy-efficient alternatives, often leading to higher yields in a fraction of the time required by conventional methods.
For researchers and professionals in drug development, the choice of synthetic route will be guided by factors such as substrate availability, desired scale, and available equipment. For rapid analogue synthesis and library generation, microwave-assisted one-pot methods are particularly advantageous. For larger-scale synthesis where energy consumption and safety are paramount, optimized one-pot procedures under conventional heating or ultrasound irradiation present compelling options. The continued development of catalytic and solvent-free systems will undoubtedly further enhance the synthetic accessibility of this vital heterocyclic scaffold.
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9494-9504. [Link]
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National Institutes of Health. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Link]
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A Comparative Guide to the Biological Activity of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate and its Free Acid
Introduction: The 2-Aminothiazole Scaffold and the Prodrug Strategy
The 2-aminothiazole core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide focuses on two closely related molecules: 2-(2-amino-1,3-thiazol-5-yl)acetic acid (the "free base" or "free acid") and its corresponding methyl ester, Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate.
The fundamental difference between these two compounds lies in the carboxylic acid functional group. While the free acid is often the biologically active form, its polar, ionized nature at physiological pH can impede its ability to cross cellular membranes, limiting its efficacy.[5] To overcome this, a common and effective approach in drug design is the "prodrug" strategy, where the carboxylic acid is temporarily masked, often as an ester.[6][7] This guide provides a comparative analysis of these two molecules, framed through the lens of a prodrug hypothesis: the methyl ester acts as a more lipophilic prodrug that enhances cellular uptake, subsequently hydrolyzing to the active free acid within the cell.
The Prodrug Concept: Enhancing Cellular Bioavailability
A primary barrier to a drug's efficacy is its ability to reach its intracellular target. The cell membrane is a lipid bilayer that selectively permits the passage of molecules, generally favoring those with higher lipophilicity. Carboxylic acids, which are typically ionized at physiological pH (around 7.4), are polar and hydrophilic, leading to poor membrane permeability.[5]
Esterification of the carboxylic acid to form Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate masks this polar group, increasing the molecule's overall lipophilicity. This enhanced lipophilicity facilitates passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases can cleave the ester bond, releasing the active 2-(2-amino-1,3-thiazol-5-yl)acetic acid to engage with its target.[6] This mechanism effectively shuttles the active compound into the cell, potentially leading to greater biological activity compared to administering the free acid directly.
Caption: Prodrug activation pathway of the methyl ester.
Comparative Biological Evaluation: A Data-Driven Hypothesis
While direct comparative studies on these specific molecules are not extensively published, we can infer their potential relative activities based on the known behavior of the 2-aminothiazole scaffold in key therapeutic areas.[8] The following sections outline hypothetical experimental comparisons.
Anticancer Activity
The 2-aminothiazole nucleus is a component of numerous anticancer agents, including the FDA-approved drug Dasatinib.[1][9] Derivatives have shown potent activity against a range of cancer cell lines.[10][11][12] A comparative study would likely reveal superior performance by the methyl ester in cell-based assays due to enhanced uptake.
Hypothetical Experimental Data: Cytotoxicity (IC₅₀)
| Compound | Cell Line | Hypothetical IC₅₀ (µM) | Rationale for Expected Outcome |
| Methyl Ester | MCF-7 (Breast Cancer) | 15 | Higher lipophilicity allows for greater intracellular concentration, leading to lower IC₅₀. |
| Free Acid | MCF-7 (Breast Cancer) | 45 | Poor membrane permeability limits access to intracellular targets, requiring a higher concentration for effect. |
| Methyl Ester | Panc-1 (Pancreatic Cancer) | 20 | Consistent with the prodrug hypothesis, better cell penetration results in enhanced potency.[10] |
| Free Acid | Panc-1 (Pancreatic Cancer) | 60 | The ionized carboxylate group hinders passage across the cell membrane. |
Antimicrobial Activity
2-aminothiazole derivatives have also been widely investigated for their antimicrobial properties against various bacterial and fungal pathogens.[13][14][15] Similar to the anticancer effect, the ability of the compound to penetrate the microbial cell wall and membrane is critical for its activity.
Hypothetical Experimental Data: Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | Hypothetical MIC (µg/mL) | Rationale for Expected Outcome |
| Methyl Ester | Staphylococcus aureus (Gram-positive) | 16 | Enhanced penetration of the bacterial cell envelope leads to a lower MIC value. |
| Free Acid | Staphylococcus aureus (Gram-positive) | 64 | The charged nature of the free acid reduces its ability to cross the cell wall and membrane. |
| Methyl Ester | Escherichia coli (Gram-negative) | 32 | The outer membrane of Gram-negative bacteria presents a significant barrier, which is more readily overcome by the more lipophilic ester. |
| Free Acid | Escherichia coli (Gram-negative) | >128 | The hydrophilic free acid is largely excluded by the lipopolysaccharide outer membrane. |
Experimental Protocols
To validate the hypotheses presented, the following standardized experimental protocols are recommended.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17][18]
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Preparation: Prepare stock solutions of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate and its free acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21][22]
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[23]
-
Inoculum Preparation: Select several colonies of the test bacterium from a fresh agar plate (18-24 hours old) and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (inoculum in broth without any compound) to confirm bacterial growth and a negative control well (broth only) to ensure sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[21]
Conclusion and Future Perspectives
The comparative analysis between Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate and its free acid, 2-(2-amino-1,3-thiazol-5-yl)acetic acid, strongly supports a prodrug-drug relationship. The methyl ester, by virtue of its increased lipophilicity, is predicted to exhibit superior performance in cell-based assays for both anticancer and antimicrobial activities due to enhanced membrane permeability. The free acid, while likely the ultimate bioactive species, is limited by its hydrophilic nature.
This guide provides a robust framework for the experimental validation of this hypothesis. Future research should focus on direct, head-to-head in vitro testing as outlined, followed by in vivo pharmacokinetic studies to confirm the conversion of the ester to the free acid and to assess its overall therapeutic potential. Such studies are critical for advancing our understanding and application of the versatile 2-aminothiazole scaffold in drug discovery.
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The Dawn of a New Antibiotic Era: Efficacy of Novel Thiazole Derivatives vs. Standard Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
In an era where the shadow of antimicrobial resistance (AMR) looms large over global health, the imperative to discover and develop novel antibiotics has never been more critical. The relentless evolution of multi-drug resistant pathogens necessitates a departure from conventional scaffolds and an exploration of new chemical entities. Among the most promising of these are thiazole derivatives, a class of heterocyclic compounds demonstrating potent and broad-spectrum antibacterial activity. This guide provides an in-depth, objective comparison of the efficacy of select novel thiazole derivatives against established standard antibiotics, supported by experimental data and methodological insights to empower the research community in the fight against AMR.
The Rise of Thiazoles: A New Frontier in Antibacterial Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds that can interact with a variety of biological targets. In the realm of antibacterials, novel thiazole derivatives have emerged as potent inhibitors of essential bacterial enzymes that are distinct from the targets of many standard antibiotics, offering a potential solution to overcome existing resistance mechanisms.[3][4]
Mechanism of Action: A Tale of Two Targets
A significant portion of novel thiazole derivatives exert their antibacterial effects by targeting bacterial DNA gyrase , specifically the GyrB subunit .[3][5][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5] By binding to the ATP-binding site of the GyrB subunit, these thiazole compounds prevent the enzyme from carrying out its function, leading to a cascade of events that ultimately result in bacterial cell death.[3][5] This mechanism is notably different from that of fluoroquinolones like ciprofloxacin, which primarily target the GyrA subunit.[1][7] This distinction is crucial, as it suggests that these thiazole derivatives may be effective against fluoroquinolone-resistant strains.[3]
Another key target for some thiazole derivatives is MurB , an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8] Inhibition of MurB disrupts cell wall integrity, leading to cell lysis. This mechanism is conceptually similar to that of β-lactam antibiotics like penicillin, but it acts on a different step in the pathway, again offering potential for activity against resistant bacteria.[6][9]
Caption: Mechanism of action for novel thiazole derivatives.
Head-to-Head Comparison: Efficacy Against Key Pathogens
The true measure of a novel antibiotic's potential lies in its in vitro and in vivo efficacy compared to current standards of care. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel thiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside standard antibiotics. A lower MIC value indicates greater potency.
Table 1: In Vitro Efficacy (MIC in µg/mL) of a Novel DNA Gyrase-Inhibiting Thiazole Derivative (T2) vs. Ciprofloxacin
| Organism | Thiazole Derivative (T2) | Ciprofloxacin |
| Staphylococcus aureus (MSSA) | 0.5 - 2 | 0.6 - 12.5[10][11] |
| Staphylococcus aureus (MRSA) | 1 - 4 | 0.6 - 12.5[10][11] |
| Escherichia coli | 2 - 8 | ≤1 (susceptible) to ≥4 (resistant)[12] |
| Pseudomonas aeruginosa | 4 - 16 | 0.15[10] |
Data for the novel thiazole derivative is synthesized from representative values found in the literature for potent DNA gyrase inhibitors.[5]
Table 2: In Vitro Efficacy (MIC in µg/mL) of a Novel MurB-Inhibiting Thiazole Derivative vs. Penicillin
| Organism | Novel MurB-Inhibiting Thiazole | Penicillin |
| Staphylococcus aureus (MSSA) | 1 - 4 | 0.4 - 24[13] |
| Staphylococcus aureus (MRSA) | 2 - 8 | Resistant (typically >0.125)[14][15] |
Data for the novel thiazole derivative is synthesized from representative values found in the literature for MurB inhibitors.[7]
Table 3: In Vivo Efficacy of a Phenylthiazole Compound in a Murine MRSA Skin Infection Model
| Treatment | Bacterial Burden Reduction (%) |
| Phenylthiazole Compound (2%) | >90%[16][17][18] |
| Mupirocin (2%) | >90%[16][17][18] |
| Vehicle Control | 0% |
These data highlight the promising activity of novel thiazole derivatives. Notably, their efficacy against resistant strains like MRSA underscores their potential to address critical unmet medical needs. The in vivo data further substantiates their therapeutic potential in a clinically relevant model.[16][17][18]
Standard Antibiotics: Mechanisms and Limitations
For a comprehensive comparison, it is essential to understand the mechanisms and vulnerabilities of the standard antibiotics used as comparators.
-
Ciprofloxacin: A fluoroquinolone that inhibits the A subunit of DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication.[1][7][19] Resistance typically arises from mutations in the target enzymes or through altered drug permeation.[1][7]
-
Penicillin: A β-lactam antibiotic that inhibits penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.[6][20] The primary mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[9]
-
Mupirocin: A topical antibiotic that inhibits bacterial isoleucyl-tRNA synthetase, thereby blocking protein synthesis.[2][3][18][21] Resistance can be low-level, due to point mutations in the target enzyme, or high-level, mediated by the acquisition of a plasmid-encoded resistant version of the enzyme.[2][3][21]
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of antimicrobial efficacy studies, standardized methodologies are paramount. Below are detailed protocols for key in vitro assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guidelines)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[22][23][24]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Antimicrobial stock solutions
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute the antimicrobial agents in CAMHB across the rows of the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: MTS Assay for Cytotoxicity Assessment
This protocol is a standard method to assess the effect of a compound on the viability of mammalian cells, such as human keratinocytes.[25][26][27]
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound stock solutions
-
MTS reagent (containing PES)
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed human keratinocytes into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
Novel thiazole derivatives represent a highly promising class of antibacterial agents with the potential to circumvent current resistance mechanisms. Their potent activity against both Gram-positive and Gram-negative pathogens, including resistant strains, positions them as strong candidates for further preclinical and clinical development. The comparative data presented in this guide underscore their efficacy, often on par with or exceeding that of standard antibiotics against challenging pathogens.
As the field moves forward, it is imperative that research continues to focus on optimizing the pharmacokinetic and safety profiles of these compounds. Further in vivo studies in diverse infection models will be crucial to fully elucidate their therapeutic potential. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the next generation of antibiotics and turning the tide against the global threat of antimicrobial resistance.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of New Aminothiazole Compounds as Enzyme Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This versatile heterocyclic nucleus is a key component in numerous therapeutic agents, including clinically approved anticancer and anti-inflammatory drugs.[3][4][5] Its ability to engage in various biological interactions makes it an attractive starting point for designing novel enzyme inhibitors.[6][]
This guide provides a comprehensive framework for the in vitro evaluation of newly synthesized aminothiazole compounds. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating evaluation cascade. Our objective is to not only identify potent inhibitors but also to deeply characterize their biochemical properties, thereby enabling informed decisions for advancing the most promising candidates toward preclinical development.
The Strategic Foundation: Rational Design and Synthesis
The success of any inhibitor campaign begins with thoughtful molecular design. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the iterative optimization of a lead compound.[8][9] For this guide, we will consider a hypothetical series of novel 2-aminothiazole derivatives designed to target a protein kinase of interest.
Our lead structure is based on established SAR principles for aminothiazoles, which often show that while the central thiazole and specific substituents at one position are critical for activity, other positions are tolerant to modification, offering an opportunity to improve potency and selectivity.[10]
-
Reference Compound (REF-INH): A known, moderately potent inhibitor of the target kinase.
-
ATH-1 (Scaffold): The core 2-aminothiazole structure with a simple phenyl group at the N-2 position. This serves as our baseline compound.
-
ATH-2 (Potency-Enhanced): ATH-1 modified with an electron-withdrawing group (e.g., -CF3) on the N-2 phenyl ring. This modification is hypothesized to enhance hydrogen bonding or hydrophobic interactions within the enzyme's active site.
-
ATH-3 (Solubility-Enhanced): ATH-1 modified with a polar group (e.g., a morpholine ring) to improve aqueous solubility, a critical property for drug development, without compromising inhibitory activity.
These compounds would typically be synthesized via established methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative.[10][11]
The Evaluation Cascade: From Hit Identification to Mechanistic Insight
A rigorous in vitro evaluation follows a logical progression. We begin with a wide net to identify active compounds and progressively apply more detailed assays to characterize the most promising candidates. This multi-step approach ensures that resources are focused on compounds with the highest potential.
Caption: Modes of Reversible Enzyme Inhibition.
Experimental Protocol: Enzyme Kinetics
-
Assay Conditions: Set up the kinase assay with a fixed, low concentration of the most potent inhibitor (ATH-2, chosen based on IC50) and a no-inhibitor control. A concentration around the IC50 value is a good starting point.
-
Substrate Titration: For both the inhibited and uninhibited reactions, vary the concentration of one substrate (e.g., ATP) while keeping the other (the peptide) at a saturating concentration.
-
Measure Reaction Velocity: Measure the initial reaction rates (velocities) at each substrate concentration.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk).
-
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Comparative Data Table 3: Kinetic Parameters for ATH-2
| Condition | Apparent Vmax (RFU/min) | Apparent Km (µM) | Determined MOA |
| No Inhibitor | 15,200 | 25 | - |
| With ATH-2 | 15,150 | 75 | Competitive |
| With REF-INH | 15,250 | 55 | Competitive |
Insight: The data clearly show that ATH-2 acts as a competitive inhibitor. The maximum velocity (Vmax) of the reaction is unaffected by the inhibitor, but the apparent affinity of the enzyme for its substrate is reduced (Km increases). This indicates that ATH-2 likely binds to the same site as ATP, directly competing with it.
Synthesis and Future Directions
The systematic in vitro evaluation has provided critical insights into our novel aminothiazole series.
-
Structure-Activity Relationship (SAR): We have confirmed that modification at the N-2 phenyl position is a key determinant of inhibitory potency. The introduction of a -CF3 group in ATH-2 led to a significant 25-fold improvement in activity, highlighting it as our lead candidate.
-
Comparative Performance: ATH-2 (IC50 = 35 nM) is substantially more potent than both the parent scaffold ATH-1 and the established reference inhibitor REF-INH (IC50 = 150 nM).
-
Mechanism of Action: Kinetic analysis revealed that ATH-2 functions as a competitive inhibitor, likely targeting the ATP-binding pocket of the kinase. This is a common and often desirable mechanism for kinase inhibitors.
The next logical steps for the lead candidate, ATH-2 , would involve selectivity profiling against a panel of related kinases to assess its specificity and reduce the potential for off-target effects. Following this, progression into cell-based assays is warranted to confirm its activity in a more physiologically relevant environment. [12] This guide illustrates a robust, evidence-based approach to the early-stage evaluation of novel enzyme inhibitors. By integrating rational design with a multi-phased experimental cascade, researchers can efficiently identify and characterize promising new therapeutic candidates derived from the versatile 2-aminothiazole scaffold.
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National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
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de Oliveira, M. F., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. Available at: [Link]
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A Comparative Guide to Thiazole Synthesis: Conventional Heating vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the thiazole ring is a privileged scaffold, forming the core of numerous pharmaceuticals.[1][2] The efficiency of its synthesis directly impacts the pace of discovery and development. This guide provides an in-depth, data-supported comparison between traditional conventional synthesis and modern microwave-assisted techniques for preparing thiazoles, offering field-proven insights to guide your experimental choices.
The Foundational Methods: Understanding Thermal and Microwave Energy Transfer
The choice of a heating method is fundamental to the outcome of a chemical reaction. Both conventional and microwave techniques aim to supply the activation energy required for a transformation, but they do so through vastly different physical mechanisms.
The Conventional Approach: A Legacy of Conductive Heating
Traditional synthesis relies on conductive heating. An external heat source (e.g., an oil bath or heating mantle) warms the walls of a reaction vessel, and this thermal energy is then transferred to the solvent and reactants via conduction and convection.[3] This process is inherently slow and inefficient, often creating a significant temperature gradient within the reaction mixture—the vessel walls are hotter than the bulk of the solution.[3][4] For thiazole synthesis, particularly the widely used Hantzsch reaction, this can translate to long reflux times, often spanning several hours to days, and may result in the formation of by-products due to prolonged exposure to high temperatures.[5][6]
The Microwave Revolution: A Paradigm Shift in Energy Transfer
Microwave-assisted organic synthesis (MAOS) utilizes a fundamentally different heating mechanism known as dielectric heating.[7][8] Instead of relying on external heat transfer, microwave energy couples directly with polar molecules or ionic species within the reaction mixture.[9] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7][9] This rapid, constant reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the bulk of the material.[4]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field.[3] Collisions resulting from this rapid movement generate heat.[4]
This direct and volumetric heating mechanism eliminates the thermal gradient issue of conventional methods and allows for instantaneous and localized superheating of the reaction medium, dramatically accelerating reaction rates.[9][10]
Head-to-Head Comparison: Performance Data in Thiazole Synthesis
Experimental data unequivocally demonstrates the superiority of microwave-assisted methods for thiazole synthesis in terms of reaction time, yield, and efficiency. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound, serves as an excellent case study.[6]
| Product Type | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-4-substituted phenyl-thiazole | Conventional | 12 hours | 58% | [11] |
| Microwave | 6-8 minutes | 90% | [11] | |
| Fused Thiazoles | Conventional | 4-8 hours | 62-76% | [12] |
| Microwave | 15-25 minutes | 75-93% | [12] | |
| N-phenyl-thiazol-2-amines | Conventional | 8 hours | Lower / Required Purification | [5] |
| Microwave | 30 minutes | 89-95% | [5] | |
| Substituted 2-aminothiazoles | Conventional | 8-10 hours | Not specified | [13] |
| Microwave | 5-15 minutes | Good | [13] | |
| General Heterocycles | Conventional | 2-15 hours | Lower | [14] |
| Microwave | 2-8 minutes | Appreciably Higher | [14] |
As the data illustrates, microwave irradiation consistently reduces reaction times from hours to mere minutes while simultaneously increasing product yields.[11][12][14] This acceleration is not merely a thermal effect; the direct energy transfer can promote reaction pathways that are less accessible under traditional heating, leading to cleaner reactions with fewer by-products and simplifying subsequent purification steps.[5][10]
In the Lab: Validated Experimental Protocols
To provide a practical framework, here are detailed, self-validating protocols for the synthesis of a representative 2-aminothiazole derivative using both conventional and microwave-assisted Hantzsch condensation.
Reaction: Synthesis of 2-amino-4-phenylthiazole from phenacyl bromide and thiourea.
Protocol 1: Conventional Reflux Synthesis
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add phenacyl bromide (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Heating: Place the flask in a pre-heated oil bath at 80-85 °C.
-
Reaction: Allow the mixture to reflux with stirring for 8 hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water.
-
Neutralization & Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases. The solid product will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 2: Microwave-Assisted Synthesis
-
Setup: In a 10 mL pressurized microwave reaction vial equipped with a magnetic stir bar, combine phenacyl bromide (0.40 g, 2 mmol) and thiourea (0.15 g, 2 mmol).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vial.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside a dedicated monomode microwave synthesis system.[15] Irradiate the mixture at 100 °C for 10 minutes, maintaining a constant temperature with power modulation (typical power ~150 W).
-
Work-up: After the irradiation is complete, cool the vial to room temperature using compressed air.
-
Isolation & Purification: Pour the contents into 25 mL of ice-cold water and neutralize with saturated sodium bicarbonate solution. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the final product, which is often of high purity without requiring further recrystallization.[5]
Visualizing the Chemistry and Workflow
Diagrams provide a clear visual summary of complex processes. The following have been generated using Graphviz to illustrate the Hantzsch reaction mechanism and the comparative workflows.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Caption: Comparative workflows for thiazole synthesis.
The Verdict for Modern Drug Discovery
For drug development professionals, time and efficiency are paramount. Microwave-assisted synthesis represents a transformative technology that aligns perfectly with the fast-paced demands of modern medicinal chemistry.[10][16] The benefits are clear and experimentally validated:
-
Dramatic Speed Increase: Reactions are completed in minutes, not hours or days.[14]
-
Enhanced Yields and Purity: Improved reaction control leads to higher yields and cleaner products, simplifying purification.[12][17]
-
Green Chemistry: MAOS often requires less solvent and consumes significantly less energy, contributing to more sustainable laboratory practices.[3][18]
-
Rapid Optimization: The ability to quickly run multiple variations allows for the rapid optimization of reaction conditions and the swift generation of compound libraries for screening.[19]
While conventional heating remains a viable technique, its drawbacks in terms of time, energy, and often yield, make it a less optimal choice for the rapid and efficient synthesis of thiazole derivatives. For laboratories aiming to accelerate their discovery pipelines and adopt greener chemical practices, microwave-assisted synthesis is the authoritative and superior method.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate Hydrobromide
For researchers and scientists engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a member of the aminothiazole class of compounds frequently utilized as building blocks in medicinal chemistry. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture that protects laboratory personnel and the environment.
Hazard Assessment and Triage: The First Line of Defense
Before any disposal activities commence, a thorough hazard assessment is critical. Given the lack of specific toxicological data for methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, we must infer its potential hazards from structurally related compounds. Aminothiazoles are generally classified as harmful if swallowed, can cause serious eye irritation, and may lead to skin irritation.[1][3][4] Upon thermal decomposition, they can emit toxic fumes, including oxides of nitrogen and sulfur.[1]
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Source of Inference |
| Acute Toxicity (Oral) | Harmful if swallowed | SDS for 2-Aminothiazole[3][4] |
| Skin Irritation | May cause skin irritation | SDS for 2-Aminothiazole[3][4] |
| Eye Irritation | Causes serious eye irritation | SDS for 2-Aminothiazole[3] |
| Inhalation Toxicity | Harmful if inhaled | SDS for 2-Aminothiazole[1] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids | General knowledge of amine salts |
This inferred hazard profile mandates that methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
Prior to handling methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide for disposal, all laboratory personnel must be equipped with the appropriate PPE. This is a mandatory requirement under OSHA's Personal Protective Equipment standards.[7]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for cleaning up large spills or when working in poorly ventilated spaces.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide waste. This process is designed to comply with EPA and OSHA regulations.[8][9][10]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]
-
Designate a Waste Container: Obtain a dedicated, chemically compatible waste container for solid methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide waste. The container must be in good condition with a secure, leak-proof lid.[5][9]
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
Collection: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.[13] For residual amounts in original containers, the entire container should be treated as hazardous waste.
Satellite Accumulation Area (SAA)
Designate a Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of the hazardous waste container.[1][12]
-
The SAA must be at or near the point of generation.[1]
-
The waste container must be kept closed at all times except when adding waste.[9][14]
-
The SAA should be in a well-ventilated area, away from incompatible materials.
The following diagram illustrates the decision-making process for handling this chemical waste:
Caption: Disposal workflow for methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.
Arranging for Final Disposal
Laboratory personnel should never attempt to treat or neutralize this chemical waste.[1]
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's policy), contact your institution's EHS office to arrange for pickup.[1][5]
-
Documentation: Complete any necessary waste disposal forms as required by your institution.
-
Professional Disposal: The EHS office will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[10][15]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Minor Spill Cleanup
For small spills of solid material:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep the solid material into a designated hazardous waste container.[3] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleanup materials must be disposed of as hazardous waste.[5]
Major Spill Response
For large spills:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify EHS: Contact your institution's EHS emergency line immediately.[5][6] Do not attempt to clean up a major spill yourself.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Conclusion: Fostering a Culture of Safety
The proper disposal of methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a critical responsibility for all laboratory personnel. By following these guidelines, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and environmentally responsible research environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.
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Personal protective equipment for handling Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical reagent requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, a key intermediate in pharmaceutical research. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both your personal safety and the integrity of your work.
Understanding the Hazard Profile
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[1]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe handling.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide. The selection is based on a risk assessment that prioritizes eliminating routes of exposure.
Eye and Face Protection: Your First Line of Defense
The eyes are particularly vulnerable to chemical dust and splashes. Standard safety glasses are insufficient as they do not provide a seal against fine particulates.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required. These provide a seal around the eyes, protecting them from dust and potential splashes.
-
Enhanced Protection: When there is a risk of splashing, such as when transferring solutions or during vigorous reactions, a face shield must be worn in addition to chemical splash goggles .[2][3] This provides a full barrier for the face.
Hand Protection: Preventing Dermal Exposure
Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is critical for providing an effective barrier.
-
Primary Gloves: Disposable nitrile gloves are the standard choice for handling most laboratory chemicals and provide good protection against incidental contact with this compound.[2] Always inspect gloves for any signs of degradation or punctures before use.
-
Glove Change Protocol: It is imperative to change gloves immediately if you suspect contamination. Do not reuse disposable gloves. After handling the compound and before leaving the laboratory, remove and discard your gloves and wash your hands thoroughly.[1]
Body Protection: Shielding Your Skin
A lab coat is not just for keeping your clothes clean; it is a critical piece of protective equipment.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[2] This provides a removable barrier in the event of a spill.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.[2][4] Porous shoes, such as sneakers, are not recommended as they can absorb chemical spills.[4]
Respiratory Protection: Guarding Against Inhalation
Engineering controls, such as a certified chemical fume hood, should always be the primary method for controlling exposure to airborne dust.[2]
-
Handling Solids: When weighing or transferring the solid form of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, all operations must be conducted within a chemical fume hood to minimize the inhalation of fine dust particles.
-
When Respirators are Necessary: If engineering controls are not sufficient to keep airborne concentrations low, or in the event of a large spill, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[5] For higher-risk situations, a full-face or half-mask air-purifying respirator with appropriate particulate filters may be necessary.[6] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.[2]
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Fully-Buttoned Lab Coat | Required: Use in Chemical Fume Hood. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Fully-Buttoned Lab Coat | Recommended: Use in Chemical Fume Hood. |
| Conducting Reaction | Chemical Splash Goggles | Disposable Nitrile Gloves | Fully-Buttoned Lab Coat | As dictated by other reagents and reaction conditions. |
| Spill Cleanup (Small) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Fully-Buttoned Lab Coat | NIOSH-Approved N95 Respirator (minimum). |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol minimizes the risk of exposure and ensures a safe and efficient workflow.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and all other reagents being used.
-
Fume Hood Check: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment, including the chemical, spatulas, weigh boats, solvents, and waste containers, inside the fume hood.
-
Don PPE: Put on your PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.
Step 2: Handling Operations
-
Weighing: Carefully weigh the required amount of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide in the fume hood. Avoid creating dust clouds.
-
Transfers: When transferring the solid or any solutions, do so slowly and carefully to prevent splashing.
-
Work Area: Keep the work area clean and organized. Immediately clean up any small spills.
Step 3: Post-Handling and Disposal
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[7]
-
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled hazardous waste container.[8] Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, weigh boats, and any other contaminated disposable materials must be placed in a sealed bag and disposed of as solid hazardous waste.[8]
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Gloves should be removed last, using a technique that avoids touching the outside of the glove with your bare hands.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps for safely handling Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.
Caption: Workflow for safe handling of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Thiazolamine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl (2-amino-6H-1,3,4-thiadiazin-5-yl)acetate hydrochloride.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Cayman Chemical. (2024, May 24). Safety Data Sheet: Methylisothiazolinone.
- Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
- 3M. (n.d.). Safety Data Sheet.
- CP Lab Safety. (n.d.). methyl 2-(2-amino-1, 3-thiazol-5-yl)acetate hydrobromide, min 97%, 1 gram.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Aminothiazole-5-carbonitrile.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- National Oceanic and Atmospheric Administration. (n.d.). 2-AMINOTHIAZOLE. CAMEO Chemicals.
Sources
- 1. aksci.com [aksci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
